Bilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-ylmethyl)-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrole |
InChI |
InChI=1S/C19H20N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-10,20-23H,11-13H2 |
InChI Key |
AXMKEYXDFDKKIO-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4 |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4 |
Origin of Product |
United States |
Foundational & Exploratory
The Crucial Role of Hydroxymethylbilane in Heme Synthesis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Function of Hydroxymethylbilane (B3061235) in the Heme Biosynthetic Pathway.
This whitepaper provides a comprehensive overview of hydroxymethylthis compound, a critical intermediate in the synthesis of heme. It details the enzymatic reactions governing its formation and consumption, the clinical implications of defects in these pathways, and detailed experimental protocols for the study of the associated enzymes. This document is intended to serve as a valuable resource for professionals in biomedical research and pharmaceutical development.
Introduction: The Central Position of Hydroxymethylthis compound
Heme is an essential prosthetic group for a vast array of proteins involved in oxygen transport, drug metabolism, and cellular respiration. Its biosynthesis is a highly regulated, eight-step enzymatic pathway. Hydroxymethylthis compound (HMB), also known as preuroporphyrinogen, is the linear tetrapyrrole intermediate at the heart of this pathway. It is synthesized from four molecules of porphobilinogen (B132115) (PBG) by the enzyme porphobilinogen deaminase (PBGD), also referred to as hydroxymethylthis compound synthase (HMBS).[1][2][3] Subsequently, HMB is cyclized by the enzyme uroporphyrinogen III synthase (UROS) to form uroporphyrinogen III, the first macrocyclic precursor of heme.[2][4][5] The precise coordination of these two enzymatic steps is crucial for normal heme synthesis.
The Enzymatic Symphony: Synthesis and Cyclization of Hydroxymethylthis compound
The journey from the monopyrrole, porphobilinogen, to the macrocyclic uroporphyrinogen III is a two-act play orchestrated by two key enzymes.
Act I: The Linear Assembly by Porphobilinogen Deaminase (Hydroxymethylthis compound Synthase)
Porphobilinogen deaminase (EC 2.5.1.61) catalyzes the head-to-tail condensation of four molecules of porphobilinogen to form the linear hydroxymethylthis compound.[6] This reaction involves the sequential addition of four porphobilinogen units to a dipyrromethane cofactor covalently bound to the enzyme.[7]
Act II: The Ring Closure by Uroporphyrinogen III Synthase
Uroporphyrinogen III synthase (EC 4.2.1.75) takes the linear hydroxymethylthis compound and masterfully catalyzes its cyclization to form uroporphyrinogen III.[2][4][8] This is not a simple ring closure; the enzyme facilitates an inversion of the final, D-pyrrole ring, leading to the formation of the physiologically essential III isomer.[5] In the absence of UROS, hydroxymethylthis compound spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer.[5]
Clinical Significance: When the Pathway Goes Awry
Defects in the enzymes that metabolize hydroxymethylthis compound lead to a group of genetic disorders known as porphyrias.
Acute Intermittent Porphyria (AIP)
A deficiency in porphobilinogen deaminase activity results in the autosomal dominant disorder, Acute Intermittent Porphyria (AIP).[3][6] This leads to the accumulation of the precursors, porphobilinogen and δ-aminolevulinic acid (ALA), in the body, which can precipitate life-threatening acute neurovisceral attacks.[9]
Congenital Erythropoietic Porphyria (CEP)
A deficiency in uroporphyrinogen III synthase activity causes the autosomal recessive disorder, Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[4] This deficiency leads to the accumulation of the non-functional uroporphyrinogen I and coproporphyrinogen I, resulting in severe photosensitivity, hemolysis, and disfigurement.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to hydroxymethylthis compound and the associated enzymes.
| Parameter | Enzyme | Value | Source |
| Michaelis Constant (Km) | Porphobilinogen Deaminase (Human Erythrocyte) | 8.9 ± 1.5 µM | [1] |
| Maximum Velocity (Vmax) | Porphobilinogen Deaminase (Human Erythrocyte) | 249 ± 36 nmol/mg per h | [1] |
| Reference Range | Porphobilinogen Deaminase (Erythrocytes) | 20 - 50 nmol/mL erythrocytes/hr | [11] |
| Analyte | Specimen | Normal Range | Acute Intermittent Porphyria (Acute Attack) | Congenital Erythropoietic Porphyria | Source |
| Porphobilinogen (PBG) | Urine | ≤ 2.2 mcmol/24 hours | 50 to 200 mg/L | Normal | [12][13] |
| Uroporphyrin I | Urine | < 30 nmol/24 hours | Markedly elevated | Markedly elevated (100-1000x normal) | [10][12] |
| Coproporphyrin I | Urine | Varies by sex | Elevated | Markedly elevated | [10][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Assay for Porphobilinogen Deaminase (Hydroxymethylthis compound Synthase) Activity
This spectrophotometric assay measures the rate of uroporphyrinogen I formation from porphobilinogen.[14]
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Porphobilinogen (PBG) solution (2 mM in Tris-HCl buffer)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Mercaptoethanol
-
Zinc acetate (B1210297)
Procedure:
-
Prepare erythrocyte hemolysate from whole blood.
-
Pre-incubate the hemolysate at 45°C for 15 minutes to inactivate uroporphyrinogen III synthase.
-
Initiate the reaction by adding PBG to the pre-incubated hemolysate.
-
Incubate the reaction mixture at 45°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 405 nm to quantify the uroporphyrin formed.
-
Calculate enzyme activity based on the amount of uroporphyrin produced per unit time per volume of erythrocytes.
Assay for Uroporphyrinogen III Synthase Activity
This assay measures the conversion of enzymatically generated hydroxymethylthis compound to uroporphyrinogen III. The uroporphyrin isomers are then separated and quantified by HPLC.[15]
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Porphobilinogen (PBG) solution
-
Purified porphobilinogen deaminase
-
Ammonium (B1175870) acetate buffer (1.0 M, pH 5.16)
-
Methanol/Acetonitrile mobile phase
-
Uroporphyrin I and III standards
Procedure:
-
Incubate the sample (e.g., erythrocyte lysate) with PBG and a known amount of purified porphobilinogen deaminase to generate hydroxymethylthis compound in situ.
-
Allow the uroporphyrinogen III synthase in the sample to convert HMB to uroporphyrinogen III.
-
Stop the reaction and oxidize the uroporphyrinogens to uroporphyrins (e.g., with iodine).
-
Inject the sample into a reverse-phase HPLC system.
-
Separate the uroporphyrin I and III isomers using a gradient elution with an ammonium acetate buffer and a methanol/acetonitrile mobile phase.[15]
-
Detect the porphyrins using a fluorescence detector.
-
Quantify the amounts of uroporphyrin I and III by comparing peak areas to those of known standards.
-
UROS activity is proportional to the amount of uroporphyrin III formed.
Protocol for Assessing Hydroxymethylthis compound Stability
This protocol provides a framework for assessing the chemical stability of hydroxymethylthis compound under physiological conditions.[16]
Materials:
-
Purified porphobilinogen deaminase
-
Porphobilinogen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system with fluorescence detection
Procedure:
-
Generate hydroxymethylthis compound by incubating porphobilinogen with purified porphobilinogen deaminase.
-
Isolate the hydroxymethylthis compound (this is a technically challenging step due to its instability).
-
Dissolve the isolated hydroxymethylthis compound in PBS at a known concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC to quantify the remaining hydroxymethylthis compound (which will spontaneously cyclize to uroporphyrin I upon acidification for analysis).
-
Plot the concentration of uroporphyrin I (as a measure of the initial hydroxymethylthis compound) against time to determine the degradation kinetics.
Visualizing the Pathway and Workflows
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: The central role of hydroxymethylthis compound in heme synthesis.
References
- 1. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 2. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 5. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Severe hydroxymethylthis compound synthase deficiency causes depression-like behavior and mitochondrial dysfunction in a mouse model of homozygous dominant acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Test Details [utmb.edu]
- 12. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. A modified spectrophotometric assay for porphobilinogen deaminase: its application in the detection of both carriers and patients with acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
hydroxymethylbilane structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (B3061235) (HMB), also known as preuroporphyrinogen, is a critical intermediate in the biosynthetic pathway of all tetrapyrroles, a class of compounds essential for life that includes heme, chlorophylls, and vitamin B12.[1][2] HMB is a linear tetrapyrrole synthesized from four molecules of porphobilinogen (B132115) (PBG) by the enzyme hydroxymethylthis compound synthase (HMBS), also called porphobilinogen deaminase.[3][4] Its transient nature and inherent instability make it a challenging molecule to study, yet understanding its structure and chemical properties is fundamental for research in porphyrias, hematology, and drug development targeting the heme biosynthetic pathway.
This technical guide provides an in-depth overview of the structure and chemical properties of hydroxymethylthis compound, including quantitative data, experimental protocols, and pathway visualizations to support advanced research and development.
Structure and Chemical Properties
Hydroxymethylthis compound is a substituted this compound, consisting of four pyrrole (B145914) rings linked by methylene (B1212753) bridges (-CH₂-).[1] The linear chain is terminated at one end by a hydroxymethyl group (-CH₂OH) and at the other by a hydrogen atom.[1] Each of the four pyrrole rings is substituted with an acetic acid (-CH₂COOH) and a propionic acid (-CH₂CH₂COOH) side chain.[1]
Physicochemical Properties
A summary of the key physicochemical properties of hydroxymethylthis compound is presented in Table 1. These properties are crucial for designing experiments related to its extraction, purification, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₆N₄O₁₇ | [1] |
| Molar Mass | 854.81 g/mol | [1] |
| IUPAC Name | 3,3′,3′′,3′′′-[3,8,13,18-Tetrakis(carboxymethyl)-19-(hydroxymethyl)-5,10,15,22,23,24-hexahydro-21H-biline-2,7,12,17-tetrayl]tetrapropanoic acid | [1] |
| Water Solubility | 0.032 g/L | [5] |
| pKa (Strongest Acidic) | 3.25 | [5][6] |
| Physiological Charge | -8 | [6] |
| Polar Surface Area | 381.79 Ų | [5][6] |
| Rotatable Bond Count | 27 | [5][6] |
Spectroscopic Data
The structural elucidation of hydroxymethylthis compound has been significantly aided by Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR in H₂O.
Table 2: Predicted ¹H NMR Chemical Shifts for Hydroxymethylthis compound
| Atom Position | Chemical Shift (ppm) |
| H-alpha | 6.5 - 7.5 |
| H-beta | 5.0 - 6.0 |
| -CH₂OH | 4.5 - 5.0 |
| -CH₂- (bridge) | 3.5 - 4.0 |
| -CH₂COOH | 2.5 - 3.0 |
| -CH₂CH₂COOH | 2.0 - 2.5 |
| -CH₂CH₂COOH | 2.5 - 3.0 |
Note: These are approximate chemical shift ranges. Actual values can be influenced by solvent and pH.
Table 3: Predicted ¹³C NMR Chemical Shifts for Hydroxymethylthis compound
| Carbon Type | Chemical Shift (ppm) |
| C=O (Carboxyl) | 170 - 185 |
| C-alpha (pyrrole) | 125 - 150 |
| C-beta (pyrrole) | 115 - 140 |
| -CH₂OH | 50 - 65 |
| -CH₂- (bridge) | 20 - 30 |
| -CH₂COOH | 30 - 40 |
| -CH₂CH₂COOH | 25 - 35 |
| -CH₂CH₂COOH | 30 - 40 |
Note: These are approximate chemical shift ranges. Actual values can be influenced by solvent and pH.
Metabolic Pathway of Hydroxymethylthis compound
Hydroxymethylthis compound is a key intermediate in the biosynthesis of heme. It is enzymatically synthesized from four molecules of porphobilinogen by hydroxymethylthis compound synthase. Subsequently, it is converted to uroporphyrinogen III by uroporphyrinogen III synthase. In the absence of the latter enzyme, hydroxymethylthis compound spontaneously cyclizes to form the non-functional isomer uroporphyrinogen I.[1][4]
Caption: Metabolic fate of hydroxymethylthis compound.
Experimental Protocols
Enzymatic Synthesis of Hydroxymethylthis compound
Materials:
-
Porphobilinogen (PBG)
-
Purified recombinant hydroxymethylthis compound synthase (HMBS)
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Dithiothreitol (DTT)
-
5 M HCl
-
Benzoquinone (0.1% in methanol)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.2) and 0.1 M DTT.
-
Add a known concentration of purified HMBS enzyme to the reaction mixture.
-
Pre-incubate the enzyme solution at 37°C for 3 minutes.
-
Initiate the reaction by adding a saturating concentration of pre-warmed PBG solution (e.g., 100 µM).
-
Incubate the reaction at 37°C. The incubation time should be optimized to maximize HMB yield while minimizing its degradation.
-
To confirm the production of HMB, the reaction can be quenched, and the product analyzed. For qualitative analysis, the reaction can be terminated by adding 5 M HCl and benzoquinone. This will cause the spontaneous cyclization and oxidation of HMB to uroporphyrin I, which can be quantified spectrophotometrically at 405 nm.
Note on Purification: Due to the instability of hydroxymethylthis compound, its purification is challenging. If purified HMB is required, the enzymatic reaction would need to be stopped, and the HMB rapidly separated from the enzyme and unreacted substrate. This would likely involve rapid protein removal (e.g., ultrafiltration) followed by fast chromatographic methods like high-performance liquid chromatography (HPLC) on a reversed-phase column, all performed at low temperatures to minimize degradation. The fractions containing HMB would need to be collected and used immediately.
Characterization of Hydroxymethylthis compound by HPLC
While a protocol for the direct analysis of HMB by HPLC is not detailed, its presence and quantity are often inferred by converting it to the more stable uroporphyrin I.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.
-
Reversed-phase C18 column.
Procedure:
-
Prepare the sample by quenching the enzymatic reaction with acid as described above to convert HMB to uroporphyrin I.
-
Centrifuge the sample to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Elute the sample using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with a small amount of a modifying acid like trifluoroacetic acid).
-
Monitor the elution profile at the absorbance maximum of uroporphyrin I (around 405 nm).
-
Quantify the uroporphyrin I peak by comparing its area to a standard curve of known concentrations of uroporphyrin I.
Experimental Workflow
The following diagram illustrates a general workflow for the study of hydroxymethylthis compound, from its synthesis to its characterization.
Caption: General experimental workflow for HMB.
Conclusion
Hydroxymethylthis compound, despite its transient existence, is a cornerstone of tetrapyrrole biosynthesis. This guide has provided a detailed overview of its structure, key chemical properties, and its central role in the heme synthesis pathway. While detailed protocols for its isolation and purification remain elusive due to its instability, the provided information on its enzymatic synthesis and analytical characterization methods offers a solid foundation for researchers. Further investigation into stabilizing conditions and rapid purification techniques will be crucial to unlocking a deeper understanding of this pivotal biological molecule and its role in health and disease.
References
- 1. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hydroxymethylthis compound - Wikipedia [en.wikipedia.org]
- 4. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple rapid purification scheme for hydroxymethylthis compound synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Porphobilinogen Deaminase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen (B132115) deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase (HMBS), is a critical enzyme (EC 2.5.1.61) positioned at the third step of the heme biosynthetic pathway.[1] It catalyzes the sequential head-to-tail condensation of four molecules of the monopyrrole substrate, porphobilinogen (PBG), to form a linear tetrapyrrole, hydroxymethylthis compound (HMB).[2][3] This unstable intermediate is the common precursor for all tetrapyrroles in nature, including hemes, chlorophylls, and vitamin B12. Given its central role, understanding the intricate mechanism of PBGD is paramount for research into heme metabolism and the development of therapeutics for related disorders, most notably Acute Intermittent Porphyria (AIP), an autosomal dominant genetic disease caused by mutations in the HMBS gene.[4][5] This guide provides a comprehensive overview of the enzyme's structure, its unique dipyrromethane cofactor, the detailed catalytic cycle, and the experimental protocols used to elucidate its function.
Enzyme Structure and Active Site
Porphobilinogen deaminase is a monomeric enzyme with a molecular weight of approximately 40-42 kDa.[1] Its structure, highly conserved across species, is organized into three distinct domains. Domains 1 and 2 share a similar structural fold, each comprising five β-sheets and three α-helices in the human enzyme. Domain 3 is situated between the other two and features a flattened β-sheet structure.[1] The active site is located in a cleft formed between domains 1 and 2.
A key feature of the active site is the presence of several positively charged arginine residues. These residues play a crucial role in stabilizing the negatively charged carboxylate side chains of the incoming PBG substrate and the growing pyrrole (B145914) chain, thereby facilitating the polymerization reaction.[1]
The Dipyrromethane Cofactor: A Primer for Polymerization
A unique and essential component of PBGD is its dipyrromethane (DPM) cofactor, which is covalently attached to the enzyme.[6] This cofactor is itself composed of two condensed porphobilinogen molecules and is linked to a conserved cysteine residue in domain 3 via a thioether bond.[7][8] The DPM cofactor extends into the active site cleft and functions as a primer, providing the foundation onto which the four substrate molecules are sequentially added.[7][9] The cofactor remains bound to the enzyme throughout the catalytic cycle and is not incorporated into the final hydroxymethylthis compound product.[6][7]
The Catalytic Mechanism: A Stepwise Elongation
The catalytic cycle of porphobilinogen deaminase is a fascinating process of sequential pyrrole addition, involving the formation of stable enzyme-substrate intermediates. The overall reaction can be summarized as:
4 Porphobilinogen + H₂O → Hydroxymethylthis compound + 4 NH₃
The mechanism proceeds through the following key steps:
-
Enzyme-Substrate Intermediate Formation: The reaction is initiated by the binding of the first molecule of porphobilinogen to the holoenzyme (E-DPM). This is followed by a condensation reaction where the substrate is attached to the free α-position of the DPM cofactor, forming the first stable enzyme-intermediate complex, ES .[9][10] This process is repeated three more times, with each subsequent PBG molecule adding to the growing polypyrrole chain. This leads to the sequential formation of the enzyme-intermediate complexes ES₂ , ES₃ , and ES₄ .[9][10] These intermediates are covalent complexes where the elongating pyrrole chain is attached to the DPM cofactor.[11][12]
-
Product Release: Once the hexapyrrole chain (DPM cofactor + four substrate molecules) is assembled, a hydrolysis reaction cleaves the bond between the first substrate-derived pyrrole unit and the DPM cofactor.[1] This releases the final product, the linear tetrapyrrole hydroxymethylthis compound, and regenerates the holoenzyme with its covalently bound DPM cofactor, ready for another catalytic cycle.[10]
The formation and relative abundance of the enzyme-intermediate complexes have been studied, with the ES₂ intermediate often being the most abundant, suggesting that the subsequent step (ES₂ to ES₃) may be a rate-limiting step in the overall reaction.[9]
Quantitative Data
The following tables summarize key quantitative data related to porphobilinogen deaminase.
| Parameter | Organism/Enzyme | Value | Reference |
| Michaelis Constant (Km) | |||
| Human (hepatic) | 3.6 µM | [13] | |
| Arabidopsis thaliana | 17 ± 4 µM | [4] | |
| Rat (kidney) - K₁ | 2.08 ± 0.01 µM | [12] | |
| Rat (kidney) - K₂ | 0.102 ± 0.003 µM | [12] | |
| Maximum Velocity (Vmax) | |||
| Arabidopsis thaliana | 4.5 µmol/h per mg | [4] | |
| Catalytic Constant (kcat) | |||
| Generic Enzyme (Median) | ~10 s⁻¹ | [14] | |
| Catalytic Efficiency (kcat/Km) | |||
| Generic Enzyme (Median) | ~10⁵ M⁻¹s⁻¹ | [14] |
Table 1: Kinetic Parameters of Porphobilinogen Deaminase.
| Enzyme Form | Relative Abundance | Reference |
| Wild-type Human PBGD Intermediates | ||
| Holoenzyme (E) | High | |
| ES | Low | |
| ES₂ | Most Abundant | |
| ES₃ | Moderate | |
| ES₄ | Not Detected |
Table 2: Relative Abundance of Enzyme-Intermediate Complexes for Wild-Type Human Porphobilinogen Deaminase.
Mandatory Visualizations
Caption: Catalytic cycle of porphobilinogen deaminase.
Caption: Experimental workflow for a PBGD activity assay.
Experimental Protocols
Porphobilinogen Deaminase Activity Assay (Spectrofluorometric Method)
This protocol is adapted from methods used for determining PBGD activity in erythrocytes.
1. Erythrocyte Lysate Preparation: a. Collect whole blood in a heparinized tube. b. Centrifuge at 1,000 x g for 10 minutes to pellet the erythrocytes. c. Remove the plasma and buffy coat. d. Wash the erythrocytes by resuspending them in an equal volume of cold 0.9% saline and centrifuging as before. Repeat this step twice.[10] e. Lyse the packed erythrocytes by adding cold distilled water and mixing thoroughly (osmotic lysis) or by freeze-thawing.[1]
2. Enzyme Reaction: a. In a microfuge tube, combine the erythrocyte lysate with a Tris-HCl buffer (100 mM, pH 8.2).[6] b. Pre-incubate the mixture at 37°C for a few minutes. c. Initiate the reaction by adding a known concentration of porphobilinogen (e.g., 1 mM).[6] d. Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour).[1]
3. Reaction Termination and Product Quantification: a. Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.[1] b. Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein.[1] c. The hydroxymethylthis compound product in the supernatant will non-enzymatically cyclize to uroporphyrinogen I. d. This is then oxidized to the fluorescent molecule uroporphyrin I (e.g., by exposure to light or with an oxidizing agent). e. Quantify the amount of uroporphyrin I formed using a spectrofluorometer (excitation at ~405 nm, emission at ~655 nm). f. Enzyme activity is typically expressed as nanomoles of uroporphyrin formed per hour per milligram of protein.[1]
Purification of Recombinant Porphobilinogen Deaminase
This is a general protocol for the expression and purification of recombinant PBGD, often as a fusion protein for ease of purification.
1. Expression in E. coli: a. Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the HMBS gene, often fused to a tag such as glutathione (B108866) S-transferase (GST) or a polyhistidine tag.[7] b. Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (A₆₀₀ ≈ 0.8).[7] c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 1 mM.[7] d. Continue to grow the cells overnight at a lower temperature (e.g., 28°C) to enhance soluble protein expression.[7] e. Harvest the cells by centrifugation.
2. Cell Lysis and Protein Extraction: a. Resuspend the cell pellet in a suitable lysis buffer. b. Lyse the cells using methods such as sonication or a French press. c. Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins. d. Collect the supernatant containing the soluble recombinant PBGD.
3. Affinity Chromatography: a. Apply the soluble protein extract to an affinity chromatography column specific for the fusion tag (e.g., glutathione-agarose for GST-tagged proteins or a nickel-NTA column for His-tagged proteins). b. Wash the column extensively with a wash buffer to remove non-specifically bound proteins. c. Elute the recombinant PBGD from the column using a specific elution buffer (e.g., containing reduced glutathione for GST tags or imidazole (B134444) for His tags).
4. Further Purification (Optional): a. If necessary, further purify the eluted protein using other chromatography techniques such as ion exchange or size-exclusion chromatography to achieve higher purity. b. Dialyze the purified protein into a suitable storage buffer.
5. Protein Characterization: a. Assess the purity of the recombinant PBGD by SDS-PAGE. b. Determine the protein concentration using a standard method (e.g., Bradford assay). c. Confirm the activity of the purified enzyme using an appropriate activity assay.
Conclusion
The mechanism of porphobilinogen deaminase is a sophisticated and elegant example of enzymatic catalysis, involving a unique cofactor and a stepwise polymerization process. A thorough understanding of its structure, the role of the dipyrromethane cofactor, and the kinetics of the catalytic cycle is essential for researchers in the fields of biochemistry, molecular biology, and drug development. The experimental protocols outlined in this guide provide a foundation for the further investigation of this vital enzyme and its role in health and disease. Future research, particularly in the area of single-molecule enzymology and advanced structural biology techniques, will undoubtedly continue to unravel the finer details of this remarkable molecular machine.
References
- 1. karger.com [karger.com]
- 2. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphobilinogen Deaminase - Proteopedia, life in 3D [proteopedia.org]
- 4. Purification and properties of porphobilinogen deaminase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. neurology.testcatalog.org [neurology.testcatalog.org]
- 9. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Porphobilinogen Deaminase (PBG-D), Washed RBC | MLabs [mlabs.umich.edu]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. Rat kidney porphobilinogen deaminase kinetics. Detection of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic and molecular parameters of human hepatic porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
Uroporphyrinogen III Synthase: A Linchpin in Heme Biosynthesis and a Key to Understanding Congenital Erythropoietic Porphyria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uroporphyrinogen III synthase (UROS) is a critical enzyme in the heme biosynthetic pathway, responsible for the intricate cyclization of the linear tetrapyrrole hydroxymethylbilane (B3061235) into uroporphyrinogen III. This reaction is a pivotal step that introduces the characteristic asymmetry of heme and other vital tetrapyrroles. Deficiencies in UROS activity lead to the accumulation of the non-functional isomer uroporphyrinogen I, resulting in the debilitating genetic disorder, congenital erythropoietic porphyria (CEP). This technical guide provides a comprehensive overview of the function, mechanism, regulation, and clinical significance of UROS. It includes a detailed summary of its kinetic properties, step-by-step experimental protocols for its study, and visualizations of the associated biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of porphyrin metabolism and the development of therapies for porphyrias.
Introduction
Heme is an essential molecule that plays a central role in a myriad of biological processes, most notably as the prosthetic group in hemoglobin for oxygen transport.[1] The biosynthesis of heme is a highly conserved and complex pathway involving eight enzymatic steps. The fourth step in this pathway is catalyzed by uroporphyrinogen III synthase (UROS, EC 4.2.1.75), which facilitates the conversion of the linear tetrapyrrole, hydroxymethylthis compound, into the cyclic uroporphyrinogen III.[1] This enzymatic step is remarkable as it involves the inversion of the D-pyrrole ring, establishing the physiologically crucial type III isomer arrangement of the side chains.[2]
In the absence of functional UROS, hydroxymethylthis compound spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer.[3] The accumulation of uroporphyrin I and its oxidized product, coproporphyrin I, is the hallmark of congenital erythropoietic porphyria (CEP), also known as Günther's disease.[4] This rare autosomal recessive disorder is characterized by severe photosensitivity, hemolytic anemia, and reddish-brown discoloration of teeth and urine.[4] Given its central role in heme synthesis and its direct link to human disease, a thorough understanding of UROS function and regulation is paramount for the development of effective diagnostic and therapeutic strategies for CEP.
The Porphyrin Pathway and the Role of Uroporphyrinogen III Synthase
The synthesis of heme begins in the mitochondria and continues in the cytoplasm before the final steps occur back in the mitochondria. UROS functions in the cytoplasm and catalyzes a key branching point in the pathway.
The Heme Biosynthesis Pathway
The heme biosynthetic pathway can be visualized as a sequential series of enzymatic reactions that build the complex porphyrin ring structure.
Caption: The heme biosynthesis pathway, highlighting the role of UROS.
The Catalytic Mechanism of Uroporphyrinogen III Synthase
The conversion of the linear hydroxymethylthis compound to the cyclic uroporphyrinogen III is a chemically complex reaction involving both ring closure and the inversion of the D-ring. The accepted mechanism for this transformation is the "spiro-mechanism".[5]
Caption: The proposed spiro-mechanism for UROS catalysis.
The reaction is initiated by the loss of a hydroxyl group from hydroxymethylthis compound, forming a reactive azafulvene intermediate.[6] This intermediate then undergoes an intramolecular cyclization to form a spiro-pyrrolenine intermediate.[5] A subsequent rearrangement and inversion of the D-ring leads to the formation of the final product, uroporphyrinogen III.[6]
Quantitative Data
The kinetic parameters of UROS have been characterized in various organisms. A summary of these parameters is presented below.
| Parameter | Homo sapiens | Escherichia coli | Reference(s) |
| Km (for Hydroxymethylthis compound) | 5-20 µM | 5 µM | [7] |
| Vmax | Data not readily available | Data not readily available | |
| kcat | Data not readily available | Data not readily available | |
| Specific Activity | >300,000 units/mg | 1500 units/mg | [7] |
| Molecular Weight (Monomer) | ~29.5-30 kDa | ~28 kDa | [7] |
| Optimal pH | 7.4 | 7.8 | [7] |
| Isoelectric Point (pI) | 5.5 | 5.2 | [7] |
Note: One unit of UROS activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour under standard assay conditions.
Regulation of Uroporphyrinogen III Synthase
The expression of the UROS gene is tightly regulated, particularly in erythroid cells where heme production is high.
Transcriptional Regulation
In humans, the UROS gene has two promoters: a housekeeping promoter and an erythroid-specific promoter.[8] The housekeeping promoter drives a low level of UROS expression in most tissues.[8] The erythroid-specific promoter contains binding sites for key erythroid transcription factors, including GATA1 and CP2. The binding of these transcription factors significantly enhances UROS expression in developing red blood cells. Mutations in these regulatory regions can impair transcription, leading to CEP.
Caption: Transcriptional regulation of the UROS gene in erythroid cells.
Allosteric Regulation
Currently, there is no significant evidence to suggest that UROS activity is allosterically regulated. Its activity appears to be primarily controlled at the level of gene expression.
Experimental Protocols
The study of UROS often involves enzyme activity assays and the purification of the recombinant protein.
Uroporphyrinogen III Synthase Activity Assays
Two primary methods are used to measure UROS activity: the coupled-enzyme assay and the direct assay.
This is the more commonly used method due to its convenience.
Caption: Workflow for the coupled-enzyme assay of UROS activity.
Protocol:
-
Preparation of Hydroxymethylthis compound Synthase (HMBS): A partially purified HMBS preparation can be obtained from heat-treated erythrocyte lysates.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4), porphobilinogen (PBG), and the HMBS preparation.
-
Initiation of Reaction: Add the cell lysate or purified enzyme sample containing UROS to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Termination and Oxidation: Stop the reaction by adding an acid (e.g., trichloroacetic acid). The uroporphyrinogen III product is then oxidized to the stable and fluorescent uroporphyrin III by exposure to light or with an oxidizing agent.
-
Analysis: The uroporphyrin isomers (I and III) are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
This method uses chemically synthesized hydroxymethylthis compound as the substrate and is often employed for kinetic studies.
Protocol:
-
Synthesis of Hydroxymethylthis compound (HMB): HMB is chemically synthesized and purified prior to the assay.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer and the synthesized HMB.
-
Initiation of Reaction: Add the purified UROS enzyme to the reaction mixture.
-
Incubation, Termination, and Analysis: Follow the same steps as in the coupled-enzyme assay (steps 4-6).
Purification of Recombinant Human Uroporphyrinogen III Synthase
The expression and purification of recombinant UROS are essential for detailed structural and functional studies.
Caption: A typical workflow for the purification of recombinant human UROS.
Protocol:
-
Expression: The human UROS cDNA is cloned into an appropriate expression vector and transformed into E. coli. Protein expression is induced under optimal conditions.
-
Cell Lysis and Clarification: The bacterial cells are harvested and lysed. The cell debris is removed by centrifugation to obtain a clarified lysate.[7]
-
Anion Exchange Chromatography: The clarified lysate is loaded onto an anion exchange column to separate UROS from other proteins with different charges.[7]
-
Hydroxyapatite Chromatography: The fractions containing UROS are then subjected to hydroxyapatite chromatography for further purification.[7]
-
Phenyl-Sepharose Chromatography: This hydrophobic interaction chromatography step further purifies the enzyme.[7]
-
Gel Filtration Chromatography: Size exclusion chromatography is used to separate UROS based on its molecular size.[7]
-
Reverse-Phase HPLC: A final polishing step using reverse-phase HPLC on a C4 column can yield a homogeneous enzyme preparation.[7]
Clinical Significance
Mutations in the UROS gene that lead to reduced or absent enzyme activity are the cause of Congenital Erythropoietic Porphyria (CEP).[4] The severity of the disease often correlates with the degree of residual UROS activity. The accumulation of uroporphyrinogen I and its derivatives in various tissues leads to the characteristic symptoms of CEP, including severe photosensitivity, blistering of the skin, hemolytic anemia, splenomegaly, and erythrodontia (reddish-brown discoloration of the teeth). Current treatment options are primarily supportive and include avoidance of sunlight, blood transfusions, and bone marrow transplantation in severe cases. A deeper understanding of UROS structure and function is crucial for the development of novel therapeutic approaches, such as enzyme replacement therapy or gene therapy, for this devastating disease.
Conclusion
Uroporphyrinogen III synthase is a fascinating enzyme that performs a chemically challenging and biologically essential reaction in the biosynthesis of heme. Its intricate mechanism and tight regulation underscore its importance in maintaining cellular homeostasis. The devastating consequences of its deficiency in congenital erythropoietic porphyria highlight the need for continued research into its structure, function, and regulation. The experimental protocols and data presented in this technical guide provide a valuable resource for scientists and clinicians working to unravel the complexities of porphyrin metabolism and to develop effective treatments for porphyrias. Future research in this area holds the promise of new therapeutic interventions that could significantly improve the quality of life for individuals affected by these rare genetic disorders.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 4. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Unsung Precursors: An In-depth Technical Guide to the Discovery and History of Bilane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of tetrapyrrole biosynthesis and synthetic chemistry, bilanes represent a class of crucial, yet often transient, linear tetrapyrrolic intermediates. Their fleeting existence belies their central role in the formation of life's most vital pigments, including heme and chlorophyll. Historically, the study of bilanes has been inextricably linked to the quest to understand and replicate the synthesis of porphyrins. This technical guide provides a comprehensive overview of the discovery and history of bilane compounds, detailing the key scientific milestones, experimental methodologies, and the evolution of our understanding of these pivotal molecules.
The Biological Discovery: A Fleeting Glimpse into Heme Biosynthesis
The initial discovery of this compound compounds was not as isolated molecules but as inferred intermediates in the complex enzymatic pathway of porphyrin biosynthesis. Early researchers studying the formation of uroporphyrinogen III, a key precursor to heme, postulated the existence of a linear tetrapyrrole that is assembled from four molecules of porphobilinogen (B132115) (PBG). This linear intermediate was named hydroxymethylthis compound (B3061235) (HMB), also known as preuroporphyrinogen.[1]
The enzymatic synthesis of HMB is catalyzed by porphobilinogen deaminase (also known as hydroxymethylthis compound synthase).[2][3] This enzyme facilitates the head-to-tail condensation of four PBG molecules.[4] Once formed, the highly unstable HMB can follow two distinct paths:
-
Enzymatic Cyclization to Uroporphyrinogen III: In the presence of uroporphyrinogen III synthase , HMB undergoes a remarkable intramolecular rearrangement and cyclization to form the asymmetric uroporphyrinogen III isomer. This isomer is the precursor to all biologically relevant tetrapyrroles, including heme and chlorophyll.[5]
-
Non-Enzymatic Cyclization to Uroporphyrinogen I: In the absence of uroporphyrinogen III synthase, HMB spontaneously cyclizes to form the symmetric uroporphyrinogen I isomer.[6][7] This isomer is a metabolic dead-end in most organisms.[8]
The transient nature of HMB made its direct isolation and characterization from biological systems exceedingly difficult, and for a long time, its existence was primarily inferred from enzymatic studies.
The Chemical Synthesis Era: From Postulation to Isolation
The challenges of studying bilanes in biological systems spurred organic chemists to develop methods for their synthesis in the laboratory. This endeavor was a critical part of the broader effort to achieve the total synthesis of porphyrins, a field pioneered by the likes of Hans Fischer.[1][9]
Early Endeavors: Oxobilanes as Stable Precursors
Direct synthesis of bilanes proved challenging due to their inherent instability. Early breakthroughs came from the synthesis of more stable oxidized derivatives, namely a-oxobilanes and b-oxobilanes . These compounds contain a carbonyl group in the chain of pyrrole (B145914) rings, which imparts greater stability.
The work of Hans Fischer was instrumental in these early synthetic efforts. His group developed methods to synthesize these oxobilanes, which could then be chemically modified and cyclized to form porphyrins.[9]
Later, A.H. Jackson and G.W. Kenner further refined the synthesis of porphyrins through oxothis compound intermediates. Their work in the 1960s demonstrated the stepwise synthesis of porphyrins via stable, crystalline a-oxothis compound and b-oxothis compound intermediates.[2][10] These methods provided rational routes to unsymmetrically substituted porphyrins.
The Breakthrough: Synthesis and Cyclization of b-Bilenes
A significant advancement in this compound chemistry was the development of synthetic routes to b-bilenes . These compounds are closely related to bilanes but contain one methine bridge (C=) instead of all methylene (B1212753) bridges (-CH2-). The work of A.H. Jackson , G.W. Kenner , and their colleagues in the late 1960s established a robust method for porphyrin synthesis through b-bilene intermediates.
This approach involved the condensation of a 5'-formylpyrromethane-5-carboxylate with a 5-t-butyloxycarbonylpyrromethane-5'-carboxylic acid to yield a stable, crystalline b-bilene salt in high yield. These b-bilenes could then be de-esterified and decarboxylated, followed by cyclization in the presence of an orthoformate ester and an acid catalyst to produce the desired porphyrin.
| Intermediate | Key Researchers | Year | Typical Yield of Porphyrin | Reference |
| a-Oxothis compound | A.H. Jackson, G.W. Kenner, G.S. Sach | 1967 | Not explicitly stated for overall | [10] |
| b-Oxothis compound | A.H. Jackson, G.W. Kenner, et al. | 1968 | Good | [2] |
| b-Bilene | A.H. Jackson, G.W. Kenner, K.M. Smith | 1968 | Varies (e.g., ~30-40% for some) |
Table 1: Summary of Key Historical Synthetic Routes to Porphyrins via this compound Derivatives
Experimental Protocols
The following protocols are based on the seminal works of the researchers mentioned and are provided as an illustrative guide to the historical synthesis of porphyrins via this compound intermediates. Modern safety precautions and analytical techniques should be applied.
Protocol 1: Synthesis of a b-Bilene Salt (Adapted from Jackson, Kenner, and Smith, 1968)
This protocol describes the condensation of a 5'-formylpyrromethane derivative with a 5'-carboxypyrromethane derivative to form a b-bilene hydrobromide.
Materials:
-
t-Butyl 5'-formyl-3,4'-diethyl-3',4-dimethylpyrromethane-5-carboxylate
-
5-t-Butoxycarbonyl-3',4-diethyl-3,4'-dimethylpyrromethane-5'-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
48% Hydrobromic acid in acetic acid
-
Ether
Procedure:
-
The 5-t-butoxycarbonylpyrromethane-5'-carboxylic acid is dissolved in trifluoroacetic acid at 0°C and the solution is kept for 5 minutes to effect decarboxylation.
-
The solution is then evaporated to dryness under reduced pressure.
-
The resulting residue is dissolved in methanol and added to a solution of the t-butyl 5'-formylpyrromethane-5-carboxylate in methanol at room temperature.
-
A solution of 48% hydrobromic acid in acetic acid is added dropwise with stirring.
-
The resulting mixture is stirred for a further 30 minutes, during which time the b-bilene hydrobromide precipitates.
-
The crystalline product is collected by filtration, washed with a small amount of cold methanol, and then with ether.
-
The b-bilene salt is dried under vacuum.
Protocol 2: Cyclization of a b-Bilene to a Porphyrin (Adapted from Jackson, Kenner, and Smith, 1968)
This protocol outlines the conversion of a 1',8'-diunsubstituted b-bilene to a porphyrin.
Materials:
-
1',8'-Diunsubstituted b-bilene hydrobromide
-
Trifluoroacetic acid (TFA)
-
Trimethyl orthoformate
-
Trichloroacetic acid
-
Dichloromethane (B109758) or pyridine
Procedure:
-
The b-bilene hydrobromide is dissolved in cold trifluoroacetic acid to remove protecting groups and generate the 1',8'-diunsubstituted b-bilene.
-
The TFA is removed under reduced pressure.
-
The residue is dissolved in dichloromethane or a mixture of dichloromethane and trimethyl orthoformate.
-
A solution of trichloroacetic acid in dichloromethane is added, and the mixture is stirred in the dark, open to the air, for several hours.
-
The reaction mixture is neutralized, for example with pyridine, and the solvent is evaporated.
-
The crude porphyrin is purified by chromatography (e.g., on alumina) and crystallization.
| Compound Class | λmax (Soret band) | Solvent | Reference |
| b-Bilene salts | ~450-460 nm | Dichloromethane | General observation |
| a,c-Biladiene salts | ~450 nm and ~525 nm | Dichloromethane | [6] |
| Porphyrins (e.g., Etioporphyrin I) | ~400 nm | Dichloromethane | [10] |
Table 2: Typical UV-Vis Absorption Maxima for this compound Derivatives and Porphyrins
Modern Perspectives and Applications
The foundational work on this compound synthesis paved the way for more advanced and controlled methods of porphyrin synthesis. The "Macdonald '2+2' synthesis," for instance, while not a direct this compound cyclization, utilizes the principles of pyrromethane condensation to create unsymmetrical porphyrins with high regiocontrol.
Today, this compound chemistry continues to be relevant in the synthesis of novel porphyrinoids and related macrocycles for applications in:
-
Drug Development: Porphyrin-based photosensitizers for photodynamic therapy.
-
Materials Science: Development of new catalysts, sensors, and molecular wires.
-
Biomimetic Chemistry: Creation of models for biological systems to study electron transfer and catalysis.
Conclusion
The journey of this compound compounds, from their theoretical postulation as transient biosynthetic intermediates to their isolation and utilization as key building blocks in complex organic synthesis, represents a fascinating chapter in the history of chemistry. The pioneering work of researchers like Hans Fischer, A.H. Jackson, and G.W. Kenner not only unraveled the secrets of porphyrin synthesis but also provided the chemical community with powerful tools that continue to drive innovation in medicine, materials science, and beyond. This guide serves as a testament to their contributions and as a resource for current and future scientists navigating the rich and complex field of tetrapyrrole chemistry.
References
- 1. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biladiene-ac | C19H16N4 | CID 23657824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 8. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and equilibrium studies of porphyrin interactions with unilamellar lipidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Crucial Role of Hydroxymethylbilane in the Biosynthesis of Uroporphyrinogen III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of hydroxymethylbilane (B3061235) (HMB) to uroporphyrinogen III, a pivotal step in the biosynthesis of all tetrapyrrole cofactors, including heme, chlorophyll, and vitamin B12. This reaction is catalyzed by the cytosolic enzyme uroporphyrinogen III synthase (UROS), also known as cosynthetase. A comprehensive understanding of this process is critical for research in hematology, metabolic disorders, and the development of therapeutic agents targeting the heme biosynthetic pathway.
Introduction to the Heme Biosynthetic Pathway
The synthesis of heme is a complex, eight-step enzymatic pathway that begins in the mitochondria, moves to the cytosol, and finally returns to the mitochondria.[1] Uroporphyrinogen III is the first macrocyclic intermediate in this pathway and serves as the last common precursor for various essential molecules.[2] The conversion of the linear tetrapyrrole hydroxymethylthis compound to the asymmetric uroporphyrinogen III is a key branch point. In the absence of UROS, HMB spontaneously cyclizes to form the non-functional, symmetric isomer uroporphyrinogen I.[3]
Deficiencies in UROS activity lead to the rare autosomal recessive disorder, congenital erythropoietic porphyria (CEP), or Günther's disease.[1][4] This condition is characterized by the accumulation of uroporphyrin I, leading to severe photosensitivity, hemolytic anemia, and other debilitating symptoms.[5]
The Enzymatic Conversion of Hydroxymethylthis compound to Uroporphyrinogen III
The transformation of hydroxymethylthis compound to uroporphyrinogen III is a remarkable enzymatic reaction that involves the inversion of the D-ring of the linear tetrapyrrole before cyclization.[6] This process is catalyzed by uroporphyrinogen III synthase (EC 4.2.1.75).[7]
Reaction Mechanism
The catalytic mechanism of UROS is thought to proceed through a spiro-intermediate.[6][8] The enzyme binds the linear hydroxymethylthis compound and facilitates an intramolecular rearrangement, flipping the D-ring, followed by a ring closure to form the asymmetric uroporphyrinogen III.[6][8] This precise stereochemical control is essential for the biosynthesis of functional tetrapyrroles.
Quantitative Data
The following table summarizes key quantitative parameters for uroporphyrinogen III synthase from different sources.
| Parameter | Homo sapiens (Human) | Escherichia coli | Reference |
| Michaelis Constant (Km) for Hydroxymethylthis compound | 5-20 µM | 5 µM | [9] |
| Optimal pH | 7.4 | 7.8 | [9][10] |
| Specific Activity (Purified Enzyme) | >300,000 units/mg | 1500 units/mg | [9] |
| Vmax | Not explicitly stated in searched literature | Not explicitly stated in searched literature | |
| kcat | Not explicitly stated in searched literature | Not explicitly stated in searched literature |
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour under standard assay conditions.
Experimental Protocols
Accurate measurement of UROS activity is crucial for diagnosing CEP and for research purposes. Two primary assay methods are commonly used: the coupled-enzyme assay and the direct assay.[11]
Recombinant Uroporphyrinogen III Synthase Expression and Purification
For detailed kinetic and structural studies, a highly purified enzyme is required. Recombinant human UROS can be overexpressed in Escherichia coli and purified using a series of chromatographic steps.[12] A typical purification protocol involves anion exchange chromatography, followed by hydroxyapatite, phenyl-Sepharose, and Sephadex G-100 chromatography.[9] A final polishing step using reversed-phase HPLC can yield a homogenous enzyme preparation.[9]
Coupled-Enzyme Assay for Uroporphyrinogen III Synthase Activity
This method is well-suited for clinical diagnostics and for monitoring enzyme purification.[11] It utilizes porphobilinogen (B132115) (PBG) as the initial substrate and the enzyme porphobilinogen deaminase (PBGD; also known as hydroxymethylthis compound synthase) to generate hydroxymethylthis compound in situ.
Materials:
-
Porphobilinogen (PBG)
-
Recombinant or purified porphobilinogen deaminase (PBGD)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.65)
-
Dithiothreitol (DTT)
-
Sample containing UROS (e.g., erythrocyte lysate, purified enzyme)
-
Hydrochloric acid (HCl)
-
HPLC system with a reversed-phase C18 column and fluorescence detector
Procedure:
-
Substrate Generation: Prepare a reaction mixture containing Tris-HCl buffer, DTT, and a known amount of PBGD. Add PBG to initiate the synthesis of hydroxymethylthis compound. Incubate at 37°C.[13]
-
UROS Reaction: Add the sample containing UROS to the reaction mixture containing the freshly synthesized hydroxymethylthis compound. Incubate at 37°C. The incubation time should be within the linear range of the reaction.[11]
-
Reaction Termination and Oxidation: Stop the reaction by adding HCl. This also serves to oxidize the uroporphyrinogen products (I and III) to their stable, fluorescent uroporphyrin forms.[13]
-
Analysis: Centrifuge the sample to pellet any precipitate. Analyze the supernatant by reversed-phase HPLC with fluorescence detection to separate and quantify uroporphyrin I and uroporphyrin III.[11]
-
Calculation: UROS activity is calculated based on the amount of uroporphyrinogen III formed per unit of time and protein concentration. The amount of uroporphyrin I formed serves as an internal control for the non-enzymatic cyclization of hydroxymethylthis compound.
Direct Assay for Uroporphyrinogen III Synthase Activity
This assay uses chemically synthesized hydroxymethylthis compound as the substrate and is ideal for detailed kinetic studies.[11]
Materials:
-
Synthetic hydroxymethylthis compound
-
Tris-HCl buffer
-
DTT
-
Sample containing UROS
-
HCl
-
HPLC system as described above
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, DTT, and the sample containing UROS.
-
Initiation: Start the reaction by adding a known concentration of synthetic hydroxymethylthis compound. Incubate at 37°C for a predetermined time within the linear range.
-
Termination and Oxidation: Stop the reaction and oxidize the products by adding HCl.
-
Analysis: Analyze the sample by HPLC as described in the coupled-enzyme assay to quantify uroporphyrin I and III.
-
Calculation: Calculate UROS activity based on the formation of uroporphyrinogen III.
HPLC Analysis of Uroporphyrin Isomers
The separation and quantification of uroporphyrin I and III are critical for both assays.
Typical HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., ODS-Hypersil).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in an ammonium (B1175870) acetate (B1210297) buffer.[2]
-
Detection: Fluorescence detection (Excitation: ~405 nm, Emission: ~620 nm).
-
Quantification: Peak areas are compared to those of known standards for uroporphyrin I and III.
Visualizations
Heme Biosynthesis Pathway
The following diagram illustrates the key steps in the heme biosynthesis pathway, highlighting the central role of uroporphyrinogen III synthase.
Caption: The heme biosynthesis pathway, illustrating the conversion of hydroxymethylthis compound.
Experimental Workflow for Uroporphyrinogen III Synthase Assay
This diagram outlines the general workflow for determining UROS activity.
Caption: A generalized workflow for the enzymatic assay of uroporphyrinogen III synthase.
References
- 1. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 2. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of uroporphyrinogen III: mechanism of action of porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
The Significance of Bilanes in Chlorophyll Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of bilanes, specifically the linear tetrapyrrole hydroxymethylbilane (B3061235), in the biosynthesis of chlorophyll (B73375). It details the core biochemical pathway, enzymatic mechanisms, regulatory controls, and key experimental methodologies relevant to the field.
Introduction: The Tetrapyrrole Pathway
Chlorophylls (B1240455), the pigments essential for photosynthesis, are members of a large family of molecules called tetrapyrroles.[1] The biosynthesis of all tetrapyrroles in plants, including chlorophylls and hemes, originates from a common, highly conserved pathway that begins with the precursor 5-aminolevulinic acid (ALA).[1][2][3] This pathway is compartmentalized within the plastids.[4] The formation of the foundational macrocycle proceeds through several key steps, with the synthesis of a linear this compound intermediate being a pivotal stage. Understanding this process is crucial, as its misregulation can lead to the accumulation of phototoxic intermediates, causing oxidative stress.[4][5]
The Common Pathway: From ALA to the First Macrocycle
The initial stages of the pathway, leading to the formation of the first cyclic tetrapyrrole, uroporphyrinogen III, are common to the synthesis of all porphyrins in the cell.[1][3]
Step 1: Formation of Porphobilinogen (B132115) (PBG)
The journey begins with the synthesis of ALA from glutamate (B1630785) via the C5 pathway in plants.[1][2] Two molecules of ALA are then transported to the cytosol and asymmetrically condensed by the enzyme ALA dehydratase (also called porphobilinogen synthase) to form the monopyrrole, porphobilinogen (PBG).[1][6] This reaction establishes the fundamental pyrrole (B145914) building block for the tetrapyrrole macrocycle.
Step 2: Synthesis of the Linear this compound, Hydroxymethylthis compound
The formation of the linear tetrapyrrole chain is a critical step catalyzed by the enzyme porphobilinogen deaminase (PBGD) , which is also known as hydroxymethylthis compound synthase (HMBS).[6][7] This enzyme sequentially polymerizes four molecules of PBG in a head-to-tail fashion.[1][7] The process involves the release of an ammonia (B1221849) molecule at each condensation step.[7] The final product of this enzymatic reaction is hydroxymethylthis compound (HMB) , a highly unstable, linear tetrapyrrole.[1][8] The PBGD enzyme itself utilizes a unique dipyrromethane cofactor that acts as a primer, covalently binding the growing tetrapyrrole chain.[8]
Step 3: Cyclization and Ring Inversion to Uroporphyrinogen III
Hydroxymethylthis compound stands at a crucial bifurcation point. In the absence of the next enzyme, HMB will spontaneously cyclize to form uroporphyrinogen I, a non-functional isomer.[6][9] However, the enzyme uroporphyrinogen III synthase (UROS) acts upon HMB, catalyzing its rapid cyclization into the physiologically correct isomer, uroporphyrinogen III.[10] This remarkable reaction involves not only closing the macrocycle but also inverting the final (D) pyrrole ring, ensuring the correct arrangement of side chains for all subsequent biologically active tetrapyrroles, including chlorophylls, hemes, and vitamin B12.[1][10] Uroporphyrinogen III is thus the last common precursor for these "pigments of life".[1]
The following diagram illustrates the central pathway from ALA to uroporphyrinogen III, highlighting the formation of the hydroxymethylthis compound intermediate.
The Magnesium Branch: Commitment to Chlorophyll
Following the formation of uroporphyrinogen III, a series of decarboxylation and oxidation reactions lead to the synthesis of Protoporphyrin IX.[3] At this point, the pathway branches. The insertion of ferrous iron (Fe²⁺) by ferrochelatase commits the molecule to the heme branch.[11][12] For chlorophyll synthesis, the enzyme magnesium (Mg)-chelatase inserts a magnesium ion (Mg²⁺) into Protoporphyrin IX, a key rate-limiting and ATP-dependent step that directs intermediates into the "magnesium branch" of the pathway, leading exclusively to chlorophylls.[3][11]
Regulation of the Pathway
Tight regulation of the tetrapyrrole pathway is essential to prevent the accumulation of photoreactive intermediates and to coordinate pigment synthesis with the availability of apoproteins and developmental cues like light.[13][14][15]
-
Transcriptional Control : The expression of many genes encoding biosynthetic enzymes, such as those for ALA synthesis (HEMA, GSA1), is significantly upregulated by light.[2][13]
-
Feedback Inhibition : The pathway is subject to feedback regulation. For instance, heme can inhibit the activity of the initial enzyme, glutamyl-tRNA reductase, thereby controlling the influx of precursors into the entire pathway.[4]
-
Role of Bilins in Regulation : Recent studies have shown that bilins (linear tetrapyrroles derived from heme breakdown) play a regulatory role.[16] In conjunction with the GUN4 protein, bilins can stimulate the activity of Mg-chelatase and protect its subunits from photooxidative damage, thereby sustaining chlorophyll biosynthesis in the presence of light and oxygen.[17]
The following diagram illustrates the regulatory logic, focusing on light induction and feedback control.
Quantitative Data
Quantitative analysis of enzyme kinetics and intermediate concentrations is vital for understanding pathway flux and identifying regulatory bottlenecks.
| Parameter | Enzyme/Intermediate | Organism/System | Value | Reference |
| Enzyme Kinetics | ||||
| Km for Porphobilinogen | Porphobilinogen Deaminase | Human Erythrocytes | 11.2 ± 0.5 µM | [18] |
| Vmax | Porphobilinogen Deaminase | Human Erythrocytes | 0.0041 ± 0.0002 µM/(min·mg of Hb) | [18] |
| Intermediate Levels | (Relative values) | |||
| Protoporphyrin IX | Helianthus annuus variegated mutant (yellow sector) | Compared to wild-type | ~80% | [19] |
| Mg-protoporphyrin IX | Helianthus annuus variegated mutant (yellow sector) | Compared to wild-type | ~60% | [19] |
| Protochlorophyllide | Helianthus annuus variegated mutant (yellow sector) | Compared to wild-type | ~14 - 44% | [19] |
| Chlorophyllide | Helianthus annuus variegated mutant (yellow sector) | Compared to wild-type | ~7 - 17% | [19] |
Experimental Protocols
The study of this compound metabolism and chlorophyll biosynthesis relies on a suite of biochemical and analytical techniques.
Spectrophotometric Assay for Porphobilinogen Deaminase (PBGD)
This protocol is adapted from methods used for diagnosing porphyrias and is based on the enzymatic conversion of PBG to uroporphyrin.[20][21]
-
Sample Preparation : Prepare a lysate from plant tissue or erythrocytes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.2).[21]
-
Enzyme Deactivation : To prevent the conversion of HMB to uroporphyrinogen III, the subsequent enzyme in the pathway, UROS, must be deactivated. This is typically achieved by heating the lysate (e.g., at 56-65°C for a specific duration), as UROS is more heat-labile than PBGD.[18]
-
Enzymatic Reaction : Initiate the reaction by adding the substrate, porphobilinogen (PBG), to the heat-treated lysate.[18] Incubate the mixture at a controlled temperature (e.g., 37°C or 45°C) in the dark for a defined period (e.g., 1 hour).[20]
-
Reaction Termination and Oxidation : Stop the reaction by adding trichloroacetic acid (TCA).[22] The acidic conditions also facilitate the oxidation of the product, uroporphyrinogen I (formed from the spontaneous cyclization of HMB), to the stable, colored uroporphyrin I.
-
Quantification : Centrifuge the sample to pellet precipitated proteins. Measure the absorbance of the uroporphyrin I in the supernatant using a spectrophotometer at its absorption maximum (~405 nm).[20] Enzyme activity is calculated based on the amount of product formed over time.
The workflow for this assay is depicted below.
Extraction and Quantification of Chlorophyll and Precursors
This protocol outlines a general method for extracting pigments and intermediates for analysis.
-
Extraction : Homogenize a known weight of fresh leaf tissue (e.g., 0.2 g) in a solvent such as 80% acetone, dimethyl sulfoxide (B87167) (DMSO), or 96% ethanol (B145695).[23][24] Protect samples from light to prevent pigment degradation.
-
Incubation : Depending on the solvent, incubation may be required. For example, extraction with DMSO may involve heating at 65°C for 25 minutes, while 96% ethanol can be effective after heating at 85°C for 10 minutes.[23]
-
Clarification : Centrifuge the extract to pellet cell debris.
-
Spectrophotometry : Measure the absorbance of the clear supernatant at specific wavelengths. For chlorophyll a and b in acetone, key wavelengths are 663 nm and 645 nm. For carotenoids, 470 nm is also measured.[24]
-
Calculation : Use established equations (e.g., Arnon's or Lichtenthaler's equations) to calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids.
Chromatographic Separation of Porphyrins
High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating and quantifying the various porphyrin intermediates in the chlorophyll biosynthetic pathway.[25]
-
Sample Preparation : Extract porphyrins from plant tissue using an appropriate solvent mixture, often followed by a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances.[25]
-
Chromatography :
-
Column : A reverse-phase C18 column is commonly used.[25]
-
Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and methanol.[25] The gradient is programmed to separate porphyrins based on their polarity, which is determined by the number of carboxylic acid side chains.
-
Detection : Porphyrins are naturally fluorescent. A fluorescence detector set to an appropriate excitation and emission wavelength provides highly sensitive and selective detection. Alternatively, a UV-Vis or diode-array detector can be used.
-
-
Identification and Quantification : Intermediates are identified by comparing their retention times to those of authentic standards. Quantification is achieved by integrating the peak area and comparing it to a standard curve.
Conclusion
Bilanes, and specifically the linear tetrapyrrole hydroxymethylthis compound, represent a fundamentally important but transient stage in chlorophyll biosynthesis. The enzymatic machinery responsible for its formation (PBGD) and precise cyclization (UROS) ensures the correct isomeric foundation for the chlorophyll molecule. The flux through this central part of the pathway is tightly regulated by developmental and environmental signals, such as light, and by metabolic feedback from downstream products. The methodologies detailed herein provide the necessary tools for researchers to probe this critical pathway, offering avenues for the development of herbicides, the genetic improvement of photosynthetic efficiency, and a deeper understanding of cellular metabolic control.
References
- 1. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tetrapyrrole Signaling in Plants [frontiersin.org]
- 5. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Biosynthesis of the natural porphyrins: proof that hydroxymethylthis compound synthase (porphobilinogen deaminase) uses a novel binding group in its catalytic action | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Genetic analysis of chlorophyll synthesis and degradation regulated by BALANCE of CHLOROPHYLL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function of ALA Content in Porphyrin Metabolism Regulation of Ananas comosus var. bracteatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of the tetrapyrrole biosynthetic pathway leading to heme and chlorophyll in plants and cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bilin-dependent regulation of chlorophyll biosynthesis by GUN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A modified spectrophotometric assay for porphobilinogen deaminase: its application in the detection of both carriers and patients with acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Architecture of Linear Tetrapyrrole Formation: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Enzymatic Formation of Linear Tetrapyrroles for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive overview of the core enzymatic pathways responsible for the biosynthesis of linear tetrapyrroles, also known as bilins. These pigments are vital for a myriad of biological processes, from light-harvesting in photosynthesis to cellular signaling and antioxidant defense in mammals. A thorough understanding of their formation is paramount for researchers in biochemistry, molecular biology, and pharmacology, particularly for those engaged in the development of novel therapeutic agents.
Introduction to Linear Tetrapyrroles
Linear tetrapyrroles are a class of open-chain molecules derived from the oxidative cleavage of cyclic tetrapyrroles, primarily heme.[1][2] They serve as chromophores in various photoreceptor proteins, such as phytochromes in plants and cyanobacteria, and as light-harvesting pigments in phycobiliproteins.[2] In mammals, they are key intermediates in the heme catabolic pathway, leading to the formation of bilirubin (B190676), a potent antioxidant.[1] The diverse functions of these molecules underscore the importance of elucidating the enzymatic machinery that governs their synthesis.
The Core Enzymatic Cascade
The formation of linear tetrapyrroles is a multi-step enzymatic process initiated by the cleavage of the heme macrocycle. This is followed by a series of reduction reactions catalyzed by distinct enzymes, leading to a variety of bilin products. The core pathway can be summarized in the following stages:
-
Heme Cleavage: Heme is oxidatively cleaved by Heme Oxygenase (HO) to produce biliverdin (B22007), releasing iron and carbon monoxide.[3][4]
-
Biliverdin Reduction: Biliverdin serves as a central precursor and is subsequently reduced by a family of enzymes known as biliverdin reductases or ferredoxin-dependent bilin reductases to generate different linear tetrapyrroles.
The key enzymes involved in this cascade are:
-
Heme Oxygenase (HO)
-
Biliverdin Reductase (BVR)
-
Phytochromobilin Synthase (HY2)
-
Phycocyanobilin:Ferredoxin Oxidoreductase (PcyA)
The overall biosynthetic pathway is depicted in the diagram below.
Key Enzymes and Their Mechanisms
Heme Oxygenase (HO)
Heme oxygenase (EC 1.14.99.3) is a microsomal enzyme that catalyzes the rate-limiting step in heme degradation.[3][4] It cleaves the α-methene bridge of the heme molecule to yield biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO). The reaction requires molecular oxygen and electrons, which are supplied by NADPH-cytochrome P450 reductase.[3]
Reaction Mechanism: The catalytic cycle of HO involves three successive monooxygenase reactions. The iron atom of the heme substrate cycles between the ferric (Fe³⁺) and ferrous (Fe²⁺) states. The reaction proceeds through the formation of an α-meso-hydroxyheme intermediate, followed by the formation of verdoheme, which is then hydrolyzed to release biliverdin IXα and iron.[4]
Biliverdin Reductase (BVR)
Biliverdin reductase (EC 1.3.1.24) is a cytosolic enzyme that catalyzes the reduction of the γ-methene bridge of biliverdin IXα to produce bilirubin IXα.[5] This reaction is a key step in heme catabolism in mammals. BVR is unique in that it can utilize either NADH or NADPH as a reductant, with optimal activity at different pH values.[5]
Reaction Mechanism: The reaction involves the transfer of a hydride ion from NADPH or NADH to the C10 position of biliverdin. This is accompanied by the uptake of a proton from the solvent. The enzyme facilitates the stereospecific reduction of the C9-C10 double bond.
Phytochromobilin Synthase (HY2)
Phytochromobilin synthase (EC 1.3.7.4), encoded by the HY2 gene in plants like Arabidopsis thaliana, is a ferredoxin-dependent bilin reductase.[6][7][8] It catalyzes the two-electron reduction of the A-ring of biliverdin IXα to produce phytochromobilin (PΦB), the chromophore for plant phytochromes.[6][7]
Reaction Mechanism: The reaction proceeds via a radical mechanism where a single electron is transferred from reduced ferredoxin to the biliverdin substrate. This is followed by protonation and a second electron transfer to complete the reduction of the C2-C3 double bond in the A-ring.[6][9]
Phycocyanobilin:Ferredoxin Oxidoreductase (PcyA)
Phycocyanobilin:ferredoxin oxidoreductase (EC 1.3.7.5), or PcyA, is another ferredoxin-dependent bilin reductase found in cyanobacteria and red algae.[10][11][12] It catalyzes the four-electron reduction of biliverdin IXα to produce phycocyanobilin (PCB), the chromophore for phycobiliproteins and cyanobacterial phytochromes.[10][12]
Reaction Mechanism: PcyA catalyzes two sequential two-electron reductions. The first reduction occurs at the D-ring vinyl group, followed by a second reduction at the A-ring, similar to HY2. Both reduction steps are thought to proceed through radical intermediates.[5][13]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available kinetic parameters for the key enzymes involved in linear tetrapyrrole formation.
Table 1: Kinetic Parameters of Heme Oxygenase (HO)
| Organism/Isoform | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Rat Liver (HO-1) | Heme | 1.6 - 5.0 | 10 - 20 | N/A | [3] |
| Human Spleen (HO-1) | Heme | ~2.5 | N/A | N/A | [4] |
| Corynebacterium diphtheriae | Heme | 0.53 | N/A | 0.013 |[4] |
Table 2: Kinetic Parameters of Biliverdin Reductase (BVR)
| Organism/Isoform | Substrate | Cofactor | Km (µM) | Vmax (nmol/mg/min) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Rat Liver (BVR-A) | Biliverdin IXα | NADPH | 0.7 - 1.0 | 1400 | ~25 | [5] |
| Rat Liver (BVR-A) | Biliverdin IXα | NADH | 1.5 - 2.0 | 700 | ~12.5 | [5] |
| Human (BVR-B) | FMN | NADPH | 52 | N/A | N/A |[14] |
Table 3: Kinetic Parameters of Phytochromobilin Synthase (HY2)
| Organism | Substrate | Km (µM) | Vmax (arbitrary units/min) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Avena sativa (Oat) | Biliverdin IXα | < 1.0 | N/A | >100 | [15] |
| Arabidopsis thaliana | Ferredoxin | 3 - 4 | 3.7 | N/A |[15] |
Table 4: Kinetic Parameters of Phycocyanobilin:Ferredoxin Oxidoreductase (PcyA)
| Organism | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
|---|---|---|---|---|
| Synechocystis sp. PCC 6803 | Biliverdin IXα | ~1 | ~10 | [16] |
| Anabaena sp. PCC 7120 | Biliverdin IXα | N/A | N/A |[12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Heme Oxygenase Activity Assay (Spectrophotometric)
This protocol is adapted from a standard spectrophotometric assay that measures the formation of bilirubin.[17][18]
Materials:
-
Microsomal fraction containing HO-1
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mM NADPH
-
2 mM G6P
-
1 U/mL G6PDH (to regenerate NADPH)
-
2 mg/mL rat liver cytosolic protein (BVR source)
-
25 µM Hemin
-
-
Enzyme Addition: Add 50-100 µg of microsomal protein to the reaction mixture. The final volume should be adjusted with the phosphate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes in the dark.
-
Reaction Termination: Stop the reaction by placing the tubes on ice.
-
Bilirubin Measurement: Measure the absorbance of the solution at 464 nm and 530 nm. The amount of bilirubin formed is calculated from the difference in absorbance (A₄₆₄ - A₅₃₀) using an extinction coefficient of 40 mM⁻¹cm⁻¹.[17]
Biliverdin Reductase Activity Assay (Spectrophotometric)
This protocol measures the decrease in biliverdin concentration or the increase in bilirubin concentration.[10]
Materials:
-
Purified BVR or cell lysate containing BVR
-
Biliverdin IXα
-
NADPH or NADH
-
Tris-HCl buffer (50 mM, pH 8.7 for NADPH) or Phosphate buffer (50 mM, pH 7.0 for NADH)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.7)
-
10 µM Biliverdin IXα
-
100 µM NADPH
-
-
Reaction Initiation: Initiate the reaction by adding the BVR enzyme preparation (e.g., 10-50 µg of cell lysate).
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 450 nm (for bilirubin formation) or the decrease in absorbance at 380 nm or 660 nm (for biliverdin consumption) over time at 37°C.[10]
-
Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for bilirubin (ε₄₅₀ ≈ 53-60 mM⁻¹cm⁻¹) or biliverdin.
Phytochromobilin Synthase Activity Assay (HPLC-based)
This protocol involves a coupled enzyme assay followed by HPLC analysis to quantify the product, phytochromobilin.[7][15]
Materials:
-
Purified HY2 enzyme
-
Biliverdin IXα
-
Ferredoxin
-
Ferredoxin-NADP⁺ reductase (FNR)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.7)
-
HPLC system with a C18 column and a photodiode array detector
Procedure:
-
Reaction Setup: In a microfuge tube protected from light, set up the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.7)
-
10 µM Biliverdin IXα
-
5 µM Ferredoxin
-
0.5 µM FNR
-
1 mM NADPH
-
-
Enzyme Addition: Add purified HY2 enzyme to initiate the reaction.
-
Incubation: Incubate at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the bilins using a C18 Sep-Pak cartridge. Elute the pigments with an appropriate solvent (e.g., acetone/formic acid).[7]
-
HPLC Analysis: Analyze the extracted pigments by reverse-phase HPLC. Monitor the eluate at 380 nm or by full spectrum analysis.[7] Phytochromobilin and biliverdin will have distinct retention times, allowing for their separation and quantification.
Phycocyanobilin:Ferredoxin Oxidoreductase Activity Assay (HPLC-based)
This protocol is similar to the HY2 assay and relies on HPLC to separate and quantify the reaction products.[12][19]
Materials:
-
Purified PcyA enzyme
-
Biliverdin IXα
-
Ferredoxin
-
Ferredoxin-NADP⁺ reductase (FNR)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
HPLC system with a C18 column and a photodiode array detector
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described for the HY2 assay, adjusting the buffer pH to 8.0.
-
Enzyme Addition: Add purified PcyA enzyme to start the reaction.
-
Incubation: Incubate under anaerobic conditions and protected from light.
-
Extraction: Extract the bilins as described for the HY2 assay.
-
HPLC Analysis: Analyze the extracted pigments by reverse-phase HPLC. Phycocyanobilin, the intermediate 18¹,18²-dihydrobiliverdin, and the substrate biliverdin IXα can be separated and quantified based on their retention times and absorption spectra.[19]
Relevance to Drug Development
The enzymes of the linear tetrapyrrole biosynthetic pathway present attractive targets for therapeutic intervention.
-
Heme Oxygenase-1 (HO-1) is a well-established cytoprotective enzyme with anti-inflammatory, antioxidant, and anti-apoptotic properties. Induction of HO-1 is a promising strategy for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions.[20]
-
Biliverdin Reductase (BVR) and its product, bilirubin, are potent antioxidants. Modulating BVR activity could be a therapeutic approach to mitigate oxidative stress-related pathologies.
-
The unique ferredoxin-dependent bilin reductases in plants and cyanobacteria, HY2 and PcyA , are distinct from their mammalian counterparts. This specificity makes them potential targets for the development of selective herbicides or antimicrobial agents.
-
Linear tetrapyrroles themselves, particularly synthetic derivatives, are being explored for their photodynamic therapy (PDT) applications in cancer treatment due to their ability to generate reactive oxygen species upon light activation.[20]
Conclusion
The enzymatic formation of linear tetrapyrroles is a fundamental biological process with far-reaching implications. The enzymes involved exhibit diverse mechanisms and produce a range of bioactive molecules. A detailed understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is crucial for advancing our knowledge in this field and for the development of novel therapeutic strategies targeting these enzymes and their products. This technical guide provides a solid foundation for researchers and professionals to delve into the intricate world of linear tetrapyrrole biosynthesis.
References
- 1. Tetrapyrrole - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Insight into the radical mechanism of phycocyanobilin-ferredoxin oxidoreductase (PcyA) revealed by X-ray crystallography and biochemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New strategies for the synthesis of biologically important tetrapyrroles. The "B,C + D + A" approach to linear tetrapyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of the phytochromobilin synthase HY2 from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Arabidopsis HY2 Gene Encodes Phytochromobilin Synthase, a Ferredoxin-Dependent Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrostatic Interaction of Phytochromobilin Synthase and Ferredoxin for Biosynthesis of Phytochrome Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and Biochemical Properties of Phytochromobilin Synthase from Etiolated Oat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phycocyanobilin:ferredoxin oxidoreductase - Wikipedia [en.wikipedia.org]
- 11. ENZYME - 1.3.7.5 phycocyanobilin:ferredoxin oxidoreductase [enzyme.expasy.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of phycocyanobilin:ferredoxin oxidoreductase in complex with biliverdin IXα, a key enzyme in the biosynthesis of phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic separation and quantitation of tetrapyrroles from biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dot and Graphviz [sheep-thrills.net]
- 16. mdpi.com [mdpi.com]
- 17. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Graph Attributes [web.mit.edu]
- 19. Edge Attributes | Graphviz [graphviz.org]
- 20. pubs.acs.org [pubs.acs.org]
The Crucial Intersection of Hydroxymethylbilane and Acute Intermittent Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Intermittent Porphyria (AIP) is a rare, autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks. The disease arises from a deficiency in the enzyme hydroxymethylbilane (B3061235) synthase (HMBS), leading to the accumulation of porphyrin precursors. This technical guide provides an in-depth exploration of the intricate relationship between the heme precursor hydroxymethylthis compound and the pathophysiology of AIP. It details the heme biosynthesis pathway, the molecular basis of the enzymatic defect, and the diagnostic and therapeutic strategies targeting this pathway. This guide is intended to be a comprehensive resource, incorporating detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and spur further research and drug development in the field of porphyrias.
The Heme Biosynthesis Pathway and the Role of Hydroxymethylthis compound
Heme, an iron-containing porphyrin, is an essential prosthetic group for a multitude of hemoproteins, including hemoglobin, myoglobin, and cytochromes.[1] The biosynthesis of heme is a highly regulated, eight-step enzymatic pathway. A critical intermediate in this pathway is hydroxymethylthis compound (HMB) , a linear tetrapyrrole.
The formation of HMB is catalyzed by the third enzyme in the pathway, hydroxymethylthis compound synthase (HMBS) , also known as porphobilinogen (B132115) deaminase (PBGD).[2][3] This enzyme orchestrates the head-to-tail condensation of four molecules of the monopyrrole precursor, porphobilinogen (PBG) , to form the unstable, linear HMB molecule.[2][4] Subsequently, uroporphyrinogen III synthase catalyzes the cyclization of HMB to form uroporphyrinogen III, which is then further processed to generate heme.[5] In the absence of uroporphyrinogen III synthase, HMB spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I.[4]
Pathophysiology of Acute Intermittent Porphyria
Acute Intermittent Porphyria is an autosomal dominant disorder caused by mutations in the HMBS gene, leading to a deficiency of the HMBS enzyme.[6][7] While individuals with AIP have approximately 50% of the normal HMBS activity, this is generally sufficient for basal heme synthesis.[8] However, certain precipitating factors, such as specific drugs, alcohol, hormonal changes, and fasting, can induce the first and rate-limiting enzyme of the pathway, δ-aminolevulinic acid synthase 1 (ALAS1) .[7][9]
This induction of ALAS1, coupled with the partial block at the level of HMBS, results in the massive accumulation of the porphyrin precursors δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) in the liver.[9][10] These precursors are then released into the circulation and excreted in the urine.[7] The precise mechanisms by which ALA and PBG cause the characteristic neurovisceral symptoms of AIP are not fully elucidated, but they are believed to be neurotoxic.[6]
Clinical and Biochemical Manifestations
AIP typically manifests after puberty, more commonly in women, with acute, severe attacks of abdominal pain, nausea, vomiting, and constipation.[11] Neurological symptoms can be severe and include peripheral neuropathy, muscle weakness, seizures, and psychiatric disturbances such as anxiety and paranoia.[12] A characteristic, though not always present, sign during an acute attack is the darkening of urine upon standing, due to the oxidation of excess PBG to porphobilins.[13]
The diagnosis of AIP is confirmed by biochemical analysis of urine for porphyrin precursors. During an acute attack, urinary concentrations of both ALA and PBG are markedly elevated.[8]
Quantitative Data Summary
The following tables summarize the key quantitative biochemical findings in Acute Intermittent Porphyria.
Table 1: Urinary Porphyrin Precursor Levels
| Analyte | Healthy Individuals (mmol/mol Creatinine) | AIP Patients (Asymptomatic) (mmol/mol Creatinine) | AIP Patients (Acute Attack) (mmol/mol Creatinine) |
| δ-Aminolevulinic Acid (ALA) | 0.152 - 2.30[14] | Elevated, but variable | 9 to 12-fold higher than upper limit of normal[12][14] |
| Porphobilinogen (PBG) | 0.00234 - 0.185[14] | Elevated, but variable | 238 to 336-fold higher than upper limit of normal[12][14] |
Table 2: Erythrocyte Hydroxymethylthis compound Synthase (HMBS) Activity
| Population | HMBS Activity (nmol/h/mL) | % of Normal Activity |
| Healthy Individuals | 30 - 67 | 100% |
| AIP Patients | 14 - 33 | ~50% |
Table 3: Biochemical Findings in a Phenobarbital-Induced AIP Mouse Model
| Analyte | Uninduced AIP Mice (Plasma) | Phenobarbital-Induced AIP Mice (Plasma) | Fold Increase (Plasma) | Uninduced AIP Mice (Urine) | Phenobarbital-Induced AIP Mice (Urine) | Fold Increase (Urine) |
| ALA | Baseline | Markedly Elevated | 42-fold | Baseline | Markedly Elevated | 28-fold |
| PBG | Baseline | Markedly Elevated | 266-fold | Baseline | Markedly Elevated | 63-fold |
Experimental Protocols
Quantitative Analysis of Urinary δ-Aminolevulinic Acid (ALA) and Porphobilinogen (PBG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of ALA and PBG in urine.
Sample Preparation:
-
To 25 µL of urine, add 25 µL of an internal standard mixture containing ¹³C₅, ¹⁵N-ALA and 2,4-¹³C₂-PBG.
-
Perform solid-phase extraction (SPE) to remove interfering substances.
-
The eluate is then subjected to butylation.
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate ALA and its interfering compounds on a reverse-phase C8-column.
-
Detect and quantify ALA and PBG using selective reaction monitoring (SRM).
Erythrocyte Hydroxymethylthis compound Synthase (HMBS) Activity Assay
This assay measures the enzymatic activity of HMBS in red blood cells.
Sample Preparation: [2]
-
Collect whole blood in a heparinized tube. Protect the sample from light and keep it refrigerated.
-
Wash the erythrocytes three times with cold 0.9% NaCl solution, centrifuging at 2000 x g for 10 minutes after each wash.
-
Lyse the washed erythrocytes by freezing and thawing or by adding a hypotonic buffer.
Enzymatic Reaction:
-
Incubate the erythrocyte lysate with a known concentration of the substrate, porphobilinogen (PBG), in a buffered solution (e.g., Tris-HCl, pH 8.2) at 37°C.
-
The HMBS in the lysate will convert PBG to hydroxymethylthis compound.
-
In the absence of uroporphyrinogen III synthase, the hydroxymethylthis compound spontaneously cyclizes to uroporphyrinogen I.
-
Stop the reaction after a defined period (e.g., 60 minutes) by adding trichloroacetic acid.
Quantification:
-
Oxidize the uroporphyrinogen I to the stable, fluorescent uroporphyrin I.
-
Measure the fluorescence of uroporphyrin I using a spectrofluorometer.
-
The HMBS activity is proportional to the amount of uroporphyrin I formed and is typically expressed as nanomoles of uroporphyrin formed per hour per milliliter of erythrocytes (nmol/h/mL).
Diagnostic Workflow for Acute Intermittent Porphyria
The diagnosis of AIP involves a combination of clinical suspicion, biochemical testing, and can be confirmed by genetic analysis.
Therapeutic Strategies
The primary goals of AIP treatment are to manage acute attacks and prevent their recurrence.
Hemin (B1673052) Therapy
Intravenous hemin is the mainstay of treatment for acute AIP attacks.[2] Hemin is an iron-containing porphyrin that acts as a potent inhibitor of ALAS1. By replenishing the hepatic heme pool, hemin exerts negative feedback on ALAS1 transcription, thereby reducing the production of ALA and PBG and alleviating the symptoms of an acute attack.[2]
Givosiran
Givosiran is a small interfering RNA (siRNA) therapeutic approved for the treatment of adults with acute hepatic porphyria. It is designed to specifically target and degrade the messenger RNA (mRNA) of hepatic ALAS1. This leads to a significant and sustained reduction in ALAS1 enzyme levels, thereby decreasing the production of ALA and PBG and reducing the frequency of acute attacks.
Conclusion
The intricate relationship between hydroxymethylthis compound and Acute Intermittent Porphyria underscores the critical importance of understanding the heme biosynthesis pathway in human health and disease. The deficiency of hydroxymethylthis compound synthase directly leads to the accumulation of neurotoxic porphyrin precursors, which are the primary drivers of the debilitating symptoms of AIP. This technical guide has provided a comprehensive overview of the molecular pathophysiology, diagnostic methodologies, and targeted therapeutic approaches for this rare disorder. Continued research into the fundamental mechanisms of AIP and the development of novel therapeutics that address the underlying enzymatic defect hold the promise of improving the lives of individuals affected by this challenging condition.
References
- 1. Test Details [utmb.edu]
- 2. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of porphobilinogen deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 6. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
- 9. Erythrocyte Hydroxymethylthis compound Synthase – Supra-Regional Assay Service [sas-centre.org]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational disease model of phenobarbital-induced acute attacks in an acute intermittent porphyria mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Cyclization of Hydroxymethylbilane to Uroporphyrinogen I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic cyclization of hydroxymethylbilane (B3061235) (HMB) to uroporphyrinogen I. This reaction represents a critical metabolic branch point in heme biosynthesis, diverging from the physiologically essential enzymatic conversion of HMB to uroporphyrinogen III by uroporphyrinogen-III synthase (UROS). In the absence or deficiency of UROS, HMB spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I isomer. This accumulation is the biochemical hallmark of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. This guide details the underlying chemical mechanisms, presents available quantitative data, provides detailed experimental protocols for studying this process, and includes visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Heme, a vital prosthetic group for numerous proteins, is synthesized through a highly conserved eight-step enzymatic pathway. A crucial step in this pathway is the transformation of the linear tetrapyrrole, hydroxymethylthis compound (HMB), into the first cyclic intermediate, uroporphyrinogen. Under normal physiological conditions, the enzyme uroporphyrinogen-III synthase (UROS; EC 4.2.1.75) rapidly and efficiently catalyzes the cyclization of HMB to form the asymmetric uroporphyrinogen III isomer.[1][2] This isomer serves as the precursor for all subsequent intermediates in the biosynthesis of heme, chlorophylls, and cobalamins.[3]
However, HMB is an unstable molecule that can undergo a spontaneous, non-enzymatic cyclization to form the symmetric uroporphyrinogen I isomer.[4][5] This reaction occurs in the absence of UROS or when the enzyme is deficient, leading to the accumulation of uroporphyrinogen I and its oxidized product, uroporphyrin I.[6] Unlike the type III isomer, uroporphyrinogen I cannot be further metabolized to heme and its accumulation is cytotoxic, leading to the severe clinical manifestations of CEP.[4] Understanding the dynamics of this spontaneous cyclization is therefore critical for elucidating the pathophysiology of CEP and for the development of potential therapeutic interventions.
Chemical Mechanism
The conversion of the linear hydroxymethylthis compound to a cyclic uroporphyrinogen involves an intramolecular electrophilic substitution. The key distinction between the formation of uroporphyrinogen I and uroporphyrinogen III lies in the orientation of the D-pyrrole ring upon cyclization.
Spontaneous Cyclization to Uroporphyrinogen I
In the absence of UROS, the terminal hydroxymethyl group of HMB is eliminated as water, generating a carbocation at the methylene (B1212753) bridge. This electrophilic center is then attacked by the α-position of the terminal A-ring, leading to the formation of a macrocycle. This process occurs without any rearrangement of the pyrrole (B145914) rings, resulting in a symmetrical molecule where the acetate (B1210297) (A) and propionate (B1217596) (P) side chains maintain their regular AP-AP-AP-AP arrangement around the ring.[4]
Enzymatic Cyclization to Uroporphyrinogen III
Uroporphyrinogen-III synthase catalyzes a remarkable intramolecular rearrangement during the cyclization of HMB. The currently accepted "spiro-mechanism" proposes that the enzyme facilitates the inversion of the D-pyrrole ring before ring closure.[3][7] This results in an asymmetric arrangement of the side chains (AP-AP-AP-PA), which is essential for recognition by the subsequent enzymes in the heme biosynthetic pathway.[8]
Figure 1. Divergent fates of hydroxymethylthis compound.
Quantitative Data
While it is well-established that the enzymatic conversion of HMB to uroporphyrinogen III is significantly more rapid and efficient than the spontaneous cyclization to uroporphyrinogen I, direct comparative kinetic data under identical conditions is scarce in the literature. The available data focuses on the kinetic parameters of the enzymes involved.
| Parameter | Enzyme/Reaction | Value | Organism/Conditions |
| Michaelis Constant (Km) | Uroporphyrinogen-III Synthase | 5-20 µM | Human Erythrocytes, pH 7.4 |
| Uroporphyrinogen-III Synthase | 5 µM | Recombinant E. coli, pH 7.8 | |
| Hydroxymethylthis compound Synthase (for Porphobilinogen) | 10 µM | E. coli, pH 7.4, 37°C | |
| Specific Activity | Uroporphyrinogen-III Synthase | >300,000 units/mg | Purified from Human Erythrocytes |
| Uroporphyrinogen-III Synthase | 1500 units/mg | Purified from recombinant E. coli | |
| Reaction Rate | Spontaneous Cyclization of HMB | "Slow" | Non-enzymatic, in solution |
| Enzymatic Cyclization of HMB | "Rapid" | Catalyzed by Uroporphyrinogen-III Synthase |
A "unit" of uroporphyrinogen-III synthase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour under standard assay conditions.
In individuals with Congenital Erythropoietic Porphyria, the deficiency in UROS activity leads to a massive accumulation of type I porphyrin isomers. Urinary porphyrin concentrations can be 100 to 1000 times higher than normal, consisting predominantly of uroporphyrin I and coproporphyrin I.[9]
Experimental Protocols
This section provides detailed methodologies for the in vitro study of hydroxymethylthis compound cyclization.
In Vitro Synthesis of Hydroxymethylthis compound
Hydroxymethylthis compound is highly unstable, making its synthesis and immediate use crucial for kinetic studies. A common method involves the use of purified hydroxymethylthis compound synthase (HMBS), also known as porphobilinogen (B132115) deaminase.
Materials:
-
Purified recombinant hydroxymethylthis compound synthase (HMBS)
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTT.
-
Add a known concentration of purified HMBS to the reaction mixture.
-
Initiate the reaction by adding a saturating concentration of PBG.
-
Incubate at 37°C for a predetermined time to allow for the synthesis of HMB. The reaction can be monitored by the decrease in PBG concentration or the appearance of uroporphyrinogen I (after spontaneous cyclization and oxidation).
-
The resulting solution containing HMB can be used immediately in subsequent assays.
Assay for Spontaneous and Enzymatic Cyclization
A coupled enzyme assay is often employed to study the formation of uroporphyrinogen I and III.
Materials:
-
HMB solution (prepared as in 4.1)
-
Purified recombinant uroporphyrinogen-III synthase (UROS)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Iodine solution (e.g., 0.1% in ethanol)
-
Sodium metabisulfite (B1197395) solution
Protocol:
-
Spontaneous Cyclization:
-
Incubate an aliquot of the HMB solution in Tris-HCl buffer at 37°C in the absence of UROS.
-
At various time points, stop the reaction by adding TCA.
-
-
Enzymatic Cyclization:
-
Incubate an aliquot of the HMB solution in Tris-HCl buffer at 37°C in the presence of a known concentration of purified UROS.
-
At various time points, stop the reaction by adding TCA.
-
-
Oxidation and Quantification:
-
To each reaction mixture, add iodine solution to oxidize the colorless uroporphyrinogens to the fluorescent uroporphyrins.
-
After a short incubation, quench the excess iodine with sodium metabisulfite.
-
Analyze the samples by HPLC to separate and quantify the uroporphyrin I and III isomers.
-
HPLC Separation and Quantification of Uroporphyrin Isomers
Reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection is the standard method for separating and quantifying uroporphyrin I and III isomers.[10][11]
Instrumentation and Reagents:
-
HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)
-
Reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm)
-
Mobile Phase A: Ammonium acetate buffer (e.g., 1 M, pH 5.16)
-
Mobile Phase B: Acetonitrile or Methanol
-
Uroporphyrin I and III standards
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).
-
Inject the prepared sample (from section 4.2).
-
Elute the porphyrins using a gradient of increasing Mobile Phase B. Uroporphyrin I, being slightly more polar, typically elutes just before uroporphyrin III.
-
Detect the eluted porphyrins using the fluorescence detector.
-
Quantify the amounts of uroporphyrin I and III by comparing the peak areas to those of known standards.
Figure 2. Experimental workflow for studying HMB cyclization.
Pathophysiological Relevance: Congenital Erythropoietic Porphyria (CEP)
Congenital Erythropoietic Porphyria is a rare autosomal recessive disorder caused by a severe deficiency in uroporphyrinogen-III synthase activity.[1][12] This enzymatic defect leads to a massive accumulation of uroporphyrinogen I and coproporphyrinogen I (formed by the subsequent action of uroporphyrinogen decarboxylase on uroporphyrinogen I). These porphyrinogens are oxidized to their corresponding porphyrins, which accumulate in erythrocytes, bone marrow, skin, teeth, and bones, and are excreted in large amounts in the urine and feces.[9]
The accumulation of these non-functional type I porphyrins is responsible for the severe clinical manifestations of CEP, which include:
-
Severe cutaneous photosensitivity: Porphyrins are photosensitizers that, upon exposure to long-wavelength ultraviolet light, generate reactive oxygen species that damage skin tissues, leading to blistering, increased fragility, and scarring.
-
Hemolytic anemia: The accumulation of porphyrins in red blood cells leads to their premature destruction.
-
Erythrodontia: Reddish-brown discoloration of the teeth due to porphyrin deposition.
-
Splenomegaly: Enlargement of the spleen due to increased destruction of red blood cells.
The diagnosis of CEP is confirmed by the detection of massively elevated levels of uroporphyrin I and coproporphyrin I in urine and feces.
Figure 3. Pathophysiological cascade in CEP.
Conclusion
The spontaneous cyclization of hydroxymethylthis compound to uroporphyrinogen I is a chemically facile but physiologically detrimental side reaction of the heme biosynthetic pathway. In healthy individuals, the high efficiency of uroporphyrinogen-III synthase ensures that the vast majority of HMB is channeled towards the synthesis of the essential uroporphyrinogen III isomer. However, in the context of UROS deficiency, the spontaneous reaction predominates, leading to the pathological accumulation of type I porphyrins and the severe clinical phenotype of Congenital Erythropoietic Porphyria. A thorough understanding of the kinetics and mechanism of this spontaneous reaction, in comparison to its enzymatic counterpart, is fundamental for the development of novel therapeutic strategies aimed at mitigating the consequences of this debilitating genetic disorder. Further research is warranted to obtain direct comparative kinetic data to better quantify the efficiency of the enzymatic pathway and the propensity for spontaneous cyclization under various physiological and pathological conditions.
References
- 1. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 5. Hydroxymethylthis compound - Wikipedia [en.wikipedia.org]
- 6. Structural, thermodynamic, and mechanistical studies in uroporphyrinogen III synthase: molecular basis of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 9. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
The Crucial Juncture: A Technical Guide to the Biosynthesis of Porphyrins from Porphobilinogen
For Immediate Release
This technical guide provides an in-depth exploration of the pivotal stage in porphyrin biosynthesis: the conversion of porphobilinogen (B132115) into the foundational tetrapyrrole structures. Aimed at researchers, scientists, and drug development professionals, this document details the enzymatic processes, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate molecular pathways involved. Understanding this critical juncture is paramount for fields ranging from hematology and oncology to the development of novel therapeutics targeting metabolic disorders.
Introduction: The Gateway to Heme and Beyond
The biosynthesis of porphyrins, a class of complex macrocyclic molecules, is fundamental to numerous biological processes. These molecules form the core of essential compounds such as heme in hemoglobin and cytochromes, chlorophyll (B73375) in plants, and vitamin B12. The journey from simple precursors to these intricate structures involves a series of enzymatic steps, with the transformation of the monopyrrole porphobilinogen (PBG) into the linear tetrapyrrole hydroxymethylbilane (B3061235) and its subsequent cyclization representing a critical control point. Errors in this stage of the pathway are implicated in a group of genetic disorders known as porphyrias, most notably Acute Intermittent Porphyria (AIP).[1][2] This guide focuses on the two key enzymes governing this transformation: porphobilinogen deaminase and uroporphyrinogen III synthase.
The Enzymatic Cascade: From a Single Pyrrole (B145914) to a Complex Ring
The conversion of four molecules of porphobilinogen into the asymmetric uroporphyrinogen III is a two-step enzymatic process that occurs in the cytoplasm.[3]
Porphobilinogen Deaminase (PBGD): The Polymerization Engine
Porphobilinogen deaminase (PBGD), also known as hydroxymethylthis compound synthase (HMBS), catalyzes the head-to-tail condensation of four porphobilinogen molecules to form a linear tetrapyrrole called hydroxymethylthis compound (HMB).[4] This reaction proceeds through a series of enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄) where the growing polypyrrole chain remains covalently attached to a dipyrromethane cofactor on the enzyme.[4]
The overall reaction is as follows:
4 Porphobilinogen + H₂O → Hydroxymethylthis compound + 4 NH₄⁺
Uroporphyrinogen III Synthase (UROS): The Master of Rearrangement
In the presence of uroporphyrinogen III synthase (UROS), the highly unstable hydroxymethylthis compound is rapidly cyclized to form the asymmetric uroporphyrinogen III.[5][6] This crucial step involves the inversion of the fourth (D) pyrrole ring before ring closure, ensuring the formation of the physiologically relevant isomer.[6] In the absence of UROS, hydroxymethylthis compound spontaneously cyclizes to form the non-functional, symmetric uroporphyrinogen I.[7]
The reaction is as follows:
Hydroxymethylthis compound → Uroporphyrinogen III + H₂O
Quantitative Insights: A Data-Driven Perspective
The efficiency and regulation of this biosynthetic pathway are underscored by the kinetic properties of its constituent enzymes and the physiological concentrations of its intermediates.
Enzyme Kinetics
The following table summarizes key kinetic parameters for porphobilinogen deaminase. Data for uroporphyrinogen III synthase is less commonly reported in terms of standard Michaelis-Menten kinetics due to the instability of its substrate.
| Enzyme | Organism/Source | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Reference |
| Porphobilinogen Deaminase | Rat Kidney | K₁(app) = 2.08, K₂(app) = 0.102 | - | - | 8.2 | [8] |
| Porphobilinogen Deaminase | Recombinant Human | 1.5 - 4000 (varied concentrations) | - | - | - | [9] |
Note: The kinetics of rat kidney PBGD do not follow a simple Michaelis-Menten model, suggesting a more complex mechanism involving enzyme-substrate intermediates.[8]
Enzyme Activity Reference Ranges
The activity of porphobilinogen deaminase in erythrocytes is a key diagnostic marker for Acute Intermittent Porphyria.
| Analyte | Specimen | Reference Range | Units | Reference |
| Porphobilinogen Deaminase | Whole Blood | 20 - 50 | nmol/mL erythrocytes/hr | [10] |
| Porphobilinogen Deaminase | Erythrocytes | Varies by lab, but AIP patients typically show ~50% of normal activity | mU/g Hemoglobin | |
| Uroporphyrinogen III Synthase | Erythrocytes | 7.41 ± 1.35 (Coupled Assay), 7.64 ± 1.73 (Direct Assay) | units/mg protein | [11] |
Metabolite Concentrations in Acute Intermittent Porphyria (AIP)
During acute attacks of AIP, the urinary excretion of porphyrin precursors is significantly elevated.
| Metabolite | Fluid | Condition | Typical Concentration | Reference |
| Porphobilinogen (PBG) | Urine | Acute AIP Attack | > 4 mg/L (often >10 times upper limit of normal) | [12][13] |
| δ-Aminolevulinic Acid (ALA) | Urine | Acute AIP Attack | Elevated | [2] |
Experimental Protocols: Methodologies for Pathway Elucidation
The study of porphyrin biosynthesis relies on robust and sensitive assays to measure enzyme activity and quantify intermediates.
Assay for Porphobilinogen Deaminase (PBGD) Activity in Erythrocytes
This assay measures the rate of uroporphyrin I formation from porphobilinogen in the absence of uroporphyrinogen III synthase activity.
Principle: Erythrocyte lysates are incubated with porphobilinogen. The PBGD in the lysate converts PBG to hydroxymethylthis compound, which spontaneously cyclizes to uroporphyrinogen I. The uroporphyrinogen I is then oxidized to the fluorescent uroporphyrin I, which is quantified.
Materials:
-
Whole blood collected in a heparin or EDTA tube.
-
Tris-HCl buffer (50 mM, pH 8.2).
-
Porphobilinogen (PBG) solution.
-
5 M HCl.
-
Benzoquinone (0.1% in methanol).
-
Spectrofluorometer or HPLC with a fluorescence detector.
Procedure:
-
Sample Preparation:
-
Wash erythrocytes by centrifuging whole blood and removing the plasma and buffy coat. Resuspend the red blood cells in saline and repeat.
-
Lyse the washed erythrocytes by freezing and thawing or by hypotonic lysis.
-
Dilute the lysate to a protein concentration of 0.5 g/L with Tris-HCl buffer.[14]
-
-
Enzymatic Reaction:
-
Reaction Termination and Oxidation:
-
Quantification:
-
Measure the fluorescence of the uroporphyrin I at an excitation wavelength of approximately 405 nm and an emission wavelength of around 600 nm.
-
Alternatively, separate and quantify the uroporphyrin I using reverse-phase HPLC with fluorescence detection.[7]
-
-
Calculation:
-
Calculate the enzyme activity based on a standard curve of uroporphyrin I and express it as nmol of uroporphyrin I formed per hour per milligram of protein or per milliliter of erythrocytes.
-
Coupled Assay for Uroporphyrinogen III Synthase (UROS) Activity
This assay measures the formation of uroporphyrinogen III from porphobilinogen in the presence of excess porphobilinogen deaminase.
Principle: The assay utilizes a source of PBGD to generate hydroxymethylthis compound in situ from PBG. The UROS present in the sample then converts the HMB to uroporphyrinogen III. The reaction products (uroporphyrinogen I and III) are oxidized and then separated and quantified by HPLC.
Materials:
-
Erythrocyte lysate or other sample containing UROS.
-
Heat-treated erythrocyte lysate (as a source of PBGD, since UROS is heat-labile).[11]
-
Porphobilinogen (PBG) solution.
-
Reaction termination and oxidation reagents as in the PBGD assay.
-
HPLC system with a C18 column and a fluorescence detector.
Procedure:
-
Sample and Reagent Preparation:
-
Prepare the sample containing UROS (e.g., erythrocyte lysate).
-
Prepare a source of PBGD by heating a normal erythrocyte lysate to inactivate the UROS.[11]
-
-
Enzymatic Reaction:
-
Combine the sample, the heat-treated lysate (PBGD source), and the PBG solution.
-
Incubate at 37°C for a specified time.
-
-
Termination, Oxidation, and Quantification:
-
Calculation:
-
UROS activity is determined from the amount of uroporphyrin III formed.
-
Visualizing the Pathway and Processes
Graphical representations are essential for comprehending the complex relationships within the porphyrin biosynthetic pathway and the experimental workflows used to study it.
Biosynthetic Pathway of Porphyrins from Porphobilinogen
Caption: Enzymatic conversion of porphobilinogen to uroporphyrinogens I and III.
Experimental Workflow for PBGD Activity Assay
Caption: A streamlined workflow for determining porphobilinogen deaminase activity.
Logical Relationship in Uroporphyrinogen Formation
Caption: Decision logic for the formation of uroporphyrinogen isomers.
Conclusion: A Foundation for Future Discovery
The biosynthesis of porphyrins from porphobilinogen is a testament to the elegance and precision of enzymatic catalysis. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is indispensable for researchers and clinicians alike. For those in drug development, the enzymes of this pathway present potential targets for therapeutic intervention in porphyrias and other related disorders. This guide serves as a comprehensive resource to facilitate further investigation and innovation in this vital area of biochemistry and medicine.
References
- 1. An update of clinical management of acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Intermittent Porphyria (AIP) - American Porphyria Foundation [porphyriafoundation.org]
- 3. Porphyrin - Wikipedia [en.wikipedia.org]
- 4. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 6. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Rat kidney porphobilinogen deaminase kinetics. Detection of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test Details [utmb.edu]
- 11. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Acute Intermittent Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Heme Synthesis: A Technical Guide to the Dipyrromethane Cofactor of Hydroxymethylbilane Synthase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of the dipyrromethane (DPM) cofactor in the catalytic mechanism of hydroxymethylbilane (B3061235) synthase (HMBS), the third enzyme in the heme biosynthetic pathway. Understanding the intricate interplay between the cofactor and the apoenzyme is paramount for developing novel therapeutics for porphyrias and other related disorders.
Introduction: The Crucial Role of Hydroxymethylthis compound Synthase and its Dipyrromethane Cofactor
Hydroxymethylthis compound synthase (HMBS), also known as porphobilinogen (B132115) deaminase, is a key enzyme responsible for the polymerization of four molecules of porphobilinogen (PBG) into the linear tetrapyrrole, hydroxymethylthis compound.[1][2] This process is a fundamental step in the biosynthesis of essential molecules such as heme, chlorophyll, and vitamin B12. The catalytic activity of HMBS is absolutely dependent on a unique dipyrromethane cofactor covalently bound to a conserved cysteine residue within the enzyme's active site.[3][4] This cofactor acts as a primer, initiating the sequential addition of PBG units to build the growing polypyrrole chain.[5]
Mutations in the HMBS gene can lead to a deficiency in enzyme activity, causing the acute intermittent porphyria (AIP), a rare autosomal dominant metabolic disorder.[2][6] The accumulation of porphyrin precursors due to impaired HMBS function leads to a range of severe neurological symptoms. Therefore, a thorough understanding of the HMBS catalytic mechanism and the role of its DPM cofactor is crucial for the development of targeted therapies for AIP.
The Catalytic Mechanism: A Stepwise Elongation Process
The catalytic cycle of HMBS involves a series of four successive condensation reactions, where each step adds one PBG molecule to the growing polypyrrole chain anchored to the DPM cofactor. The entire process can be broken down into the following key stages:
-
Cofactor Assembly and Attachment: The dipyrromethane cofactor is assembled from two PBG molecules and is covalently attached to a specific cysteine residue (Cys242 in E. coli) via a thioether bond.[3][4] Evidence suggests that the apoenzyme can generate its own cofactor, with pre-uroporphyrinogen being the preferred precursor that reacts with the apoenzyme to form an initial ES2-like complex.[3][7]
-
Substrate Binding and Deamination: The first molecule of the substrate, porphobilinogen (PBG), binds to the active site. A conserved aspartate residue (D84 in E. coli) is thought to act as a general acid-base catalyst, facilitating the deamination of PBG to form a highly reactive azafulvene intermediate.[5]
-
Nucleophilic Attack and Chain Elongation (ES1 to ES4): The terminal pyrrole (B145914) ring of the DPM cofactor performs a nucleophilic attack on the azafulvene intermediate, leading to the formation of the first enzyme-substrate intermediate (ES1), a tripyrrole. This process is repeated three more times, with each subsequent PBG molecule being deaminated and added to the growing polypyrrole chain, forming the ES2 (tetrapyrrole), ES3 (pentapyrrole), and ES4 (hexapyrrole) intermediates.[5]
-
Product Release: Once the hexapyrrole (ES4) is formed, a hydrolysis reaction, likely involving the same catalytic aspartate residue, cleaves the bond between the first added PBG unit (ring A) and the DPM cofactor. This releases the final product, hydroxymethylthis compound, and regenerates the holoenzyme, ready for another catalytic cycle.[5]
Signaling Pathway Diagram
Caption: Catalytic cycle of hydroxymethylthis compound synthase.
Quantitative Data on HMBS Kinetics and Mutant Effects
The catalytic efficiency of HMBS can be significantly affected by mutations, which is a key factor in the pathology of AIP. The following tables summarize key kinetic parameters for wild-type HMBS from different species and the effects of various mutations on enzyme activity and stability.
| Species | Isoform | Km (µM) | Vmax (nmol/h/mg) | kcat (s-1) | Reference |
| Homo sapiens | Ubiquitous | 28 ± 1 | 2996 ± 9 | - | [8] |
| Homo sapiens | - | - | 2249 ± 38 | - | [8] |
| Escherichia coli | - | 19 ± 7 | - | - | [3] |
Table 1: Kinetic Parameters of Wild-Type Hydroxymethylthis compound Synthase.
| Mutation | Species | Residual Activity (%) | Stability | Putative Effect | Reference |
| R26H | Homo sapiens | Inactive | Thermally stable ES2 intermediate | Blocks turnover at the ES2 state | [8] |
| R116W | Homo sapiens | <5 | Decreased conformational stability | Affects stability | [9] |
| R167W | Homo sapiens | <5 | - | High Km, decreased Vmax | [9] |
| R173W | Homo sapiens | <5 | Decreased conformational stability | Affects both stability and kinetics | [9] |
| V215E | Homo sapiens | - | Lower conformational stability | Perturbed elongation process | [9] |
| A112P | Homo sapiens | ~4 | Markedly decreased | Disrupts proper folding | [10] |
| A122D | Homo sapiens | ~3 | Markedly decreased | Disrupts proper folding | [10] |
| L154P | Homo sapiens | ~2 | Markedly decreased | Disrupts proper folding | [10] |
| V224E | Homo sapiens | ~19 | Markedly decreased | Disrupts proper folding | [10] |
| D240G | Homo sapiens | ~55 | Markedly decreased | Disrupts proper folding | [10] |
| A347P | Homo sapiens | ~51 | Highly thermolabile | Decreased stability, no impact on catalysis | [10] |
Table 2: Effects of Missense Mutations on Human Hydroxymethylthis compound Synthase Activity and Stability.
Experimental Protocols
Expression and Purification of Recombinant HMBS
A common method for obtaining purified HMBS for in vitro studies involves recombinant expression in E. coli.
Workflow Diagram:
Caption: Workflow for recombinant HMBS expression and purification.
Methodology:
-
Expression: The ubiquitous form of human HMBS is typically expressed in E. coli BL21(DE3) cells.[11]
-
Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0) and lysed by sonication.[11]
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The cell lysate is subjected to ammonium sulfate precipitation to partially purify the protein.[11]
-
Anion-Exchange Chromatography: The protein solution is loaded onto an anion-exchange column (e.g., Mono Q) and eluted with a linear salt gradient (e.g., 0-0.3 M NaCl).[11]
-
Gel Filtration Chromatography: Fractions containing HMBS are pooled, concentrated, and further purified using a gel filtration column (e.g., Superdex 200) to obtain a homogenous protein sample.[11]
-
Purity and Concentration: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a standard method like the Bradford assay. The molecular weight can be confirmed by mass spectrometry.[11]
HMBS Activity Assay
The activity of HMBS is typically measured by quantifying the amount of uroporphyrinogen I formed from the enzymatic product, hydroxymethylthis compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 0.1 mM dithiothreitol, 2 mg/ml bovine serum albumin, and the purified holo-HMBS enzyme (e.g., 16.4 nM).[11]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[11]
-
Initiation and Termination: Initiate the reaction by adding the substrate, porphobilinogen (PBG), at various concentrations (e.g., 0–500 µM). Terminate the reaction by adding 50% trichloroacetic acid.[11]
-
Uroporphyrinogen I Formation: The enzymatically produced hydroxymethylthis compound spontaneously cyclizes to uroporphyrinogen I under acidic conditions.
-
Quantification: The uroporphyrinogen I is then oxidized to the stable, fluorescent uroporphyrin I, which can be quantified spectrophotometrically or by HPLC.
Reconstitution of Apo-HMBS
The apoenzyme, lacking the DPM cofactor, can be generated and subsequently reconstituted to study the cofactor's assembly and role.
Methodology:
-
Apoenzyme Preparation: The apoenzyme can be prepared by treating the purified holoenzyme with 1 M HCl, followed by dialysis to remove the acid and the released cofactor.[3]
-
Reconstitution: The apoenzyme's activity can be restored by incubating it with PBG on ice.[3] This allows for the self-assembly of the dipyrromethane cofactor within the active site.
X-ray Crystallography of HMBS
Determining the three-dimensional structure of HMBS provides invaluable insights into its mechanism and the interactions with its cofactor and substrates.
Logical Relationship Diagram:
Caption: Logical steps in X-ray crystallography of HMBS.
Methodology:
-
Crystallization: Crystals of purified HMBS can be grown using vapor diffusion methods. Typical crystallization conditions for E. coli HMBS involve a solution containing the protein (6-7 mg/ml), 0.3 mM EDTA, 15 mM dithiothreitol, 10% (w/v) polyethylene (B3416737) glycol 6000, and 0.01% NaN3 in 0.1 M sodium acetate (B1210297) at pH 5.3.[12]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[12]
-
Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or experimental phasing.
-
Model Building and Refinement: An initial model of the protein is built into the electron density map and subsequently refined to improve its fit to the experimental data.
Conclusion
The dipyrromethane cofactor is an indispensable component of hydroxymethylthis compound synthase, acting as the foundation for the step-wise assembly of the linear tetrapyrrole product. A detailed understanding of the cofactor's assembly, its covalent attachment to the enzyme, and its role in the catalytic mechanism is fundamental for elucidating the molecular basis of acute intermittent porphyria. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to devise novel therapeutic strategies for this debilitating disease. Future research focusing on the dynamics of the enzyme-cofactor-substrate interactions will undoubtedly provide further insights into the intricate workings of this essential enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. medlineplus.gov [medlineplus.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evidence that the pyrromethane cofactor of hydroxymethylthis compound synthase (porphobilinogen deaminase) is bound through the sulphur atom of a cysteine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery that the assembly of the dipyrromethane cofactor of porphobilinogen deaminase holoenzyme proceeds initially by the reaction of preuroporphyrinogen with the apoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylthis compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, characterization, crystallisation and X-ray analysis of selenomethionine-labelled hydroxymethylthis compound synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hydroxymethylbilane Synthase (HMBS): Gene, Function, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase (PBGD), is a critical enzyme in the heme biosynthesis pathway. Encoded by the HMBS gene, this protein plays a pivotal role in the production of heme, a vital component of hemoglobin, myoglobin, and cytochromes. Deficiencies in HMBS activity, primarily due to mutations in its corresponding gene, lead to the autosomal dominant disorder Acute Intermittent Porphyria (AIP), a metabolic disease characterized by life-threatening neurovisceral attacks. This technical guide provides a comprehensive overview of the HMBS gene, its protein product, function, and the methodologies employed in its study, with a focus on its relevance to AIP for researchers and professionals in drug development.
The HMBS Gene and Protein
The HMBS gene is located on chromosome 11q23.3 and contains 15 exons.[1] Alternative splicing of the HMBS gene results in two isoforms of the enzyme: a ubiquitous or housekeeping isoform and an erythroid-specific isoform.[2] The housekeeping isoform is expressed in all cells, while the erythroid isoform is found exclusively in red blood cell precursors.
The HMBS protein is a monomeric enzyme with a molecular weight of approximately 40-44 kDa. Its three-dimensional structure is comprised of three domains, and it utilizes a unique dipyrromethane cofactor covalently bound to a cysteine residue in its active site to catalyze the polymerization of four porphobilinogen (PBG) molecules.[3][4]
Function in the Heme Biosynthesis Pathway
HMBS is the third enzyme in the eight-step heme biosynthesis pathway. It catalyzes the head-to-tail condensation of four molecules of the monopyrrole porphobilinogen (PBG) into a linear tetrapyrrole called hydroxymethylthis compound.[5] This reaction is a critical step in the formation of the heme molecule. Subsequent enzymatic reactions modify hydroxymethylthis compound to ultimately produce heme.
Clinical Significance: Acute Intermittent Porphyria (AIP)
A deficiency in HMBS activity is the underlying cause of Acute Intermittent Porphyria (AIP), an autosomal dominant disorder with low penetrance.[6][7] Mutations in the HMBS gene lead to a reduction in enzyme activity, typically to about 50% of normal levels in heterozygous individuals.[8] This deficiency alone is often not sufficient to cause symptoms. However, when the heme synthesis pathway is induced by certain triggers—such as drugs, hormonal changes, or fasting—the reduced HMBS activity becomes a rate-limiting step.[8] This leads to the accumulation of the neurotoxic porphyrin precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), in the nervous system and other tissues, precipitating acute neurovisceral attacks.[9]
Symptoms of an acute AIP attack can include severe abdominal pain, nausea, vomiting, hypertension, tachycardia, and neurological and psychiatric manifestations. The management of acute attacks involves the administration of hemin, which replenishes the hepatic heme pool and downregulates the first and rate-limiting enzyme of the pathway, ALAS1, thereby reducing the production of ALA and PBG.
Data Presentation
Table 1: Kinetic Parameters of Human Hydroxymethylthis compound Synthase
| Parameter | Value | Source |
| K_m for Porphobilinogen | 8.9 ± 1.5 µM | |
| V_max (purified human erythrocyte HMBS) | 249 ± 36 nmol/mg per h | |
| V_max (control lymphoblasts) | 28.7 ± 1.8 pmol/mg per h |
Table 2: Prevalence of Pathogenic HMBS Variants
| Population | Predicted Prevalence | Source |
| General Population | 1 in 10,000–20,000 (clinical AIP) | |
| European Population | 1 in 1,675 to 1 in 1,782 (pathogenic variants) | [7] |
| Admixed American (AMR) | 1 in 1,367 | [2] |
| African/African American (AFR) | 1 in 1,403 | [2] |
| Non-Finnish European (NFE) | 1 in 621 | [2] |
Table 3: Residual HMBS Activity for Different Mutation Types in AIP Patients
| Mutation Type | Mean Residual Activity (%) | 95% Confidence Interval | Source |
| Missense | 51.2 | 48.5–53.9 | |
| Splice | 57.5 | 52.0–59.1 | |
| Deletion | 54.9 | 50.7–59.1 | |
| Nonsense | 52.2 | 44.4–60.0 | |
| Insertion | 53.2 | 47.4–59.0 |
Table 4: Urinary Porphyrin Precursor Levels in AIP
| Analyte | Normal Range | Levels During Acute AIP Attack | Source |
| Porphobilinogen (PBG) | 0–0.2 mg/dL | >10 times the upper limit of normal | |
| δ-Aminolevulinic Acid (ALA) | Varies by lab | Significantly elevated |
Experimental Protocols
HMBS Enzyme Activity Assay in Erythrocytes
This assay measures the activity of HMBS in red blood cells, a common method for diagnosing AIP.
Materials:
-
Whole blood collected in a heparinized tube
-
0.9% Saline, cold
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Porphobilinogen (PBG) substrate solution
-
Trichloroacetic acid (TCA)
-
Human serum albumin
-
Spectrofluorometer
Methodology:
-
Erythrocyte Preparation:
-
Centrifuge heparinized whole blood at 1,000 x g to separate plasma and buffy coat.
-
Wash the red blood cells by resuspending in an equal volume of cold 0.9% saline and centrifuging again. Repeat this step.
-
Lyse the washed erythrocytes by freeze-thawing or osmotic lysis with cold distilled water.
-
-
Enzyme Reaction:
-
Dilute the erythrocyte lysate to a protein concentration of approximately 0.5 mg/mL with Tris-HCl buffer.
-
Pre-incubate a defined volume of the diluted lysate at 37°C.
-
Initiate the reaction by adding the PBG substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
The product, hydroxymethylthis compound, spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to uroporphyrin I.
-
Measure the fluorescence of uroporphyrin I using a spectrofluorometer (excitation at ~405 nm, emission at ~655 nm).
-
-
Calculation:
-
Calculate the enzyme activity as nmol of uroporphyrin formed per hour per milligram of protein or per milliliter of erythrocytes.
-
Genetic Analysis of the HMBS Gene for Mutation Detection
This protocol outlines the steps for identifying mutations in the HMBS gene using polymerase chain reaction (PCR) and Sanger sequencing.
Materials:
-
Genomic DNA isolated from peripheral blood leukocytes
-
PCR primers flanking each of the 15 exons of the HMBS gene
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing reagents and capillary electrophoresis instrument
Methodology:
-
PCR Amplification:
-
Amplify all 15 exons and their flanking intron regions of the HMBS gene from the patient's genomic DNA using PCR.
-
Use specific primer pairs for each exon or for multiplexed amplification of several exons.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers, dNTPs, and polymerase using a commercially available kit.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products in both the forward and reverse directions using the same primers used for amplification or specific sequencing primers.
-
Perform cycle sequencing reactions followed by capillary electrophoresis to separate the DNA fragments.
-
-
Data Analysis:
-
Analyze the sequencing data and compare the patient's HMBS gene sequence to the reference sequence to identify any variations (mutations).
-
Expression and Purification of Recombinant HMBS
This protocol describes the production of recombinant HMBS protein in E. coli for functional studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector) containing the human HMBS cDNA
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Elution buffer with imidazole
Methodology:
-
Transformation:
-
Transform the E. coli expression strain with the expression vector containing the HMBS cDNA.
-
-
Protein Expression:
-
Grow the transformed bacteria in LB medium to an optimal density (OD600 of ~0.6-0.8).
-
Induce protein expression by adding IPTG to the culture.
-
Continue to grow the culture for several hours at a suitable temperature (e.g., 18-37°C).
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or chemical lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble recombinant HMBS.
-
-
Protein Purification:
-
Load the supernatant onto an affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the recombinant HMBS protein using an elution buffer containing a high concentration of imidazole.
-
-
Verification:
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Confirm the identity of the protein by Western blotting using an anti-HMBS antibody.
-
Mandatory Visualizations
Caption: The Heme Biosynthesis Pathway.
Caption: Diagnostic Workflow for Acute Intermittent Porphyria.
Caption: Experimental Workflow for HMBS Enzyme Activity Assay.
References
- 1. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylthis compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Characterization of 40 Novel Hydroxymethylthis compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WikiGenes - HMBS - hydroxymethylthis compound synthase [wikigenes.org]
- 6. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 9. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Enzymatic Polymerization of Porphobilinogen
This guide provides a comprehensive overview of the critical third and fourth steps in the heme biosynthetic pathway: the enzymatic polymerization of porphobilinogen (B132115) (PBG) into the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB), and its subsequent cyclization into uroporphyrinogen III. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the underlying biochemical processes, enzyme kinetics, and relevant experimental methodologies.
Introduction to the Pathway
The biosynthesis of heme, a vital prosthetic group for proteins like hemoglobin, myoglobin, and cytochromes, is a highly conserved eight-enzyme pathway.[1][2] The process begins in the mitochondria, moves to the cytoplasm, and its final steps are completed back in the mitochondria.[1][3] The polymerization of four molecules of the monopyrrole precursor, porphobilinogen (PBG), represents a crucial juncture in this pathway. This stage is catalyzed by two sequential enzymes: Porphobilinogen Deaminase and Uroporphyrinogen III Synthase, which together ensure the formation of the correct isomer required for all subsequent tetrapyrroles in nature, including hemes, chlorophylls, and cobalamins.[4][5][6]
The Core Enzymes and Their Roles
Two enzymes are central to the conversion of PBG into the foundational macrocycle, uroporphyrinogen III.[5][7]
-
Porphobilinogen Deaminase (PBGD) : Also known as Hydroxymethylthis compound Synthase (HMBS), this enzyme catalyzes the head-to-tail condensation of four PBG molecules to form the linear tetrapyrrole, hydroxymethylthis compound (HMB).[8][9][10] This reaction involves the sequential release of four ammonia (B1221849) molecules.[8][11] PBGD is a monomeric enzyme with a molecular mass ranging from 34 to 45 kDa, consisting of three domains that form a catalytic cleft.[4][8][9] A unique dipyrromethane (DPM) cofactor, covalently bound to a conserved cysteine residue, acts as a primer for building the polypyrrole chain.[5][12][13]
-
Uroporphyrinogen III Synthase (UROS) : Also referred to as cosynthase, this enzyme takes the highly unstable HMB molecule produced by PBGD and catalyzes its cyclization.[5][14] Crucially, UROS facilitates an intramolecular rearrangement, inverting the final (D) pyrrole (B145914) ring before closing the macrocycle to form the asymmetric, physiologically useful uroporphyrinogen III isomer.[14][15][16] In the absence of UROS, HMB spontaneously cyclizes to form the non-functional, symmetric uroporphyrinogen I isomer.[5][15]
The Catalytic Mechanism
The conversion of four PBG molecules into uroporphyrinogen III is a sophisticated two-stage enzymatic process.
Stage 1: Linear Polymerization by Porphobilinogen Deaminase (PBGD)
The PBGD catalytic cycle involves the stepwise elongation of a polypyrrole chain attached to its DPM cofactor.[5] The enzyme sequentially adds four PBG substrate molecules, forming stable covalent enzyme-substrate intermediates denoted as ES, ES₂, ES₃, and ES₄.[5][12][17] Each step involves the deamination of a PBG molecule to form an azafulvene intermediate, which then attacks the terminal pyrrole ring of the growing chain.[13][18] Positively charged arginine residues within the active site stabilize the carboxylate side chains of the incoming substrate and the elongating chain.[5][8] Once the hexapyrrole intermediate (DPM cofactor + four PBG units) is formed, the complex undergoes hydrolysis to release the final product, the linear tetrapyrrole hydroxymethylthis compound (HMB), regenerating the holoenzyme for the next catalytic cycle.[8][13]
References
- 1. microbenotes.com [microbenotes.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Heme Synthesis [library.med.utah.edu]
- 4. Structural basis of pyrrole polymerization in human porphobilinogen deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of uroporphyrinogen III: mechanism of action of porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 7. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 8. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]
- 9. Porphobilinogen Deaminase - Proteopedia, life in 3D [proteopedia.org]
- 10. pnas.org [pnas.org]
- 11. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 17. Mechanism of action of porphobilinogen deaminase. The participation of stable enzyme substrate covalent intermediates between porphobilinogen and the porphobilinogen deaminase from Rhodopseudomonas spheroides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational modeling of the catalytic mechanism of hydroxymethylthis compound synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Hydroxymethylbilane Synthase (HMBS) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase (PBGD), is a key enzyme in the heme biosynthetic pathway.[1][2][3] It catalyzes the third step, which involves the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form a linear tetrapyrrole, hydroxymethylthis compound (HMB).[1][2][3] Deficiencies in HMBS activity are associated with the genetic disorder acute intermittent porphyria (AIP), characterized by the accumulation of porphyrin precursors.[4][5] Accurate and reliable measurement of HMBS activity is crucial for the diagnosis of AIP, for studying the enzyme's kinetics and inhibition, and for the development of potential therapeutic agents.
These application notes provide detailed protocols for the most common methods used to assay HMBS activity, including spectrophotometric and coupled-enzyme assays. Additionally, quantitative data from various studies are summarized for easy comparison, and diagrams illustrating the enzymatic pathway and experimental workflows are provided.
Data Presentation
Table 1: Kinetic Parameters of Human Hydroxymethylthis compound Synthase
| Enzyme Source | K_m_ (μM for PBG) | V_max_ | Assay Conditions | Reference |
| Recombinant Human HMBS | Not Specified | Not Specified | Varying PBG concentrations from 1.5 μM to 4 mM. | [6] |
| Recombinant Human HMBS | Not Specified | Not Specified | Varying PBG concentrations from 3.125 to 2000 μM. | [7] |
| Purified Recombinant HMBS | Not Specified | Not Specified | Decreasing concentrations of PBG (starting from 90 mM). | [8] |
Table 2: HMBS Activity in Human Erythrocytes and Cultured Cells
| Cell Type | Assay Method | Mean Activity (units/mg protein) | Reference |
| Normal Human Erythrocyte Lysates | Coupled-Enzyme Assay | 7.41 ± 1.35 | [9] |
| Normal Human Erythrocyte Lysates | Direct Assay | 7.64 ± 1.73 | [9] |
| Normal Human Cultured Lymphoid Cells | Coupled-Enzyme Assay | 13.7 ± 1.39 | [9] |
| Normal Human Cultured Lymphoid Cells | Direct Assay | 17.6 ± 1.15 | [9] |
Note: "units" are not uniformly defined across all literature and can vary. Refer to the original publications for specific definitions.
Signaling Pathway and Experimental Workflows
Caption: Enzymatic conversion of four porphobilinogen molecules to hydroxymethylthis compound by HMBS, followed by spontaneous cyclization and oxidation to uroporphyrin I.
Caption: General workflow for a spectrophotometric hydroxymethylthis compound synthase assay.
Experimental Protocols
Spectrophotometric Assay for HMBS Activity
This protocol is adapted from methodologies described in several research articles and is suitable for measuring HMBS activity in cell lysates or with purified enzyme.[6][7][10]
Materials:
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (0.1 M, pH 8.0-8.2)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA), 40%
-
Bovine Serum Albumin (BSA)
-
Sample containing HMBS (e.g., erythrocyte lysate, cell lysate, or purified enzyme)
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare 0.1 M Tris-HCl buffer, pH 8.1.
-
Prepare a 0.1 mM PBG substrate solution in the Tris-HCl buffer. Keep on ice.
-
Prepare a 40% TCA solution for reaction termination.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the sample (e.g., cell lysate supernatant) with 900 µL of 1 M Tris-HCl (pH 8.1).[10]
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 250 µL of the 0.1 mM PBG substrate.
-
Incubate the reaction mixture for 60 minutes at 37°C in the dark.[10]
-
-
Reaction Termination and Oxidation:
-
Measurement and Calculation:
-
Determine the protein concentration of the initial sample using a standard method like the BCA assay.
-
Calculate the HMBS activity, typically expressed as picomoles of uroporphyrin formed per milligram of protein per hour (pmol uroporphyrin/mg protein/h).[10] A standard curve using uroporphyrin I can be used for quantification.
Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (URO-S)
This assay is designed to measure the activity of URO-S but utilizes HMBS in the initial step to generate its substrate, hydroxymethylthis compound.[9][11] This method is particularly useful when studying the downstream enzyme in the heme pathway.
Principle:
This assay involves two enzymatic steps. First, porphobilinogen is converted to hydroxymethylthis compound by HMBS. In the second step, URO-S converts the hydroxymethylthis compound to uroporphyrinogen III. The uroporphyrinogen products are then oxidized and quantified.
Materials:
-
Porphobilinogen (PBG)
-
Partially purified HMBS (can be obtained from heat-treated erythrocyte lysates)
-
Sample containing Uroporphyrinogen III Synthase (URO-S)
-
Buffer system optimized for both enzymes
-
Reagents for reaction termination and oxidation (as in the spectrophotometric assay)
-
High-Pressure Liquid Chromatography (HPLC) system for separation and quantification of uroporphyrin isomers.[9]
Procedure:
-
Preparation of HMBS:
-
Prepare a lysate from human erythrocytes.
-
Heat-treat the lysate to inactivate other enzymes while retaining sufficient HMBS activity.
-
-
Coupled Reaction:
-
Combine the sample containing URO-S with the prepared HMBS and the PBG substrate in an appropriate buffer.
-
Incubate at 37°C for a specified time to allow both enzymatic reactions to proceed.
-
-
Termination, Oxidation, and Analysis:
-
Terminate the reaction as described in the previous protocol.
-
Oxidize the uroporphyrinogen products to their corresponding uroporphyrins.
-
Resolve and quantify the uroporphyrin isomers (I and III) using reversed-phase HPLC.[9]
-
-
Calculation:
-
The activity of URO-S is determined by the amount of uroporphyrinogen III formed.
-
Conclusion
The choice of assay for hydroxymethylthis compound synthase activity depends on the specific research question. The spectrophotometric assay is a robust and straightforward method for determining the overall activity of HMBS and is well-suited for screening and diagnostic purposes. The coupled-enzyme assay is more complex but essential for studying the kinetics and function of the subsequent enzyme in the heme pathway, uroporphyrinogen III synthase. The provided protocols and data serve as a valuable resource for researchers working on heme biosynthesis and related disorders.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]
- 3. HMBS Enzyme, Hydroxymethylthis compound Synthase - Syd Labs [sydlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylthis compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Uroporphyrinogen III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroporphyrinogen III is the first macrocyclic intermediate in the biosynthetic pathway of all tetrapyrroles, including heme, chlorophyll, and vitamin B12.[1] Its synthesis from four molecules of porphobilinogen (B132115) (PBG) is a critical step, catalyzed by the sequential action of two enzymes: Porphobilinogen Deaminase and Uroporphyrinogen III Synthase.[2][3] Deficiencies in these enzymes lead to debilitating genetic disorders known as porphyrias, making this pathway a significant area of study for disease understanding and therapeutic development.[4][5] This document provides detailed application notes and experimental protocols for the in vitro enzymatic synthesis of uroporphyrinogen III.
Enzymatic Pathway
The synthesis of uroporphyrinogen III from porphobilinogen is a two-step enzymatic process:
-
Porphobilinogen Deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase or uroporphyrinogen I synthase, catalyzes the polymerization of four molecules of porphobilinogen into a linear tetrapyrrole called hydroxymethylthis compound (HMB).[6][7][8]
-
Uroporphyrinogen III Synthase (UROS), also known as uroporphyrinogen III cosynthase, then acts on HMB, catalyzing the inversion of the final pyrrole (B145914) ring (ring D) and subsequent cyclization to form the asymmetric uroporphyrinogen III isomer.[7][9][10]
In the absence of UROS, the linear HMB spontaneously cyclizes to form the non-physiologically relevant uroporphyrinogen I isomer.[7] This characteristic is often utilized in assays to differentiate the activities of the two enzymes.
Figure 1: Enzymatic pathway of uroporphyrinogen III synthesis.
Quantitative Data Summary
The following tables summarize the key kinetic and physicochemical properties of Porphobilinogen Deaminase and Uroporphyrinogen III Synthase from various sources. This data is crucial for optimizing reaction conditions.
Table 1: Properties of Porphobilinogen Deaminase
| Source Organism | Molecular Weight (kDa) | Optimal pH | K_m for Porphobilinogen (µM) |
| Arabidopsis thaliana | 31-35 | 8.0 | 17 ± 4 |
| Human Erythrocytes | 40-42 | - | 8.9 ± 1.5 |
| Human Lymphoblasts | - | - | - |
| Escherichia coli | - | - | - |
Data compiled from references[11][12][13].
Table 2: Properties of Uroporphyrinogen III Synthase
| Source Organism | Molecular Weight (kDa) | Optimal pH | K_m for Hydroxymethylthis compound (µM) |
| Human Erythrocytes | ~30 | 7.4 | 5-20 |
| Euglena gracilis | 31-38.5 | - | 12-40 |
| Escherichia coli | 28 | 7.8 | 5 |
Data compiled from references[14][15][16].
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Uroporphyrinogen III Synthesis
This protocol is designed for the in vitro synthesis and quantification of uroporphyrinogen III using both Porphobilinogen Deaminase and Uroporphyrinogen III Synthase.
Materials:
-
Porphobilinogen (PBG) solution (1 mM in 0.1 M Tris-HCl, pH 8.2)
-
Purified Porphobilinogen Deaminase (PBGD)
-
Purified Uroporphyrinogen III Synthase (UROS)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4
-
Stopping Solution: 1 M HCl
-
Oxidizing Agent: 0.1% (w/v) Iodine in 3 M HCl (prepare fresh)
-
Neutralizing Solution: 1 M Sodium Acetate
-
HPLC system with a fluorescence detector (Excitation: 405 nm, Emission: 620 nm)
-
Reversed-phase C18 column
Procedure:
-
Enzyme Preparation: Thaw purified PBGD and UROS on ice. Dilute the enzymes in Reaction Buffer to the desired working concentration.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Reaction Buffer (to a final volume of 500 µL)
-
PBGD (appropriate amount to generate substrate for UROS)
-
UROS (desired amount for testing)
-
-
Initiate Reaction: Add PBG solution to a final concentration of 50 µM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stopping Solution (1 M HCl). This also helps to stabilize the uroporphyrinogens.
-
Oxidation: Add 10 µL of the oxidizing agent to convert the colorless uroporphyrinogens to the fluorescent uroporphyrins. Incubate in the dark for 10 minutes.
-
Analysis: Analyze the sample by HPLC to separate and quantify uroporphyrin I and uroporphyrin III.
Figure 2: Workflow for the coupled enzyme assay.
Protocol 2: Porphobilinogen Deaminase Activity Assay
This protocol is designed to measure the activity of PBGD by quantifying the formation of uroporphyrinogen I. This is achieved by heat-inactivating the more labile UROS, allowing the HMB produced by PBGD to spontaneously cyclize to uroporphyrinogen I.[6]
Materials:
-
Porphobilinogen (PBG) solution (1 mM in 0.1 M Tris-HCl, pH 8.2)
-
Purified Porphobilinogen Deaminase (PBGD) or erythrocyte lysate
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.2
-
Stopping Solution: 1 M HCl
-
Oxidizing Agent: 0.1% (w/v) Iodine in 3 M HCl (prepare fresh)
-
Spectrofluorometer or HPLC system
Procedure:
-
Enzyme Preparation: If using a sample containing both enzymes (e.g., erythrocyte lysate), heat the sample at 56°C for 30 minutes to inactivate UROS. PBGD is more heat-stable.[6][7] Centrifuge to remove precipitated protein.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Reaction Buffer (to a final volume of 500 µL)
-
Heat-treated enzyme sample
-
-
Initiate Reaction: Add PBG solution to a final concentration of 50 µM.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Stop and Oxidize: Stop the reaction and oxidize the product as described in Protocol 1 (steps 5 and 6).
-
Quantification: Measure the fluorescence of the resulting uroporphyrin I using a spectrofluorometer or quantify using HPLC.
Applications in Drug Development
The enzymatic synthesis of uroporphyrinogen III is a key target for the development of therapies for porphyrias.
-
Acute Intermittent Porphyria (AIP): Caused by a deficiency in PBGD, leading to the accumulation of PBG and δ-aminolevulinic acid.[6][17] Therapeutic strategies may involve enzyme replacement therapy or small molecules that enhance residual PBGD activity. The assays described here are essential for screening such compounds.
-
Congenital Erythropoietic Porphyria (CEP): A deficiency in UROS results in the accumulation of the non-functional uroporphyrinogen I.[4] Drug discovery efforts could focus on stabilizing UROS or developing molecules that mimic its catalytic function.
The provided protocols can be adapted for high-throughput screening of compound libraries to identify potential modulators of PBGD and UROS activity, thereby accelerating the discovery of new treatments for porphyrias.
References
- 1. Uroporphyrinogen III - Wikipedia [en.wikipedia.org]
- 2. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 3. Biosynthesis of uroporphyrinogens from porphobilinogen: mechanism and the nature of the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Consortium in Action: Scientists Lay a Foundation for New Drug | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 6. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Porphobilinogen Deaminase - Proteopedia, life in 3D [proteopedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and properties of porphobilinogen deaminase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Allosteric inhibition of human lymphoblast and purified porphobilinogen deaminase by protoporphyrinogen and coproporphyrinogen. A possible mechanism for the acute attack of variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and properties of uroporphyrinogen III synthase (co-synthetase) from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PBGD_ - Overview: Porphobilinogen Deaminase, Whole Blood [mayocliniclabs.com]
- 18. From small discoveries to transformational drug design – UKRI [ukri.org]
Application Notes: Expression and Purification of Recombinant Hydroxymethylbilane Synthase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield expression and purification of recombinant hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase. HMBS is a key enzyme in the heme biosynthetic pathway, and its deficiency is associated with acute intermittent porphyria.[1][2][3] The availability of pure, active recombinant HMBS is crucial for structural studies, inhibitor screening, and the development of enzyme replacement therapies. The protocols outlined below describe the expression of human HMBS in Escherichia coli and a multi-step purification strategy to achieve high purity.
Introduction to Hydroxymethylthis compound Synthase
Hydroxymethylthis compound synthase (EC 2.5.1.61) catalyzes the third step in the biosynthesis of heme, a critical component of hemoproteins like hemoglobin.[2][3] The enzyme polymerizes four molecules of porphobilinogen (PBG) into the linear tetrapyrrole, hydroxymethylthis compound.[4][5] Structurally, HMBS is a monomeric enzyme with a molecular weight of approximately 40-45 kDa.[6][7][8] Recombinant expression in prokaryotic systems like E. coli is a well-established method for producing large quantities of HMBS for research and therapeutic development.[4][8][9][10]
Expression Strategy
The most common and cost-effective method for producing recombinant HMBS is through expression in E. coli.[9][10] A common approach involves cloning the human HMBS gene into a pET-series expression vector, which places the gene under the control of a strong T7 promoter.[9] To facilitate purification, a polyhistidine tag (His-tag) is often fused to the N- or C-terminus of the protein.[1][8] This allows for efficient capture of the recombinant protein using immobilized metal affinity chromatography (IMAC).[11][12]
Purification Strategy
A multi-step chromatographic procedure is typically employed to achieve high purity of recombinant HMBS. This strategy often includes:
-
Affinity Chromatography (AC): This is the primary capture step, utilizing the high specificity of the His-tag for the IMAC resin.[11][13]
-
Ion-Exchange Chromatography (IEX): This step separates proteins based on their net surface charge, effectively removing many contaminating host cell proteins.[4]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is a polishing step that separates molecules based on their hydrodynamic radius, removing aggregates and any remaining impurities.[6]
The following diagram illustrates the overall workflow for the expression and purification of recombinant HMBS.
Caption: Overall workflow for recombinant HMBS expression and purification.
Data Presentation
The following table summarizes typical quantitative data obtained during the purification of recombinant His-tagged HMBS from a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | HMBS Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold | Purity (%) |
| Clarified Lysate | 250 | 5000 | 20 | 100 | 1 | ~10 |
| Affinity Chromatography (IMAC) | 15 | 4500 | 300 | 90 | 15 | >85 |
| Ion-Exchange Chromatography | 12 | 4200 | 350 | 84 | 17.5 | >90 |
| Size-Exclusion Chromatography | 10 | 4000 | 400 | 80 | 20 | >95 |
Note: Values are illustrative and may vary depending on expression levels and specific experimental conditions.
Experimental Protocols
Protocol 1: Expression of Recombinant HMBS in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-based vector containing the human HMBS gene with an N-terminal His-tag. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium containing the antibiotic with the 50 mL overnight starter culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking at 200 rpm.
-
Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol 2: Purification of Recombinant HMBS
The following diagram outlines the multi-step chromatographic purification process.
Caption: Multi-step chromatographic purification of recombinant HMBS.
A. Cell Lysis and Clarification
-
Lysis Buffer: Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol (B35011), 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubation: Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use 10-15 second pulses with 30-second intervals for a total of 10 minutes of sonication time.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged HMBS.
B. Affinity Chromatography (IMAC)
-
Column Equilibration: Equilibrate a 5 mL Ni-NTA agarose (B213101) column with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).
-
Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound His-tagged HMBS with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT). Collect 1 mL fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing HMBS. Pool the fractions with the highest concentration of the target protein.
C. Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: Desalt the pooled IMAC fractions into IEX Buffer A (20 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., Mono Q 5/50 GL) with IEX Buffer A.
-
Sample Loading: Load the desalted sample onto the column.
-
Elution: Elute the proteins with a linear gradient of 0-100% IEX Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 10% glycerol) over 20 CV. Collect fractions.
-
Analysis: Analyze fractions by SDS-PAGE and pool those containing pure HMBS.
D. Size-Exclusion Chromatography (SEC)
-
Concentration: Concentrate the pooled IEX fractions to a volume of 0.5-1.0 mL using an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., HiLoad 16/600 Superdex 200 pg) with SEC Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).[4]
-
Sample Loading: Load the concentrated sample onto the column.
-
Elution: Elute the protein with SEC Buffer at a flow rate appropriate for the column. Collect fractions.
-
Analysis: Analyze fractions by SDS-PAGE. Pool the fractions containing pure, monomeric HMBS.
Protocol 3: Quality Control of Purified HMBS
-
Purity Assessment: Assess the purity of the final protein preparation by Coomassie-stained SDS-PAGE. A single band at ~42 kDa should be observed, indicating >95% purity.[8]
-
Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient for HMBS.
-
Activity Assay: Measure the enzymatic activity of HMBS by quantifying the formation of uroporphyrin I after the spontaneous cyclization of the hydroxymethylthis compound product.[4] The assay mixture typically contains Tris-HCl buffer, DTT, and the substrate porphobilinogen.[4]
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. For long-term storage, the addition of a cryoprotectant like glycerol to a final concentration of 10-20% is recommended.[8]
References
- 1. nkmaxbio.com [nkmaxbio.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]
- 4. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple rapid purification scheme for hydroxymethylthis compound synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, N-terminal amino acid sequence and properties of hydroxymethylthis compound synthase (porphobilinogen deaminase) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 11. Affinity Columns and Affinity Media | Bio-Rad [bio-rad.com]
- 12. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 13. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the In Vitro Synthesis of Precorrin-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cell-free enzymatic synthesis of precorrin-2 (B1239101), a key intermediate in the biosynthesis of cobalamin (vitamin B12) and siroheme. The protocol is designed for researchers in biochemistry, molecular biology, and drug development who require a reliable method for producing this important tetrapyrrole.
Introduction
Precorrin-2 is a critical branchpoint metabolite in the biosynthesis of modified tetrapyrroles. Its in vitro synthesis allows for detailed enzymatic studies, inhibitor screening, and the production of downstream metabolites. This protocol outlines a tandem-enzyme assay that utilizes purified enzymes to convert 5-aminolevulinic acid (ALA) into precorrin-2. The method has been optimized for maximal yield by adjusting the concentrations of substrates, cofactors, and the biosynthetic enzymes.[1][2][3]
Principle of the Method
The in vitro synthesis of precorrin-2 from ALA is a multi-step enzymatic process. The pathway begins with the conversion of ALA to uroporphyrinogen III, which is then methylated to yield precorrin-2. This is achieved through the coordinated action of four purified enzymes:
-
Porphobilinogen (B132115) Synthase (PBGS): Catalyzes the dimerization of two molecules of ALA to form porphobilinogen (PBG).
-
Porphobilinogen Deaminase (PBGD): Polymerizes four molecules of PBG into the linear tetrapyrrole, hydroxymethylbilane (B3061235).
-
Uroporphyrinogen III Synthase (UROS): Cyclizes hydroxymethylthis compound to form the asymmetric uroporphyrinogen III.[1][2]
-
S-adenosyl-L-methionine-dependent Uroporphyrinogen III Methyltransferase (SUMT): Catalyzes the sequential methylation of uroporphyrinogen III at the C-2 and C-7 positions, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce precorrin-2.[1][2][4]
For quantification purposes, precorrin-2 is often converted to the more stable, colored compound sirohydrochlorin (B1196429) by the action of precorrin-2 dehydrogenase.[1][5]
Data Presentation
The following tables summarize the optimized conditions for the in vitro synthesis of precorrin-2.
Table 1: Optimized Concentrations of Substrates and Cofactors
| Component | Optimal Concentration |
| 5-aminolevulinic acid (ALA) | 5 mM |
| S-adenosyl-L-methionine (SAM) | 200 µM |
| Nicotinamide adenine (B156593) dinucleotide (NAD) | 1 µM |
Data sourced from Fang et al., 2016.[1][2][3]
Table 2: Optimized Molar Ratios and Concentrations of Enzymes
| Enzyme | Optimal Molar Ratio |
| Porphobilinogen Synthase (PBGS) | 1 |
| Porphobilinogen Deaminase (PBGD) | 7 |
| Uroporphyrinogen III Synthase (UROS) | 7 |
| S-adenosyl-L-methionine-dependent Urogen III Methyltransferase (SUMT) | 34 |
Data sourced from Fang et al., 2016.[1][2][3]
Table 3: Achieved Precorrin-2 Production
| Parameter | Value |
| Maximum Precorrin-2 Production Rate | 0.1966 ± 0.0028 µM/min |
This production rate was achieved under the optimized conditions detailed above. Data sourced from Fang et al., 2016.[1][2][3]
Experimental Protocols
Purification of Recombinant Enzymes
The enzymes required for this protocol (PBGS, PBGD, UROS, SUMT, and precorrin-2 dehydrogenase) are typically produced in recombinant E. coli strains.[1][2] The genes for these enzymes can be obtained from organisms such as Sinorhizobium meliloti or Bacillus megaterium.[1][2]
Protocol for Enzyme Purification:
-
Expression: Transform E. coli with expression vectors containing the genes for the respective enzymes, often with an N-terminal His-tag for purification. Induce protein expression according to standard protocols (e.g., with IPTG).
-
Lysis: Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column extensively to remove unbound proteins.
-
Elution: Elute the His-tagged protein using an elution buffer containing imidazole.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzymes by SDS-PAGE. The molecular weights of the enzymes typically range from 25 to 36 kDa.[1][2]
-
Quantification: Determine the protein concentration using a standard method such as the Bradford assay or a 2-D Quant Kit.[2]
In Vitro Tandem-Enzyme Assay for Precorrin-2 Synthesis
This protocol describes the setup of the enzymatic reaction to produce precorrin-2.
Materials:
-
Purified enzymes: PBGS, PBGD, UROS, SUMT, and precorrin-2 dehydrogenase
-
5-aminolevulinic acid (ALA)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide adenine dinucleotide (NAD)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM potassium chloride, 5 mM magnesium chloride, 50 mM sodium chloride, 5 mM DTT.[1][2]
-
96-well plates or microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Spectrophotometer
Protocol:
-
Degassing: Degas all buffers and solutions to minimize oxidation of the oxygen-sensitive intermediates.
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tube, prepare a 100 µL reaction mixture containing the components at their optimal concentrations as listed in Tables 1 and 2. Omit ALA initially.
-
Pre-incubation: Pre-incubate the reaction mixture without ALA at 37°C for 10 minutes.[1][2]
-
Initiation: Initiate the reaction by adding ALA to a final concentration of 5 mM.[1][2]
-
Incubation: Incubate the reaction at 37°C.
-
Quantification: To quantify the amount of precorrin-2 produced, the reaction should include precorrin-2 dehydrogenase, which converts precorrin-2 to the stable product sirohydrochlorin. The concentration of sirohydrochlorin can be determined spectrophotometrically by measuring the absorbance at 376 nm (extinction coefficient ε₃₇₆ = 2.4 x 10⁵ M⁻¹ cm⁻¹).[1][2]
Visualizations
Enzymatic Pathway of Precorrin-2 Synthesis
Caption: Enzymatic conversion of ALA to Precorrin-2.
Experimental Workflow for In Vitro Precorrin-2 Synthesis
Caption: Workflow for in vitro Precorrin-2 synthesis.
References
- 1. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring Porphobilinogen Deaminase (PBGD) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphobilinogen (B132115) deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, is a key enzyme in the heme biosynthesis pathway. It catalyzes the polymerization of four molecules of porphobilinogen (PBG) into the linear tetrapyrrole, hydroxymethylthis compound. A deficiency in PBGD activity is the hallmark of Acute Intermittent Porphyria (AIP), an autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks. Accurate and reliable measurement of PBGD activity is crucial for the diagnosis of AIP, identification of asymptomatic carriers, and for monitoring disease progression and response to therapy in research and clinical settings.
This document provides a detailed protocol for the determination of PBGD activity in erythrocytes, the most common sample type for this assay. The method is based on the conversion of PBG to uroporphyrinogen, which is subsequently oxidized to uroporphyrin and quantified by fluorometry.
Principle of the Assay
The PBGD activity assay is a two-step enzymatic reaction. In the first step, PBGD present in the sample lysate catalyzes the condensation of four molecules of PBG to form hydroxymethylthis compound. In the absence of the next enzyme in the heme pathway, uroporphyrinogen III synthase, hydroxymethylthis compound spontaneously cyclizes to form uroporphyrinogen I. In the second step, the reaction is stopped, and the unstable uroporphyrinogen I is oxidized to the stable and fluorescent uroporphyrin I. The amount of uroporphyrin I formed is directly proportional to the PBGD activity in the sample and is quantified by measuring its fluorescence.
Signaling Pathway
Caption: Simplified heme biosynthesis pathway illustrating the enzymatic conversion of PBG by PBGD.
Data Presentation
Table 1: Assay Performance Characteristics.[1]
| Parameter | Value |
| Linearity (Uroporphyrin) | |
| Correlation Coefficient (r) | >0.99 |
| Range | 0 - 150 nM |
| Imprecision | |
| Within-run CV (%) | < 9.8% |
| Between-day CV (%) | < 9.8% |
Table 2: Reference Ranges for Erythrocyte PBGD Activity
| Population | Range | Units |
| Healthy Individuals | 75 - 170[1] | pmol URO/h/g Hb |
| Healthy Individuals | 20 - 50[2] | nmol/mL erythrocytes/hr |
| Healthy Individuals | ≥7.0 | nmol/L/sec |
| Diagnostic Cut-offs for AIP | ||
| Symptomatic AIP | < 43.7 (97.4% specificity)[3] | nkat/L RBC |
| Symptomatic AIP & Asymptomatic Carriers | Significantly lower than healthy family members[3] | - |
| Diminished Activity | <6.0 | nmol/L/sec |
| Indeterminate | 6.0 - 6.9 | nmol/L/sec |
Experimental Protocols
Materials and Reagents
-
Blood Collection Tubes: Green-top tubes (Sodium Heparin) or Lavender-top tubes (EDTA).
-
Reagents for Erythrocyte Lysis:
-
Tris-HCl buffer (0.1 M, pH 8.0) containing 0.2% Triton X-100.[1]
-
-
Substrate Solution:
-
Porphobilinogen (PBG) solution (1 mM) in Tris-HCl buffer.
-
-
Reaction Termination Solution:
-
Trichloroacetic acid (TCA), 10% (w/v).[1]
-
-
Uroporphyrin Standard:
-
Uroporphyrin I dihydrochloride (B599025) for calibration curve.
-
-
Equipment:
-
Refrigerated centrifuge
-
Incubator or water bath (37°C)
-
Fluorometer or fluorescence microplate reader
-
Spectrophotometer (for hemoglobin determination)
-
Vortex mixer
-
Pipettes
-
Specimen Collection and Preparation
-
Blood Collection: Collect whole blood in a green-top (heparin) or lavender-top (EDTA) tube. Protect the sample from light and refrigerate.[2]
-
Erythrocyte Washing: a. Centrifuge the whole blood at 2,000 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the packed red blood cells (RBCs) in an equal volume of cold 0.9% saline. d. Centrifuge at 2,000 x g for 5 minutes at 4°C and discard the supernatant. e. Repeat the washing step one more time.
-
Erythrocyte Lysis: a. To the washed packed RBCs, add 10 volumes of cold 0.1 M Tris-HCl buffer (pH 8.0) containing 0.2% Triton X-100.[1] b. Vortex thoroughly to ensure complete lysis. c. The resulting hemolysate can be stored at -80°C until use.
Hemoglobin Concentration Measurement
Determine the hemoglobin concentration of the hemolysate using a standard method, such as the cyanmethemoglobin method, with a spectrophotometer. This is necessary for normalizing the PBGD activity.
Enzymatic Reaction
-
Reaction Setup: In a microcentrifuge tube, mix:
-
25 µL of the erythrocyte lysate
-
200 µL of Tris-HCl buffer (0.1 M, pH 8.0)
-
25 µL of 1 mM PBG solution[1]
-
-
Incubation: Incubate the reaction mixture in the dark for 60 minutes at 37°C.[1]
-
Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid.[1]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1]
Fluorometric Quantification of Uroporphyrin
-
Sample Measurement: Transfer the supernatant to a clean cuvette or a well of a black microplate.
-
Fluorescence Reading: Measure the fluorescence of the uroporphyrin formed using a fluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of around 655 nm.[1]
-
Calibration Curve: Prepare a standard curve using known concentrations of uroporphyrin I (e.g., in the range of 0-150 nM).[3]
-
Calculation of PBGD Activity: a. Determine the concentration of uroporphyrin in the sample from the standard curve. b. Calculate the PBGD activity and express it in appropriate units, such as pmol of uroporphyrin formed per hour per gram of hemoglobin (pmol URO/h/g Hb).[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the measurement of porphobilinogen deaminase activity.
Cautions and Considerations
-
Sample Handling: Whole blood samples should be protected from light and stored refrigerated. Stability is maintained for at least a week when refrigerated or a month when frozen.[2]
-
Patient Preparation: Patients should abstain from alcohol for 24 hours prior to blood collection, as ethanol (B145695) can induce PBGD activity and potentially lead to false-normal results.[4]
-
Clinical Interpretation: A normal PBGD activity result does not entirely rule out AIP, as approximately 5-10% of individuals with AIP may have normal enzyme activity in their erythrocytes. Enzyme activity can also be elevated during an acute attack, so testing should ideally be performed when the patient is asymptomatic.
-
Assay Validation: It is essential for each laboratory to validate the assay and establish its own reference ranges.
References
Application Notes and Protocols for the Total Synthesis of Porphyrins via Bilane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins are a class of aromatic heterocyclic macrocycles essential to a vast array of biological functions, including oxygen transport (heme) and photosynthesis (chlorophyll).[1] Their unique photophysical and catalytic properties have established them as critical components in various fields, including the development of photosensitizers for photodynamic therapy (PDT) in oncology. The rational design and synthesis of porphyrins with tailored functionalities are therefore of significant interest to researchers in chemistry, biology, and medicine.
One of the most powerful and versatile strategies for the synthesis of unsymmetrical porphyrins is through the use of open-chain tetrapyrrolic precursors known as bilanes. This approach, particularly the MacDonald [2+2] condensation, offers a high degree of control over the final substitution pattern of the porphyrin macrocycle, which is crucial for fine-tuning its biological activity and physical properties.[2][3] This document provides detailed application notes and experimental protocols for the total synthesis of porphyrins using bilane intermediates.
Synthetic Strategy Overview: The MacDonald [2+2] Condensation
The MacDonald [2+2] condensation is a convergent synthetic route that involves the acid-catalyzed reaction of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane.[2][4] This reaction proceeds through a this compound intermediate which then undergoes oxidative cyclization to form the stable, aromatic porphyrin macrocycle. This method is particularly advantageous for preparing unsymmetrically substituted porphyrins with high purity, as it minimizes the scrambling of pyrrolic units that can occur in one-pot syntheses.[5]
The overall workflow can be summarized in three main stages:
-
Synthesis of Dipyrromethane Precursors: Preparation of the two key building blocks: a 1,9-diformyldipyrromethane and a 1,9-diunsubstituted dipyrromethane.
-
[2+2] Condensation and this compound Formation: Acid-catalyzed condensation of the two dipyrromethane units to form a transient this compound intermediate.
-
Oxidative Cyclization: In-situ oxidation of the this compound to yield the final porphyrin product.
Below is a diagram illustrating the general workflow of the MacDonald [2+2] Porphyrin Synthesis.
References
- 1. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Meso-Substituted Bilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-substituted bilane derivatives are linear tetrapyrrolic compounds that serve as crucial precursors in the rational synthesis of a wide array of porphyrinoids, including porphyrins, corroles, and chlorins.[1][2] The strategic introduction of substituents at the meso-positions of the this compound backbone allows for the fine-tuning of the electronic and steric properties of the resulting macrocycles, making them valuable components in fields ranging from materials science to medicinal chemistry, particularly in photodynamic therapy.[1][3] This document provides detailed protocols for the synthesis of meso-substituted bilanes, primarily through the synthesis of meso-substituted dipyrromethanes followed by their condensation to form the this compound structure.
I. Synthesis of Meso-Substituted Dipyrromethanes
The foundational step in synthesizing meso-substituted bilanes is the preparation of meso-substituted dipyrromethanes. This is typically achieved through the acid-catalyzed condensation of an aldehyde with an excess of pyrrole (B145914).[4][5] The excess pyrrole acts as both a reactant and the solvent.[3][6]
Experimental Protocol: General Synthesis of 5-Aryl-Dipyrromethanes
This protocol is adapted from methodologies described by Lindsey et al. and others, which have become standard in the field.[3][5][7]
Materials:
-
Substituted aldehyde (aromatic or aliphatic)
-
Pyrrole (freshly distilled for best results)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., cyclohexane/ethyl acetate/triethylamine 80:20:1 or dichloromethane/hexane)[6][8]
Procedure:
-
In a flask protected from light, dissolve the desired aldehyde (1 equivalent) in a large excess of pyrrole (e.g., 40-50 equivalents).[3][7]
-
Stir the mixture at room temperature under a nitrogen or argon atmosphere.
-
Add the acid catalyst (e.g., TFA, 0.1 equivalents) dropwise to the stirring solution.[5][7]
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes, indicated by the consumption of the starting aldehyde.[3]
-
Upon completion, quench the reaction by adding an aqueous solution of 0.1 M NaOH and transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.[6][7] Some dipyrromethanes may also be purified by crystallization or sublimation.[7][8]
-
Store the purified dipyrromethane at 0°C under a nitrogen atmosphere and away from light to ensure stability.[6]
Quantitative Data for Dipyrromethane Synthesis
The following table summarizes yields for the synthesis of various 5-substituted dipyrromethanes as reported in the literature.
| Aldehyde | Catalyst | Pyrrole:Aldehyde Ratio | Yield (%) | Reference |
| Pentafluorobenzaldehyde | TFA | 47:1 | 70-94 | [3] |
| 4-Nitrobenzaldehyde | TFA | 47:1 | 70-94 | [3] |
| N,N-Diphenylaminobenzaldehyde | TFA | 47:1 | 70-94 | [3] |
| 4-Methoxybenzaldehyde | TFA | 45:1 | 87 | [6] |
| 4-N,N-Dimethylaminobenzaldehyde | TFA | 45:1 | 75 | [6] |
| 4-Fluorobenzaldehyde | TFA | 45:1 | 92 | [6] |
| Various aromatic aldehydes | TFA | ~40:1 | 47-86 | [7] |
II. Synthesis of Meso-Substituted this compound Derivatives
With the dipyrromethane precursors in hand, the next step is the formation of the this compound chain. This is typically achieved by condensing two dipyrromethane units. Rational synthesis often employs two different dipyrromethane derivatives, such as a 1-acyldipyrromethane and a 9-bromodipyrromethane-1-carbinol, to create a specifically patterned this compound.[1][2]
Experimental Protocol: Synthesis of a 19-Acyl-1-bromothis compound
This protocol is based on the "this compound" route for creating meso-patterned porphyrins, where the this compound is a key intermediate.[1][2]
Materials:
-
1-Acyldipyrromethane
-
9-Bromodipyrromethane-1-carbinol
-
Acid catalyst (e.g., TFA)
-
Acetonitrile (B52724) (CH₃CN) or other suitable aprotic solvent
Procedure:
-
Dissolve the 1-acyldipyrromethane (1 equivalent) and the 9-bromodipyrromethane-1-carbinol (1 equivalent) in the chosen solvent (e.g., CH₃CN) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the acid catalyst (e.g., TFA) to initiate the condensation reaction.
-
Stir the reaction at low temperature and monitor its progress by TLC or LC-MS. The this compound product is often unstable and susceptible to decomposition or further reaction, so careful monitoring is crucial.[9]
-
Once the formation of the this compound is maximized, the reaction mixture is typically used directly in the next step (e.g., cyclization to a porphyrin) without isolation of the this compound. However, for characterization, a portion can be carefully worked up by neutralizing the acid and performing rapid chromatography at low temperatures.
Experimental Protocol: Synthesis of a 2,3,4,5-Tetrahydrobilene-a
This protocol describes the formation of a more stable this compound derivative, a tetrahydrobilene-a, which serves as an intermediate in chlorin (B1196114) synthesis.[10]
Materials:
-
Tetrahydrodipyrrin "Western half" (e.g., 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin)
-
Bromodipyrromethane-monocarbinol "Eastern half"
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a solution of the tetrahydrodipyrrin (1 equivalent) and the bromodipyrromethane-monocarbinol (1 equivalent) in acetonitrile (to a final concentration of ~100 mM for each reactant).
-
Add TFA to the solution (to a final concentration of ~100 mM).
-
Stir the reaction mixture at room temperature for 30 minutes.[10]
-
The resulting tetrahydrobilene-a is reported to be quite stable, allowing for its isolation and characterization.[10]
-
Purification can be achieved through standard chromatographic techniques.
Quantitative Data for this compound Derivative Synthesis
The synthesis of stable, isolable this compound derivatives is less commonly reported with yields than the overall conversion to macrocycles. However, stepwise yields for processes involving this compound intermediates provide insight into the efficiency of their formation.
| This compound/Tetrapyrrole Intermediate | Precursors | Overall Yield of Final Product (%) | Stepwise Yield of Intermediate (%) | Reference |
| 2,3,4,5-Tetrahydrobilene-a | Tetrahydrodipyrrin + Bromodipyrromethane-monocarbinol | 12-45 (for zinc chlorin) | 32-72 | [10] |
| This compound Intermediate | 1,9-Diformyl-5-phenyldipyrromethane + Pyrrole | 8-13 (for copper corrole) | Not isolated | [9] |
Visualizing the Synthetic Pathways
Workflow for Dipyrromethane Synthesis
The following diagram illustrates the general workflow for the synthesis of a 5-substituted dipyrromethane from an aldehyde and pyrrole.
Caption: General workflow for dipyrromethane synthesis.
Synthetic Route to Meso-Patterned Bilanes
This diagram outlines the condensation of two distinct dipyrromethane units to form a this compound, which is a key intermediate for asymmetrically substituted porphyrins.
Caption: this compound route to meso-substituted porphyrins.
Conclusion
The rational synthesis of meso-substituted this compound derivatives is a powerful strategy for accessing complex porphyrinoid structures. The success of these syntheses relies on the efficient preparation of dipyrromethane precursors and their controlled condensation. While bilanes are often transient intermediates, specific methodologies allow for the formation of more stable derivatives that can be isolated and characterized. The protocols and data presented here provide a comprehensive guide for researchers aiming to synthesize these versatile building blocks for applications in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gfmoorelab.com [gfmoorelab.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]
- 10. Synthesis of meso-substituted chlorins via tetrahydrobilene-a intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Coupled Enzyme Assay for Hydroxymethylbilane Synthase (HMBS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase (PBGD), is the third enzyme in the heme biosynthetic pathway.[1][2] It catalyzes the sequential condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, hydroxymethylthis compound (HMB).[3][4][5] A deficiency in HMBS activity can lead to the acute intermittent porphyria (AIP), an autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks.[3][6][7][8] Consequently, the accurate measurement of HMBS activity is crucial for disease diagnosis, family studies, and the development of novel therapeutic strategies.[9][10]
This application note provides a detailed protocol for a coupled enzyme assay to determine HMBS activity. In this system, the unstable HMB product of the HMBS reaction is immediately converted to the stable, cyclic uroporphyrinogen III by the coupling enzyme, uroporphyrinogen III synthase (UROS).[11] The uroporphyrinogen III is then oxidized to uroporphyrin III, which can be quantified spectrophotometrically. This coupled approach provides a robust and continuous measure of HMBS activity. An alternative direct assay method is also described, which is suitable when UROS is not available.
Assay Principle
The coupled assay relies on the sequential action of two enzymes: HMBS and UROS.
-
HMBS Reaction : Four molecules of the substrate, porphobilinogen (PBG), are polymerized by HMBS to form the linear tetrapyrrole, hydroxymethylthis compound (HMB).
-
UROS Reaction (Coupling Reaction) : Uroporphyrinogen III synthase (UROS) immediately catalyzes the cyclization of HMB to form uroporphyrinogen III.
-
Oxidation and Detection : The reaction is stopped, and the product, uroporphyrinogen III, is oxidized to the stable, colored compound uroporphyrin III. The concentration of uroporphyrin III is then determined by measuring its absorbance at approximately 405-406 nm.
An alternative direct assay can be performed in the absence of UROS. In this case, the HMBS reaction is allowed to proceed, and the unstable HMB product spontaneously cyclizes to form uroporphyrinogen I.[3][5] This is then oxidized to uroporphyrin I and quantified spectrophotometrically.[4]
Signaling Pathway Diagram
References
- 1. Erythrocyte Hydroxymethylthis compound Synthase – Supra-Regional Assay Service [sas-centre.org]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 6. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Porphobilinogen (PBG) Deaminase, Erythrocyte | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Simultaneous determination of hydroxymethylthis compound synthase and uroporphyrinogen III synthase in erythrocytes by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isomeric Bilanes for Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of heme biosynthesis is critical for understanding a range of physiological processes and metabolic disorders, known as porphyrias. Central to this pathway is the transformation of the linear tetrapyrrole, hydroxymethylbilane (B3061235) (HMB), into the macrocyclic uroporphyrinogens. This conversion is a key bifurcation point where isomeric specificity is determined. The enzyme uroporphyrinogen III synthase (UROS) catalyzes the formation of the physiologically relevant uroporphyrinogen III isomer, while in its absence, HMB spontaneously cyclizes to the non-functional uroporphyrinogen I isomer.[1][2] The ability to synthesize and differentiate these isomers is crucial for inhibitor screening, drug development, and diagnostic assay development.
These application notes provide detailed protocols for the enzymatic synthesis of hydroxymethylthis compound and its subsequent conversion to isomeric uroporphyrinogens, along with methods for their analysis.
I. Synthesis of Hydroxymethylthis compound (HMB)
Due to the inherent instability of hydroxymethylthis compound, chemical synthesis is challenging and not practical for routine enzymatic studies.[3][4] The preferred method is the in situ enzymatic generation of HMB from its precursor, porphobilinogen (B132115) (PBG), using purified hydroxymethylthis compound synthase (HMBS), also known as porphobilinogen deaminase.
Protocol 1: Purification of Recombinant Human Hydroxymethylthis compound Synthase (HMBS)
This protocol is adapted from methodologies for purifying recombinant human HMBS expressed in E. coli.[5][6][7]
A. Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human HMBS gene, typically with an N-terminal His-tag for affinity purification.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM and incubate for an additional 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
B. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Potassium Phosphate, pH 8.0; 300 mM NaCl; 10 mM Imidazole; 1 mM DTT; 1 mg/mL lysozyme; protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Potassium Phosphate, pH 8.0; 300 mM NaCl; 20 mM Imidazole).
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged HMBS with elution buffer (50 mM Potassium Phosphate, pH 8.0; 300 mM NaCl; 250 mM Imidazole).
-
(Optional) For higher purity, perform a gel filtration chromatography step (e.g., Superdex 200 column) using a storage buffer (50 mM Potassium Phosphate, pH 8.0; 150 mM NaCl; 1 mM DTT).[5]
-
Pool the fractions containing pure HMBS, confirm purity by SDS-PAGE (>95%), and determine the protein concentration. Store at -80°C in aliquots containing 10% glycerol.
II. Enzymatic Conversion of HMB to Uroporphyrinogen Isomers
The isomeric products, uroporphyrinogen I and uroporphyrinogen III, are generated through the differential processing of HMB.
-
Uroporphyrinogen I: Formed by the spontaneous, non-enzymatic cyclization of HMB. This occurs when HMBS acts on PBG in the absence of UROS.[8]
-
Uroporphyrinogen III: Formed by the enzymatic cyclization of HMB, catalyzed by Uroporphyrinogen III Synthase (UROS).[9][10]
Protocol 2: Coupled-Enzyme Assay for Uroporphyrinogen III Synthesis
This is the most common and reliable method for studying UROS activity, as it circumvents the need to handle unstable HMB.[11][12][13] The assay measures the formation of uroporphyrinogen III from PBG in the presence of both HMBS and UROS.
-
Reaction Mixture Preparation: In a microcentrifuge tube protected from light, prepare the reaction mixture. The final volume is typically 500 µL.
-
100 mM Tris-HCl buffer, pH 7.4
-
10 mM MgCl₂
-
1 mM DTT
-
Purified HMBS (final concentration ~10-20 nM)
-
Purified UROS (or cell lysate containing UROS activity)
-
Porphobilinogen (PBG) (final concentration 5-50 µM, depending on the experiment)
-
-
Initiation and Incubation:
-
Pre-incubate the mixture (without PBG) at 37°C for 5 minutes.
-
Initiate the reaction by adding PBG.
-
Incubate at 37°C for 15-30 minutes. The reaction should be linear with respect to time and enzyme concentration.[14]
-
-
Reaction Termination and Oxidation:
-
Stop the reaction by adding 50 µL of 50% trichloroacetic acid (TCA).
-
To analyze the products by fluorescence, the uroporphyrinogens must be oxidized to the stable, fluorescent uroporphyrins. Add 10 µL of 0.1% iodine solution and incubate in the light for 10 minutes.
-
Remove excess iodine by adding 10 µL of 0.1 M sodium thiosulfate.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction at 15,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Control Reactions:
-
Uroporphyrinogen I Synthesis: Run a parallel reaction containing only HMBS (and no UROS). The HMB produced will spontaneously cyclize to uroporphyrinogen I.
-
Blank: A reaction with no enzymes should be included to account for any non-enzymatic degradation of PBG.
III. Data Presentation
Quantitative data from enzymatic synthesis and analysis are summarized below. Note that specific activities and yields can vary significantly based on the source of the enzymes, purification scheme, and assay conditions.
| Parameter | Enzyme Source | Value | Reference |
| Specific Activity | Purified Human Uroporphyrinogen III Synthase | >300,000 units/mg | [13] |
| Kₘ for HMB | Purified Human Uroporphyrinogen III Synthase | 5-20 µM | [13] |
| Purification Yield | Human Uroporphyrinogen III Synthase (from erythrocytes) | 8% (70,000-fold purification) | [13] |
| Enzyme Activity | Uroporphyrinogen III Synthase (in normal human erythrocyte lysate) | 7.41 ± 1.35 units/mg protein | [12] |
| Inhibition Constant (Kᵢ) | Human Hydroxymethylthis compound Synthase (inhibitor: 2-Iodoporphobilinogen) | 5.4 ± 0.3 µM | [15] |
IV. Experimental Protocols
Protocol 3: HPLC Analysis of Uroporphyrin Isomers
This protocol describes a general method for the separation of uroporphyrin I and III isomers by reversed-phase HPLC with fluorescence detection.[16][17][18]
-
HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a C18 reversed-phase column (e.g., ODS-Hypersil, 5 µm, 4.6 x 250 mm), and a fluorescence detector.
-
Mobile Phases:
-
Mobile Phase A: 1.0 M Ammonium Acetate buffer, pH adjusted to 5.16 with acetic acid.
-
Mobile Phase B: 10% Acetonitrile in Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: Excitation at 405 nm, Emission at 620 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 60% B
-
20-25 min: 60% B
-
25-30 min: Return to 10% B and equilibrate for the next run.
-
-
-
Quantification:
-
Generate a standard curve using commercially available uroporphyrin I and III standards.
-
Integrate the peak areas for uroporphyrin I and uroporphyrin III in the experimental samples.
-
Calculate the concentration of each isomer based on the standard curve. The amount of uroporphyrin III formed is a direct measure of UROS activity, while the total uroporphyrin (I + III) corresponds to the HMBS activity.[14]
-
V. Visualizations
Diagram 1: Biosynthetic Pathway of Uroporphyrinogen Isomers
Caption: Enzymatic formation of HMB and its subsequent conversion into isomeric uroporphyrinogens.
Diagram 2: Experimental Workflow for Coupled UROS Assay
Caption: Step-by-step workflow for the coupled enzymatic assay of Uroporphyrinogen III Synthase.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hydroxymethylthis compound - Wikipedia [en.wikipedia.org]
- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. Proof by synthesis that unrearranged hydroxymethylthis compound is the product from deaminase and the substrate for cosynthetase in the biosynthesis of uro'gen-III - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nkmaxbio.com [nkmaxbio.com]
- 7. abeomics.com [abeomics.com]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Porphobilinogen deaminase and uroporphyrinogen III synthase: structure, molecular biology, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. portlandpress.com [portlandpress.com]
- 16. benchchem.com [benchchem.com]
- 17. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Artificial Porphyrins Using Bilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of artificial porphyrins is a cornerstone of modern chemistry, with profound implications for drug development, materials science, and catalysis. Porphyrins, with their unique photophysical and electrochemical properties, are particularly valuable in photodynamic therapy. Among the various synthetic strategies, the use of open-chain tetrapyrrolic precursors, known as bilanes, offers a rational and controlled approach to constructing the porphyrin macrocycle. This methodology allows for the synthesis of complex, unsymmetrically substituted porphyrins that are often inaccessible through statistical condensation methods.
This document provides detailed application notes and experimental protocols for the synthesis of artificial porphyrins via bilane intermediates, focusing on two robust methods: the direct synthesis and cyclization of a 1-bromo-19-acylthis compound, and the widely-used Lindsey [2+2] condensation which proceeds through a this compound intermediate.
Synthetic Strategies Overview
The synthesis of porphyrins from bilanes can be broadly categorized into two main approaches:
-
Stepwise this compound Synthesis and Cyclization: This method involves the discrete synthesis, isolation, and characterization of a this compound precursor, which is then cyclized to form the porphyrin. A key example is the synthesis of a 1-bromo-19-acylthis compound, which undergoes a metal-templated cyclization under basic conditions. This approach offers excellent control over the final substitution pattern of the porphyrin.[1][2]
-
In Situ this compound Formation and Cyclization ([2+2] Condensation): This highly convergent strategy involves the acid-catalyzed condensation of two dipyrromethane units, a dipyrromethane and a dipyrromethane-dicarbinol, which form a this compound intermediate in situ. This this compound then rapidly cyclizes to a porphyrinogen (B1241876), which is subsequently oxidized to the final porphyrin.[3][4] This method is renowned for its mild reaction conditions and suitability for a wide range of substrates.[5][6]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary this compound-based porphyrin synthesis methods described.
| Parameter | Stepwise this compound Synthesis (1-Bromo-19-acylthis compound Route) | [2+2] Condensation (Lindsey Method) |
| Precursors | 1-Acyldipyrromethane, 9-Bromodipyrromethane-1-carbinol | Dipyrromethane, Dipyrromethane-dicarbinol |
| This compound Synthesis Yield | 72-80%[1][2] | Not isolated (formed in situ) |
| Porphyrin Formation Yield | ~65% (for the cyclization step)[1][2] | 14-40%[4] |
| Overall Yield | ~47-52% | 14-40% |
| Reaction Time (this compound Synthesis) | Not specified | N/A |
| Reaction Time (Porphyrin Formation) | 2 hours[1][2] | < 7 minutes (condensation), ~2 hours (oxidation)[4][7] |
| Key Reagents (this compound Synthesis) | Acid catalyst (e.g., TFA) | Acid catalyst (e.g., TFA) |
| Key Reagents (Porphyrin Formation) | MgBr₂, DBU, Toluene (B28343), Air (as oxidant)[1][2] | DDQ (oxidant)[4] |
| Reaction Temperature (this compound Synthesis) | Room Temperature | Room Temperature |
| Reaction Temperature (Porphyrin Formation) | 115 °C[1][2] | Room Temperature |
| Concentration | High concentration (0.5 M for this compound synthesis, 100 mM for cyclization)[1][2] | High dilution (~10 mM)[5] |
Experimental Protocols
Protocol 1: Synthesis of an ABCD-Porphyrin via a 1-Bromo-19-acylthis compound
This protocol describes the synthesis of a porphyrin with four different meso-substituents (an ABCD-porphyrin) through the formation and cyclization of a 1-bromo-19-acylthis compound.[1][2]
Part A: Synthesis of the 1-Bromo-19-acylthis compound
-
Precursor Preparation: Synthesize the required 1-acyldipyrromethane and 9-bromodipyrromethane-1-carbinol precursors according to established literature procedures.
-
Condensation:
-
In a round-bottom flask, dissolve the 1-acyldipyrromethane and the 9-bromodipyrromethane-1-carbinol in a minimal amount of an appropriate solvent (e.g., dichloromethane) to achieve a high concentration (0.5 M).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a weak base (e.g., triethylamine).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica (B1680970) gel. The purified 1-bromo-19-acylthis compound should be fully characterized (e.g., by NMR spectroscopy).
-
Part B: Cyclization to the Magnesium (II) Porphyrin
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 1-bromo-19-acylthis compound in toluene to a concentration of 100 mM.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 molar equivalents) and magnesium bromide (MgBr₂) (3 molar equivalents).
-
-
Cyclization:
-
Heat the reaction mixture to 115 °C.
-
Expose the reaction to air and stir vigorously for 2 hours. The progress of the cyclization can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic Soret band of the porphyrin.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with water to remove DBU hydrobromide and excess MgBr₂.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent in vacuo.
-
Purify the resulting magnesium porphyrin by column chromatography.
-
Part C: Demetalation to the Free-Base Porphyrin
-
Acid Treatment: Dissolve the purified magnesium porphyrin in dichloromethane.
-
Demetalation: Add an excess of a strong acid, such as trifluoroacetic acid, and stir at room temperature until demetalation is complete (monitored by UV-Vis spectroscopy).
-
Neutralization and Purification: Neutralize the solution with a weak base (e.g., saturated sodium bicarbonate solution), wash with water, dry the organic layer, and remove the solvent. The free-base porphyrin can be further purified by crystallization.
Protocol 2: Lindsey [2+2] Synthesis of a trans-A₂B₂-Porphyrin
This protocol outlines the synthesis of a trans-A₂B₂-porphyrin via the acid-catalyzed condensation of a dipyrromethane and a dipyrromethane-dicarbinol.[4][5]
-
Precursor Preparation: Synthesize the desired dipyrromethane and dipyrromethane-dicarbinol according to literature methods. The dipyrromethane-dicarbinol is typically prepared by the reduction of the corresponding diacyldipyrromethane with a reducing agent like sodium borohydride (B1222165) (NaBH₄).[4]
-
Condensation and Porphyrinogen Formation:
-
In a large round-bottom flask, dissolve the dipyrromethane and dipyrromethane-dicarbinol in a large volume of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to achieve a high dilution of approximately 10 mM for each reactant.[5]
-
Shield the flask from light (e.g., with aluminum foil) to prevent photo-degradation.
-
Begin vigorous stirring and add the acid catalyst, typically trifluoroacetic acid (TFA), to initiate the condensation.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a short period (typically less than 7 minutes). The formation of the colorless porphyrinogen intermediate can be monitored by the disappearance of the starting materials on TLC.[4]
-
-
Oxidation to Porphyrin:
-
To the reaction mixture containing the porphyrinogen, add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the same solvent.
-
Continue stirring at room temperature for approximately 1-2 hours. The solution will turn a deep color, indicating the formation of the porphyrin.[5]
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of a weak base (e.g., triethylamine (B128534) or pyridine).
-
Pass the reaction mixture through a short plug of silica gel or alumina (B75360) to remove the excess oxidant and baseline impurities.
-
Remove the solvent by rotary evaporation.
-
Further purify the crude porphyrin by column chromatography on silica gel.[5]
-
Collect the fractions containing the pure porphyrin, remove the solvent, and dry the product under vacuum.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis of artificial porphyrins using this compound-based methods.
Caption: Workflow for the stepwise synthesis of an ABCD-porphyrin.
Caption: Workflow for the Lindsey [2+2] synthesis of a porphyrin.
References
- 1. New route to ABCD-porphyrins via bilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 4. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Uroporphyrinogen III Synthase (UROS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of inhibitors targeting uroporphyrinogen III synthase (UROS), a key enzyme in the heme biosynthesis pathway. Deficiencies in UROS are linked to the severe genetic disorder, congenital erythropoietic porphyria (CEP), making it a significant target for therapeutic intervention.[1][2][3]
Introduction to Uroporphyrinogen III Synthase
Uroporphyrinogen III synthase (EC 4.2.1.75) is a cytosolic enzyme that plays a crucial role in the biosynthesis of heme, chlorophylls, and vitamin B12.[1][3] It catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) into uroporphyrinogen III. This reaction is a critical branch point in the pathway; in the absence of UROS, HMB spontaneously cyclizes to form the non-functional isomer uroporphyrinogen I. The accumulation of uroporphyrin I and its oxidized product, uroporphyrin I, is a hallmark of CEP.[4]
The catalytic mechanism of UROS is understood to proceed through a spiro-pyrrolenine intermediate, which is formed after the loss of a hydroxyl group from the substrate.[1][4] This mechanism involves the inversion of the D-ring of the tetrapyrrole, leading to the formation of the asymmetric uroporphyrinogen III isomer.
Quantitative Data for UROS Inhibitors
The development of potent and specific inhibitors of UROS is a key objective in the development of novel therapeutics for CEP. To date, a limited number of inhibitors have been characterized. The most well-documented is a synthetic spirolactam analog that mimics the proposed spiro-intermediate of the enzymatic reaction. This compound acts as a competitive inhibitor of UROS.
| Inhibitor Class | Compound | Inhibition Type | Ki | IC50 | Reference |
| Spiro-intermediate Analog | Spirolactam | Competitive | 1-2 µM | Not Reported | [5] |
This table will be updated as more quantitative data on UROS inhibitors become available.
Experimental Protocols
UROS Activity Assay (Coupled-Enzyme, Fluorescence-Based)
This protocol describes a coupled-enzyme assay to determine the activity of UROS. In the first step, porphobilinogen (B132115) (PBG) is converted to hydroxymethylthis compound (HMB) by porphobilinogen deaminase (PBGD). In the second step, UROS converts HMB to uroporphyrinogen III. The product is then oxidized to the fluorescent uroporphyrin III for quantification.
Materials:
-
Recombinant human UROS
-
Recombinant human PBGD
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (50 mM, pH 8.2)
-
HCl
-
96-well black microplates
-
Fluorometer (Excitation: 405 nm, Emission: 600-620 nm)
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 8.2
-
A suitable concentration of PBGD (e.g., 1 µM)
-
A suitable concentration of UROS (e.g., 100 nM)
-
Test compound at various concentrations (for inhibition studies)
-
-
Initiate the Reaction: Add PBG to a final concentration of 10 µM to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Oxidize: Stop the reaction by adding a final concentration of 0.5 M HCl. This also facilitates the oxidation of uroporphyrinogen III to the fluorescent uroporphyrin III.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
High-Throughput Screening (HTS) for UROS Inhibitors
This protocol adapts the fluorescence-based activity assay for a high-throughput screening format to identify potential UROS inhibitors from large compound libraries.
Materials:
-
Same as the UROS Activity Assay
-
384-well black microplates
-
Automated liquid handling systems
-
HTS-compatible microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each library compound in DMSO into the wells of a 384-well plate.
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing Tris-HCl buffer, PBGD, and UROS. Dispense this mix into all wells.
-
Prepare a substrate solution containing PBG. Dispense this solution to initiate the reaction.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (optimized for maximal signal-to-background ratio).
-
Stop and Read: Add HCl to stop the reaction and induce fluorescence. Read the plates on an HTS-compatible fluorometer.
-
Hit Identification: Analyze the data to identify "hits" that show a significant reduction in fluorescence compared to control wells. Hits are typically defined as compounds that cause inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control).
Biophysical Assay: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the binding of inhibitors to UROS by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified UROS protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES buffer (e.g., 50 mM, pH 7.5, 150 mM NaCl)
-
Test compounds
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the UROS protein to a final concentration of 2 µM in HEPES buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Add Ligand: Dispense the protein-dye mixture into PCR tubes or a 96-well PCR plate. Add the test compounds at various concentrations. Include a no-ligand control.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring the fluorescence of SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant increase in Tm in the presence of a compound indicates binding.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study the kinetics of inhibitor binding to UROS in real-time. It provides data on association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
Materials:
-
Purified UROS protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Ligand Immobilization: Immobilize the purified UROS protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject different concentrations of the test compound (analyte) over the sensor surface.
-
Binding Measurement: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the affinity (KD).
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to UROS, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified UROS protein
-
Test compounds
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified UROS and the test compound against the same buffer to minimize heat of dilution effects.
-
Loading the Calorimeter: Load the UROS solution into the sample cell and the test compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the UROS solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizations
Caption: The heme biosynthesis pathway, highlighting the critical role of UROS.
Caption: A typical workflow for the screening and identification of UROS inhibitors.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 4. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of the Human HMBS Gene in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful cloning, expression, and purification of active human hydroxymethylbilane (B3061235) synthase (HMBS) in Escherichia coli. The protocols outlined below are intended for research and development purposes.
Introduction
Hydroxymethylthis compound synthase (HMBS), also known as porphobilinogen (B132115) deaminase, is a key enzyme in the heme biosynthetic pathway.[1] It catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, hydroxymethylthis compound.[1] Mutations in the HMBS gene can lead to acute intermittent porphyria (AIP), a rare autosomal dominant metabolic disorder.[2] The ability to produce significant quantities of recombinant human HMBS in a robust expression system like E. coli is crucial for structural studies, inhibitor screening, and the development of potential therapeutic strategies for AIP.
This document provides detailed protocols for the entire workflow, from gene cloning to protein purification and characterization.
Data Presentation
Table 1: Recombinant Human HMBS (His-tagged) Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (U)† | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 150 | 0.1 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 15 | 120 | 8.0 | 80 | 80 |
| Size-Exclusion Chromatography | 12 | 108 | 9.0 | 72 | 90 |
†One unit (U) of HMBS activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen I per hour at 37°C.[3]
Table 2: Kinetic Parameters of Recombinant Wild-Type Human HMBS
| Parameter | Value |
| Km for Porphobilinogen (PBG) | 7.5 ± 0.9 µM |
| Vmax | 9.0 ± 0.3 µmol/h/mg |
*Data obtained from studies on recombinant human HMBS expressed in E. coli.[4]
Experimental Protocols
Cloning of the Human HMBS Gene
This protocol describes the cloning of the human HMBS coding sequence into a pET expression vector, which will append an N-terminal hexahistidine (His6) tag to the recombinant protein for purification.
1.1. Gene Amplification:
-
Template: Human cDNA library or a plasmid containing the full-length human HMBS coding sequence (NCBI Reference Sequence: NM_000190.4).[5]
-
Primers:
-
Forward Primer (with NdeI restriction site): 5'-CATATGTCTGGTAACGGCAATGCG-3'
-
Reverse Primer (with XhoI restriction site, omitting the stop codon): 5'-CTCGAGTCAGTGATGGTGATGGTGATGATGGGCATCGTTAAGCTGC-3'
-
-
PCR Reaction: Perform PCR using a high-fidelity DNA polymerase to amplify the HMBS coding sequence.
-
Verification: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size of approximately 1.1 kb.
1.2. Vector and Insert Preparation:
-
Digest both the amplified HMBS PCR product and the pET-28a(+) expression vector with NdeI and XhoI restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit.
1.3. Ligation and Transformation:
-
Ligate the digested HMBS insert into the prepared pET-28a(+) vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.[6][7][8]
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.
1.4. Clone Verification:
-
Select several colonies and perform colony PCR and restriction digestion of the isolated plasmid DNA to confirm the presence and correct orientation of the HMBS insert.
-
Sequence the purified plasmid from a positive clone to verify the integrity of the HMBS coding sequence.
Expression of Recombinant Human HMBS
This protocol details the expression of His-tagged human HMBS in E. coli BL21(DE3) cells.
2.1. Transformation of Expression Host:
-
Transform the verified pET-28a(+)-HMBS plasmid into competent E. coli BL21(DE3) cells.[9]
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony of transformed BL21(DE3) cells into 10 mL of LB medium containing kanamycin (50 µg/mL).
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with kanamycin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[10]
-
Continue to incubate the culture at a reduced temperature, for instance, 18-25°C, for 16-20 hours to enhance protein solubility.[11]
2.3. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant Human HMBS
This protocol describes the purification of the His-tagged HMBS protein using immobilized metal affinity chromatography (IMAC).[7][12]
3.1. Cell Lysis:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.[3][11]
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[3]
-
Elute the His-tagged HMBS protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[3]
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified HMBS protein.[8]
3.3. Buffer Exchange:
-
Pool the fractions containing pure HMBS and perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column to remove imidazole.[13]
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protein Characterization
4.1. SDS-PAGE and Western Blotting:
-
Analyze the purified protein by SDS-PAGE to assess its purity and confirm its molecular weight (expected to be approximately 42 kDa for the His-tagged protein).[7][13]
-
Confirm the identity of the protein by Western blotting using an anti-His-tag antibody or an anti-HMBS antibody.
4.2. HMBS Enzyme Activity Assay:
-
The enzymatic activity of the purified recombinant HMBS can be determined by measuring the rate of uroporphyrinogen I formation from porphobilinogen (PBG).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 1 mM DTT.
-
Procedure:
-
Pre-incubate the purified enzyme in the assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of PBG (e.g., 100 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
The product, hydroxymethylthis compound, spontaneously cyclizes to uroporphyrinogen I, which can be oxidized to the fluorescent uroporphyrin I.
-
Quantify the uroporphyrin I formed by measuring its fluorescence (excitation ~405 nm, emission ~600 nm) or absorbance at 406 nm.[10]
-
Calculate the specific activity of the enzyme (nmol of product formed per minute per mg of enzyme).
-
Visualizations
Caption: Cloning and Expression Workflow for Human HMBS.
Caption: Purification Workflow for His-tagged Human HMBS.
References
- 1. researchgate.net [researchgate.net]
- 2. Human hydroxymethylthis compound synthase: Molecular dynamics of the pyrrole chain elongation identifies step-specific residues that cause AIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protenova.com [protenova.com]
- 4. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Purification and Characterization of His-Tagged Antibody Fragments | Springer Nature Experiments [experiments.springernature.com]
- 12. prospecbio.com [prospecbio.com]
- 13. cellmolbiol.org [cellmolbiol.org]
Application Notes and Protocols for the Analytical Separation of Uroporphyrinogen Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of uroporphyrinogen isomers, crucial for the diagnosis and research of porphyrias and other metabolic disorders. The focus is on robust and reproducible methods for the separation of the biologically significant uroporphyrinogen I and III isomers.
Introduction
Uroporphyrinogens are colorless and unstable precursors in the heme biosynthesis pathway. The differential accumulation of uroporphyrinogen I and III isomers is a key diagnostic indicator for various porphyrias. Due to their inherent instability and rapid oxidation to their corresponding uroporphyrins, analytical methods often involve the separation of the more stable oxidized forms. This document will cover techniques applicable to both the direct analysis of uroporphyrinogens and the more common analysis of their oxidized uroporphyrin counterparts.
Analytical Techniques
The primary methods for the separation of uroporphyrinogen and uroporphyrin isomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Mass Spectrometry (MS) is often coupled with these separation techniques for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most widely used technique for the separation of porphyrin isomers. The separation is based on the differential polarity of the isomers.
Workflow for HPLC Analysis of Porphyrin Isomers
Caption: General experimental workflow for the analysis of porphyrin isomers by HPLC.
Quantitative Data for HPLC Separation of Porphyrin Isomers
| Analyte | Column | Mobile Phase | Detection | Retention Time (min) | Detection Limit | Reference |
| Uroporphyrin I & III | ODS-Hypersil | Acetonitrile in ammonium (B1175870) acetate (B1210297) buffer | Amperometric | Not specified | Comparable to fluorescence | [1] |
| Uroporphyrin I & III | Chromolith RP-18 | Methanol (B129727)/ammonium acetate gradient | Fluorimetric | < 8 | 75 fmol | [2] |
| Uroporphyrin I & III | C18 reverse-phase | Mobile Phase A: 1 M ammonium acetate, pH 5.16; Mobile Phase B: Methanol or Acetonitrile | Fluorescence (Ex: ~400 nm, Em: ~620 nm) | Not specified | Not specified | [3] |
Detailed Experimental Protocol: Reversed-Phase HPLC with Fluorimetric Detection
This protocol is adapted from methods described for the analysis of urinary porphyrins.[3][4]
1. Materials and Reagents
-
Standards: Uroporphyrin I and III standards
-
Column: C18 reverse-phase column (e.g., ODS-Hypersil or Chromolith RP-18)
-
Mobile Phase A: 1.0 M Ammonium Acetate Buffer, pH 5.16.[4]
-
Mobile Phase B: 10% Acetonitrile in Methanol.[4]
-
Sample Stabilization Solution: Concentrated HCl
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
2. Sample Preparation (Urine)
-
Collect a 24-hour urine sample, ensuring it is protected from light and kept cool.[4]
-
For analysis, transfer 500 µL of urine into an amber vial.[4]
-
Add 50 µL of stabilization reagent (e.g., concentrated HCl) to adjust the pH to below 2.5 and mix.[4]
-
If using an internal standard, add it at this stage.
-
Centrifuge the sample at 9,000 x g for 10 minutes.[4]
-
Carefully collect the supernatant for injection into the HPLC system.[4]
3. HPLC Method
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution program. A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the less polar porphyrins.[4]
-
Set the fluorescence detector to an excitation wavelength of approximately 400 nm and an emission wavelength of around 620 nm.[3]
4. Data Analysis
-
Integrate the peaks corresponding to the uroporphyrin I and III isomers.
-
Quantify the isomers by comparing their peak areas to those of the calibrators.
Note on Uroporphyrinogen Analysis: For the direct analysis of uroporphyrinogens, all steps must be performed under oxygen-free conditions to prevent oxidation. This includes de-gassing all solutions and using an inert atmosphere during sample preparation and analysis. The porphyrinogens can be detected amperometrically.[1] Alternatively, a post-column oxidation step can be introduced to convert the separated uroporphyrinogens to uroporphyrins for fluorimetric detection.
Capillary Electrophoresis (CE)
Affinity Capillary Electrophoresis (ACE) is a powerful technique for the separation of uroporphyrin isomers based on their differential binding affinities to a selector added to the running buffer, such as bovine serum albumin (BSA).[5][6]
Logical Relationship in Affinity Capillary Electrophoresis
Caption: Key components and interactions in the affinity capillary electrophoresis separation of uroporphyrin isomers.
Quantitative Data for Affinity Capillary Electrophoresis
| Analyte | Capillary | Run Buffer | Detection | Resolution Time (min) | Reference |
| Uroporphyrin I & III | PEG-coated, 75 µm i.d. | 10 mM Phosphate (B84403), pH 7.0, 0.015-0.030 mM BSA | 396 nm | 15 | [5] |
Detailed Experimental Protocol: Affinity Capillary Electrophoresis
This protocol is based on the separation of uroporphyrin isomers using BSA as an affinity ligand.[5]
1. Materials and Reagents
-
Standards: Uroporphyrin I and III standards
-
Capillary: Polyethylene glycol (PEG)-coated fused-silica capillary (e.g., 75 µm i.d.).
-
Run Buffer: 10 mM phosphate buffer, pH 7.0, containing 0.015 mM Bovine Serum Albumin (BSA).
-
CE System: A system with a high-voltage power supply, a capillary temperature control unit, and a UV/Vis detector.
2. Sample Preparation
-
Dissolve uroporphyrin standards or extracted samples in the run buffer without BSA.
-
Filter the sample through a 0.22 µm filter before injection.
3. CE Method
-
Rinse the capillary with the run buffer for an adequate time to ensure equilibration.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply a voltage of approximately 282 V/cm.[5]
-
Monitor the separation at a wavelength of 396 nm.[5]
4. Data Analysis
-
Identify the peaks for uroporphyrin I and III based on their migration times.
-
Quantify the isomers based on their peak areas.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the analysis of porphyrins.[7][8][9] Tandem MS can be used for direct enzyme assays of uroporphyrinogen decarboxylase, which consumes uroporphyrinogen III.[7]
Signaling Pathway for Uroporphyrinogen Metabolism
Caption: Enzymatic and spontaneous pathways leading to the formation of uroporphyrinogen isomers.
Detailed Experimental Protocol: UPLC-MS/MS Analysis of Urinary Porphyrins
This protocol provides a general framework for the quantitative analysis of urinary porphyrins using UPLC-MS/MS.[10]
1. Materials and Reagents
-
Standards: Uroporphyrin I and III standards
-
Formic Acid: 6.0 M
-
UPLC-MS/MS System: An ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Sample Preparation
-
To 75 µL of urine in a microcentrifuge tube, add 30 µL of 6.0 M formic acid.[10]
-
Vortex the sample for 60 seconds.[10]
-
Centrifuge for 10 minutes at 13,000 rpm.[10]
-
Transfer the supernatant to an autosampler vial for injection.[10]
3. UPLC-MS/MS Method
-
Column: A suitable reversed-phase column (e.g., Shim-pack GIST C18).[10]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid).[8]
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode.[10] Monitor specific precursor-to-product ion transitions for each uroporphyrin isomer in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis
-
Generate calibration curves for each isomer using the standards.
-
Quantify the uroporphyrin isomers in the urine samples based on the calibration curves.
Conclusion
The choice of analytical technique for the separation of uroporphyrinogen isomers depends on the specific research or clinical question, the available instrumentation, and the required sensitivity. HPLC with fluorimetric or amperometric detection remains a robust and widely used method. Capillary electrophoresis offers an alternative with high separation efficiency, particularly with the use of affinity ligands. Mass spectrometry, especially when coupled with a separation technique, provides the highest sensitivity and specificity and is well-suited for complex biological matrices. Careful sample handling is paramount, especially when analyzing the unstable uroporphyrinogens, to prevent their oxidation and ensure accurate quantification.
References
- 1. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrin Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Troubleshooting & Optimization
troubleshooting low yield in enzymatic uroporphyrinogen III synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of uroporphyrinogen III.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of uroporphyrinogen III, focusing on potential causes and their solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of Uroporphyrinogen III | 1. Inactive or Low Concentration of Enzymes: Hydroxymethylbilane (B3061235) synthase (HMBS) or Uroporphyrinogen III synthase (UROS) may be inactive or at a suboptimal concentration. | - Verify Enzyme Activity: Perform individual enzyme assays to confirm the activity of both HMBS and UROS. - Optimize Protein Expression and Purification: If expressing your own enzymes, troubleshoot the expression and purification process to ensure high yield and purity. This may involve optimizing codon usage, induction conditions, or using different E. coli strains.[1][2][3][4][5] - Increase Enzyme Concentration: Incrementally increase the concentration of the limiting enzyme in the reaction. |
| 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. | - Optimize pH: Ensure the reaction buffer is within the optimal pH range for UROS, which is typically between 7.4 and 8.2.[6][7] - Control Temperature: UROS is heat-labile and can be inactivated at temperatures above 50°C.[8] Maintain the reaction at an optimal temperature, typically 37°C. HMBS is more heat-stable.[8][9] - Check Buffer Components: Ensure the buffer does not contain inhibitors. Some metal ions like Cd2+, Cu2+, Hg2+, and Zn2+ can inhibit UROS activity.[6] | |
| 3. Substrate Issues: The substrate, porphobilinogen (B132115) (PBG) or hydroxymethylthis compound (HMB), may be degraded or at an incorrect concentration. | - Use Fresh Substrate: HMB is unstable and should be generated in situ using a coupled-enzyme assay or used immediately after synthesis.[8] Ensure PBG is of high quality and has been stored correctly. - Optimize Substrate Concentration: The Km of UROS for HMB is in the micromolar range (5-20 µM).[6] Ensure the substrate concentration is sufficient to saturate the enzyme. | |
| 4. Product Inhibition: The accumulation of uroporphyrinogen III may be inhibiting the enzyme. | - Monitor Reaction Progress: Perform time-course experiments to determine if the reaction rate decreases over time. - Consider In Situ Product Removal: If feasible for your application, explore methods to remove the product as it is formed. | |
| High Proportion of Uroporphyrinogen I Isomer | 1. Insufficient Uroporphyrinogen III Synthase (UROS) Activity: If UROS is absent, inactive, or at a low concentration, the unstable intermediate hydroxymethylthis compound (HMB) will spontaneously cyclize to form the non-physiological uroporphyrinogen I isomer.[8][10] | - Increase UROS Concentration: Add more active UROS to the reaction mixture. - Verify UROS Activity: Ensure the UROS preparation is active. UROS is heat-sensitive, so improper handling or storage can lead to inactivation.[8] |
| 2. Uncoupled Reaction: If HMBS is active but UROS is not, HMB will accumulate and convert to uroporphyrinogen I. | - Ensure a Coupled Reaction: In a coupled assay, ensure that both enzymes are active and present in appropriate ratios for the efficient conversion of HMB to uroporphyrinogen III. | |
| Enzyme Instability/Precipitation | 1. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be causing the enzyme to unfold or aggregate. | - Optimize Buffer: Screen different buffer systems and pH ranges. Ensure the ionic strength is appropriate. - Add Stabilizing Agents: Consider adding glycerol (B35011) or other stabilizing agents to the enzyme storage and reaction buffers. |
| 2. Presence of Proteases: Contaminating proteases can degrade the enzymes, leading to a loss of activity. | - Use Protease Inhibitors: Add a protease inhibitor cocktail during enzyme purification and storage.[3] | |
| 3. Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to enzyme denaturation. | - Aliquot and Store Properly: Aliquot enzyme preparations to avoid multiple freeze-thaw cycles and store at -80°C. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the synthesis of uroporphyrinogen III?
A1: The enzymatic synthesis of uroporphyrinogen III from porphobilinogen (PBG) requires two enzymes:
-
Hydroxymethylthis compound Synthase (HMBS) , also known as porphobilinogen deaminase, which catalyzes the polymerization of four molecules of PBG to form the linear tetrapyrrole, hydroxymethylthis compound (HMB).[11][12]
-
Uroporphyrinogen III Synthase (UROS) , which then cyclizes HMB with an inversion of the D-ring to produce the physiologically relevant uroporphyrinogen III isomer.[10][13]
Q2: Why am I getting a mixture of uroporphyrinogen I and III?
A2: The formation of uroporphyrinogen I occurs when the intermediate, hydroxymethylthis compound (HMB), spontaneously cyclizes without the action of Uroporphyrinogen III Synthase (UROS).[8] This can happen if UROS is inactive, absent, or present at a concentration insufficient to process all the HMB produced by Hydroxymethylthis compound Synthase (HMBS).
Q3: What are the optimal conditions for the enzymatic synthesis of uroporphyrinogen III?
A3: Optimal conditions can vary slightly depending on the source of the enzymes. However, general guidelines are:
-
pH: The optimal pH for human Uroporphyrinogen III Synthase (UROS) is around 7.4 to 8.2.[6][7]
-
Temperature: UROS is thermolabile, so it is crucial to maintain a temperature of around 37°C.[8] HMBS is more stable at higher temperatures.[8][9]
-
Substrate Concentration: The Km of UROS for hydroxymethylthis compound is in the low micromolar range (5-20 µM).[6]
Q4: How can I analyze the products of my synthesis reaction?
A4: The most common method for analyzing the products is to oxidize the uroporphyrinogens to the more stable and fluorescent uroporphyrins. The different isomers (I and III) can then be separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) with fluorimetric detection.[14][15][16][17][18]
Q5: My recombinant enzyme expression is low. What can I do?
A5: Low expression of recombinant HMBS or UROS in E. coli can be due to several factors, including codon usage, protein toxicity, or improper folding. Potential solutions include:
-
Codon Optimization: Synthesize the gene with codons optimized for E. coli expression.[5]
-
Lower Induction Temperature: Reducing the temperature (e.g., to 18-25°C) can slow down protein synthesis and promote proper folding.[3][5]
-
Use a Different Expression Strain: Some strains are better suited for expressing toxic or difficult proteins.[1][4]
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level for expression.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the enzymes involved in uroporphyrinogen III synthesis.
| Enzyme | Source | Specific Activity | Km for Substrate | Optimal pH | Molecular Weight |
| Uroporphyrinogen III Synthase (UROS) | Human Erythrocytes | >300,000 units/mg | 5-20 µM (for hydroxymethylthis compound) | 7.4 | ~30 kDa |
| Uroporphyrinogen III Synthase (UROS) | E. coli (recombinant) | ~7.41 +/- 1.35 units/mg protein (in lysate) | Not specified | Optimized in assay | ~28 kDa |
| Hydroxymethylthis compound Synthase (HMBS) | Human Erythrocytes | Not specified | Not specified | 7.4 (in coupled assay) | Not specified |
Note: 1 unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per hour under standard assay conditions.
Experimental Protocols
Coupled-Enzyme Assay for Uroporphyrinogen III Synthesis
This protocol describes a coupled-enzyme assay to synthesize uroporphyrinogen III from porphobilinogen (PBG) using Hydroxymethylthis compound Synthase (HMBS) and Uroporphyrinogen III Synthase (UROS).
Materials:
-
Porphobilinogen (PBG) solution
-
Purified or partially purified HMBS and UROS
-
Reaction Buffer: 0.05 M Tris-HCl, pH 8.25[9]
-
Termination Solution: 10% (w/v) trichloroacetic acid containing 0.5% (w/v) iodine[9]
-
HPLC system with a reversed-phase C18 column and fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a suitable concentration of PBG (e.g., 83 µg), and the desired amounts of HMBS and UROS.[9]
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.[9]
-
Initiation: Start the reaction by adding the PBG substrate.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).[9] The incubation should be carried out in the dark to prevent photo-oxidation of the porphyrinogens.
-
Termination and Oxidation: Stop the reaction by adding an equal volume of the termination solution. The iodine in the solution will oxidize the uroporphyrinogens to the stable, fluorescent uroporphyrins.
-
Centrifugation: Centrifuge the mixture to pellet any precipitated protein (e.g., at 2000 x g for 15 minutes at 4°C).[9]
-
Analysis: Analyze the supernatant by HPLC to separate and quantify the uroporphyrin I and III isomers.
HPLC Separation of Uroporphyrin I and III Isomers
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 column (e.g., ODS-Hypersil)[17]
-
Fluorescence detector
Mobile Phase:
-
A gradient of acetonitrile (B52724) or methanol (B129727) in an ammonium (B1175870) acetate (B1210297) buffer is commonly used.[14][15][17]
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Injection: Inject the supernatant from the terminated and oxidized reaction.
-
Elution: Run a gradient program to separate the uroporphyrin isomers. The more polar uroporphyrin I typically elutes before uroporphyrin III.
-
Detection: Monitor the elution profile using a fluorescence detector.
-
Quantification: Determine the concentration of each isomer by comparing the peak areas to those of known standards.
Visualizations
Caption: Enzymatic pathway of uroporphyrinogen III synthesis.
Caption: Troubleshooting workflow for low uroporphyrinogen III yield.
Caption: Experimental workflow for uroporphyrinogen III synthesis.
References
- 1. antibodysystem.com [antibodysystem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d.docksci.com [d.docksci.com]
Technical Support Center: Optimizing Porphobilinogen Deaminase (PBGD) Reaction Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porphobilinogen (B132115) deaminase (PBGD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PBGD experiments in a question-and-answer format.
Q1: My PBGD activity is lower than expected. What are the potential causes?
A1: Low PBGD activity can stem from several factors. Consider the following:
-
Suboptimal pH: The enzyme is sensitive to pH. Ensure your reaction buffer is within the optimal range.
-
Incorrect Temperature: The assay should be performed at the optimal temperature. Deviation can significantly reduce activity.
-
Enzyme Instability: PBGD can be unstable. Ensure proper storage and handling of the enzyme and samples.
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity.
-
Substrate Degradation: The substrate, porphobilinogen (PBG), is light and temperature sensitive. Improper storage can lead to degradation.
-
Inaccurate Protein Quantification: Overestimation of the protein concentration in your sample will lead to a falsely low calculated specific activity.
Q2: I am seeing inconsistent results between experiments. What could be the reason?
A2: Variability in results can be attributed to:
-
Sample Handling: Inconsistent sample preparation, especially of erythrocytes, can introduce variability. Ensure standardized procedures for cell lysis and washing.
-
Reagent Preparation: Freshly prepare reagents, especially the PBG substrate solution, for each experiment.
-
Light Exposure: Protect both the substrate (PBG) and the reaction product (uroporphyrinogen) from light to prevent degradation and non-enzymatic conversion.[1]
-
Timing: Ensure precise timing of incubation steps for all samples.
Q3: Can certain medications or substances interfere with the PBGD assay?
A3: Yes. It is crucial to consider the source of your samples.
-
Alcohol: Ethanol consumption can induce PBGD activity, potentially leading to false-normal or elevated results. Patients should abstain from alcohol for at least 24 hours before sample collection.[2][3][4]
-
Inhibitors:
-
Lead: Lead is a known in vitro inhibitor of PBGD at concentrations of 0.01 mM or higher.[5]
-
Porphyrin Precursors: Protoporphyrinogen (B1215707) IX and coproporphyrinogen III can act as allosteric inhibitors of PBGD.[6]
-
-
Potential Activators: Some phenothiazines, such as chlorpromazine (B137089) and promethazine, have been observed to increase PBGD activity in vitro at concentrations of 0.01 mM or higher.[5]
Q4: My samples have been stored for a while. How stable is PBGD in whole blood?
A4: Sample stability is critical for accurate results. For whole blood samples:
-
Ambient Temperature: Stable for up to 4 hours.
-
Refrigerated (2-8°C): Stable for up to 1 week.
-
Frozen (-20°C or below): Stable for up to 1 month.[2]
Always protect samples from light during storage and transport.[7]
Q5: What is the expected PBGD activity in healthy individuals versus those with Acute Intermittent Porphyria (AIP)?
A5: In individuals with a genetic susceptibility to AIP, PBGD activity is typically around 50% of the normal value.[8] However, it is important to note that 5-10% of individuals with AIP may exhibit normal erythrocyte PBGD activity. Additionally, enzyme activity can be elevated during an acute porphyric attack.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing PBGD reactions.
Table 1: Optimal Reaction Conditions for Porphobilinogen Deaminase
| Parameter | Optimal Value/Range | Source(s) |
| pH | 7.4 - 8.2 | [9] |
| 7.6 | [6] | |
| 8.2 | [1] | |
| Temperature | 37°C | [8] |
Table 2: Kinetic Parameters of Porphobilinogen Deaminase
| Enzyme Source | Substrate | Km (µM) | Vmax | Source(s) |
| Human Hepatic | Porphobilinogen | 3.6 | Not specified | [6] |
| Purified Human Erythrocyte | Porphobilinogen | 8.9 ± 1.5 | 249 ± 36 nmol/mg per h | [6] |
| Rat Kidney | Porphobilinogen | K1 = 2.08 ± 0.01K2 = 0.102 ± 0.003 | Not specified |
Table 3: Inhibitors and Activators of Porphobilinogen Deaminase
| Compound | Effect | Effective Concentration | Type of Interaction | Source(s) |
| Protoporphyrinogen IX | Inhibition | Not specified | Allosteric | [6] |
| Coproporphyrinogen III | Inhibition | Not specified | Allosteric | [6] |
| Lead | Inhibition | ≥ 0.01 mM | In vitro inhibition | [5] |
| Chlorpromazine | Activation | ≥ 0.01 mM | In vitro activation | [5] |
| Promethazine | Activation | ≥ 0.01 mM | In vitro activation | [5] |
| Ethanol | Induction of Activity | In vivo (consumption) | Not applicable | [2][3][4] |
Experimental Protocols
Protocol 1: Porphobilinogen Deaminase Activity Assay in Erythrocytes
This protocol is adapted from various sources describing the measurement of PBGD activity by quantifying the uroporphyrin formed from porphobilinogen.
1. Sample Preparation (Washed Erythrocytes)
-
Collect whole blood in a heparinized tube (green top).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully remove and discard the plasma and buffy coat.
-
Wash the packed erythrocytes by resuspending them in an equal volume of cold 0.9% saline.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the wash step (steps 4 and 5) two more times.
-
After the final wash, lyse the erythrocytes by freeze-thawing or by adding a hypotonic buffer.
2. Enzyme Reaction
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.2).
-
Add a known amount of the erythrocyte lysate to the reaction mixture. The final protein concentration should be around 0.5 g/L.[1]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, porphobilinogen (PBG), to a final concentration that is saturating (e.g., >10 times the Km).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Protect the reaction tubes from light throughout the incubation.
3. Reaction Termination and Product Quantification
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
The product, hydroxymethylbilane, will non-enzymatically cyclize to uroporphyrinogen I, which is then oxidized to the fluorescent uroporphyrin I.
-
Measure the fluorescence of uroporphyrin I in the supernatant using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity based on a standard curve of uroporphyrin I.
Visualizations
Caption: Workflow for PBGD activity assay in erythrocytes.
Caption: Troubleshooting logic for low PBGD activity.
References
- 1. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Porphobilinogen Deaminase (PBG-D), Whole Blood | MLabs [mlabs.umich.edu]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. The effect of therapeutic drugs and other pharmacologic agents on activity of porphobilinogen deaminase, the enzyme that is deficient in intermittent acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of human lymphoblast and purified porphobilinogen deaminase by protoporphyrinogen and coproporphyrinogen. A possible mechanism for the acute attack of variegate porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test Details [utmb.edu]
- 8. Porphobilinogen (PBG) Deaminase, Erythrocyte | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. Determination of porphobilinogen deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-Enzymatic Cyclization of Hydroxymethylbilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxymethylbilane (B3061235) (HMB) and encountering challenges with its non-enzymatic cyclization.
Frequently Asked Questions (FAQs)
Q1: What is hydroxymethylthis compound (HMB) and why is its stability a concern?
A1: Hydroxymethylthis compound (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole that serves as a crucial intermediate in the biosynthesis of all porphyrins, including heme, chlorophylls, and vitamin B12.[1][2] It is synthesized from four molecules of porphobilinogen (B132115) by the enzyme hydroxymethylthis compound synthase (HMBS), also called porphobilinogen deaminase.[3][4] HMB is inherently unstable and, in the absence of the enzyme uroporphyrinogen III synthase (UroS), it will spontaneously cyclize to form uroporphyrinogen I.[1][2][5] This non-enzymatic cyclization is a significant concern in experiments because uroporphyrinogen I is a non-physiological "dead-end" product that cannot be further metabolized to essential molecules like heme.[6] The desired enzymatic product, uroporphyrinogen III, is only formed when UroS is present to catalyze the inversion of the D-ring of HMB during cyclization.[4][7]
Q2: What is the difference between uroporphyrinogen I and uroporphyrinogen III?
A2: The primary difference between uroporphyrinogen I and uroporphyrinogen III lies in the arrangement of the acetate (B1210297) and propionate (B1217596) side chains on the fourth (D) pyrrole (B145914) ring. In uroporphyrinogen I, the side chains follow a symmetric AP-AP-AP-AP pattern around the macrocycle. In contrast, uroporphyrinogen III has an asymmetric arrangement of AP-AP-AP-PA, with the final pyrrole ring's side chains inverted.[2] This seemingly minor structural difference is critical, as only the type III isomer can be utilized by subsequent enzymes in the heme biosynthesis pathway.
Q3: What are the main factors that promote the non-enzymatic cyclization of HMB?
A3: The primary factors that promote the non-enzymatic cyclization of HMB to uroporphyrinogen I are the absence or low activity of uroporphyrinogen III synthase (UroS), elevated temperatures, and suboptimal pH. HMB is a labile molecule, and its spontaneous cyclization is a time- and temperature-dependent process.
Troubleshooting Guides
Problem 1: High levels of uroporphyrinogen I detected in my enzymatic assay.
This is a common issue indicating that the non-enzymatic cyclization of HMB is outcompeting the enzymatic conversion to uroporphyrinogen III.
Possible Causes and Solutions:
-
Suboptimal pH: The activity of uroporphyrinogen III synthase (UroS) is pH-dependent.
-
Inappropriate Temperature: High temperatures can accelerate the rate of non-enzymatic cyclization and may also lead to the inactivation of the thermolabile UroS enzyme.[1][10]
-
Low UroS Activity: The concentration or specific activity of your UroS enzyme may be insufficient to process the HMB as it is generated.
-
Solution:
-
Verify the activity of your UroS preparation using a standard assay with known concentrations of purified HMB, if available.
-
Increase the concentration of UroS in your reaction mixture.
-
Ensure proper storage of the enzyme at low temperatures (e.g., -80°C) in a suitable buffer to maintain its activity.
-
-
-
Delayed Addition of UroS: If you are performing a coupled assay where HMB is generated in situ, any delay in the availability of active UroS will allow for spontaneous cyclization.
-
Solution: In coupled assays with hydroxymethylthis compound synthase (HMBS) and UroS, ensure both enzymes are present and active from the start of the reaction.
-
Problem 2: Low overall yield of uroporphyrinogens (both I and III).
This could indicate a problem with the synthesis of HMB or the degradation of the uroporphyrinogen products.
Possible Causes and Solutions:
-
Inactive Hydroxymethylthis compound Synthase (HMBS): If HMB is not being synthesized efficiently, the overall yield of any cyclized product will be low.
-
Solution: Check the activity of your HMBS enzyme preparation. Ensure that the substrate, porphobilinogen (PBG), is of high quality and at an appropriate concentration.
-
-
Oxidation of Uroporphyrinogens: Uroporphyrinogens are colorless and unstable compounds that can be easily oxidized to their corresponding uroporphyrins, which are colored and fluorescent. This oxidation can interfere with certain detection methods.
-
Solution: If your protocol requires the analysis of the uroporphyrinogens themselves, maintain anaerobic conditions during the reaction and analysis. If you are quantifying the products by converting them to uroporphyrins, ensure complete oxidation using an oxidizing agent like benzoquinone followed by acidification.[9]
-
-
Presence of Inhibitors: Your reaction mixture may contain inhibitors of HMBS or UroS.
-
Solution: Review all components of your reaction mixture for potential inhibitors. For example, certain divalent cations like Cd2+, Cu2+, Hg2+, and Zn2+ can inhibit UroS activity.[1]
-
Data Presentation
The following table summarizes the influence of key experimental parameters on the enzymatic and non-enzymatic cyclization of hydroxymethylthis compound.
| Parameter | Effect on Non-Enzymatic Cyclization (to Uroporphyrinogen I) | Effect on Enzymatic Cyclization (to Uroporphyrinogen III) | Recommended Condition for Maximizing Uroporphyrinogen III |
| pH | Occurs over a broad pH range. | Optimal activity is typically in the slightly alkaline range. | pH 7.4 - 8.2 [1][8][9] |
| Temperature | Rate increases with temperature. | Optimal activity is generally around 37°C. UroS is thermolabile at higher temperatures.[1][10] | 37°C [8][9] |
| UroS Concentration | Independent of UroS concentration. | Rate is directly proportional to the concentration of active UroS. | Sufficiently high to rapidly convert HMB. |
| Incubation Time | Increases with longer incubation times in the absence of UroS. | The reaction should proceed to completion, after which prolonged incubation offers no benefit. | Minimize time HMB is present without active UroS. |
Experimental Protocols
Protocol 1: Coupled Enzymatic Synthesis of Uroporphyrinogen III
This protocol describes a standard method for the synthesis of uroporphyrinogen III from porphobilinogen (PBG) using both hydroxymethylthis compound synthase (HMBS) and uroporphyrinogen III synthase (UroS).
Materials:
-
HMBS enzyme solution
-
UroS enzyme solution
-
Porphobilinogen (PBG) solution (freshly prepared)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0
-
Stopping Solution: 1 M HCl
-
Oxidizing Solution: 1 mg/mL benzoquinone in methanol
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HMBS, and UroS in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PBG solution to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1/10th volume of the stopping solution (1 M HCl).
-
To oxidize the uroporphyrinogens to uroporphyrins for quantification, add a small volume (e.g., 10 µL) of the oxidizing solution and incubate for at least 60 minutes in the dark.
-
The resulting uroporphyrins can be quantified by spectrophotometry at ~405 nm or by HPLC to separate the type I and type III isomers.
Mandatory Visualizations
Caption: Enzymatic vs. Non-Enzymatic Fate of Hydroxymethylthis compound.
Caption: Troubleshooting Workflow for High Uroporphyrinogen I.
Caption: Experimental Workflow for Uroporphyrinogen III Synthesis.
References
- 1. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 6. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. portlandpress.com [portlandpress.com]
- 9. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Recombinant Human Hydroxymethylbilane Synthase (HMBS)
Welcome to the technical support center for the purification of recombinant human hydroxymethylbilane (B3061235) synthase (HMBS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the expression and purification of recombinant HMBS.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for recombinant human HMBS?
A1: Escherichia coli is a widely used host for expressing recombinant human HMBS due to its rapid growth, high yield, and cost-effectiveness.[1][2] Expression vectors such as the pET system are commonly employed, often incorporating an affinity tag like a polyhistidine (His-tag) to facilitate purification.[1][2]
Q2: My recombinant HMBS is expressed in inclusion bodies. What should I do?
A2: Formation of insoluble inclusion bodies is a common issue when overexpressing proteins in E. coli. To address this, you can try optimizing expression conditions by lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration (e.g., IPTG), or using a less potent expression vector. If inclusion bodies persist, the protein will need to be solubilized using denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding process.
Q3: What are the key steps in a typical purification workflow for recombinant HMBS?
A3: A standard purification protocol for His-tagged recombinant HMBS involves cell lysis, followed by immobilized metal affinity chromatography (IMAC) as the primary capture step. Subsequent polishing steps may include ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) to achieve high purity.
Q4: I am observing low enzymatic activity in my purified HMBS. What are the potential causes?
A4: Low enzymatic activity can stem from several factors. A critical aspect for HMBS is the integrity of its dipyrromethane cofactor, which is covalently attached to a cysteine residue and is essential for catalysis.[3][4] Loss or oxidation of this cofactor during purification can lead to inactivation.[5] Other causes include protein misfolding, aggregation, or the presence of inhibitors. It is crucial to maintain appropriate buffer conditions (pH, ionic strength) and consider the addition of stabilizing agents throughout the purification process.[1][2]
Q5: What are common contaminants that co-purify with His-tagged HMBS from E. coli?
A5: Several endogenous E. coli proteins are known to co-purify with His-tagged proteins during IMAC. These include proteins with histidine-rich regions or metal-binding domains. Common contaminants include SlyD, ArnA, and various chaperones.[6] Optimizing the imidazole (B134444) concentration in the wash buffers during IMAC can help to minimize these contaminants.
Troubleshooting Guides
Problem 1: Low Yield of Purified Recombinant HMBS
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Optimize lysis method (e.g., sonication parameters, French press pressure). Ensure complete cell disruption by monitoring under a microscope. Add lysozyme (B549824) and DNase I to reduce viscosity. |
| Protein Degradation | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
| Poor Binding to Affinity Resin | Ensure the His-tag is accessible and not sterically hindered. Verify the correct pH and ionic strength of the binding buffer. Check the integrity of the affinity resin. |
| Precipitation during Purification | Perform a buffer screen to identify optimal pH, salt concentration, and additives for HMBS solubility. Avoid high protein concentrations during purification steps. |
Problem 2: Protein Aggregation
| Potential Cause | Recommended Solution |
| High Protein Concentration | Work with lower protein concentrations throughout the purification process. If a high final concentration is required, perform a final concentration step in an optimized buffer. |
| Suboptimal Buffer Conditions | Screen different buffer pH values and ionic strengths to find conditions that minimize aggregation. The isoelectric point (pI) of human HMBS is approximately 4.5; maintaining a pH away from the pI can enhance solubility.[7] |
| Presence of Misfolded Protein | Optimize expression conditions to promote proper folding (e.g., lower temperature). Consider co-expression with molecular chaperones. |
| Freeze-Thaw Cycles | Aliquot the purified protein and store at -80°C with a cryoprotectant like 10-50% glycerol (B35011) to prevent aggregation upon freezing and thawing.[1][2] |
Problem 3: Low Specific Activity
| Potential Cause | Recommended Solution |
| Loss or Damage to the Dipyrromethane Cofactor | The dipyrromethane cofactor is crucial for HMBS activity.[3][8] Avoid harsh chemical treatments and extreme pH during purification. The cofactor can become oxidized, so including reducing agents like DTT or TCEP in buffers may be beneficial.[5] |
| Incorrect Protein Folding | If the protein was refolded from inclusion bodies, optimize the refolding protocol. Ensure the presence of necessary cofactors or metal ions if required for proper folding and activity. |
| Presence of Inhibitors | Ensure complete removal of imidazole from the final protein preparation, as it can inhibit some enzymes. Dialyze or use a desalting column to exchange the buffer. |
| Improper Storage | Store the purified enzyme in a buffer that maintains its stability and activity. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[1][2] |
Quantitative Data Presentation
The following table provides an illustrative example of a purification summary for recombinant human HMBS. Please note that these values are representative and may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 10,000 | 20 | 100 | 1 |
| IMAC (Ni-NTA) | 25 | 8,500 | 340 | 85 | 17 |
| Ion-Exchange (Q-Sepharose) | 10 | 7,000 | 700 | 70 | 35 |
| Size-Exclusion (Superdex 200) | 7 | 6,300 | 900 | 63 | 45 |
Experimental Protocols
Protocol 1: Expression of Recombinant Human HMBS in E. coli
-
Transform E. coli BL21(DE3) cells with the pET expression vector containing the human HMBS gene with an N-terminal His-tag.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to grow the culture at 20°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Store the cell pellet at -80°C until needed.
Protocol 2: Purification of Recombinant Human HMBS
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until the solution is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
-
Ion-Exchange Chromatography (IEX):
-
Exchange the buffer of the eluted fraction to IEX binding buffer (20 mM Tris-HCl, pH 8.0, 1 mM DTT) using a desalting column or dialysis.
-
Load the sample onto a Q-Sepharose anion exchange column equilibrated with IEX binding buffer.
-
Wash the column with IEX binding buffer.
-
Elute the protein with a linear gradient of 0-1 M NaCl in the binding buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the fractions containing HMBS from the IEX step.
-
Equilibrate a Superdex 200 size-exclusion column with SEC buffer (20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).[1][2]
-
Load the concentrated protein onto the column and collect fractions.
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
Visualizations
References
- 1. algentbio.com [algentbio.com]
- 2. prospecbio.com [prospecbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence that the pyrromethane cofactor of hydroxymethylthis compound synthase (porphobilinogen deaminase) is bound through the sulphur atom of a cysteine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural evidence for the partially oxidized dipyrromethene and dipyrromethanone forms of the cofactor of porphobilinogen deaminase: structures of the Bacillus megaterium enzyme at near-atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of porphobilinogen deaminase mutants reveals that arginine-173 is crucial for polypyrrole elongation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, crystallization and properties of porphobilinogen deaminase from a recombinant strain of Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a dipyrromethane cofactor at the catalytic site of E. coli porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purified Hydroxymethylbilane Synthase (HMBS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified hydroxymethylbilane (B3061235) synthase (HMBS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for purified HMBS?
A1: For short-term storage (up to 2-4 weeks), purified HMBS should be kept at 4°C. For long-term storage, the enzyme should be stored at -20°C or -80°C. It is recommended to add a carrier protein, such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA), to the storage buffer to prevent protein loss and aggregation.[1] Avoid multiple freeze-thaw cycles as this can lead to a decrease in enzymatic activity. A typical storage buffer formulation is 20mM Tris-HCl (pH 8.0), 0.1M NaCl, 1mM DTT, and 10% glycerol (B35011).[1][2]
Q2: What is the expected thermostability of purified wild-type HMBS?
A2: The thermostability of HMBS can be assessed by measuring its melting temperature (Tm) or by determining the residual activity after incubation at an elevated temperature. The holoenzyme (with the dipyrromethane cofactor bound) is relatively thermostable, with a reported melting temperature of approximately 78.6°C.[3] Interestingly, the thermal stability of HMBS has been observed to decrease as the polypyrrole chain elongates during catalysis.[4] In one study, the wild-type enzyme retained about 60% of its initial activity after being incubated at 65°C for 90 minutes.[5]
Q3: How does pH affect the stability and activity of HMBS?
A3: The optimal pH for HMBS activity is generally around 8.0 to 8.2.[6][7] Deviations from this pH range can lead to a decrease in both the activity and stability of the enzyme. While specific quantitative data on stability across a wide pH range is limited, it is crucial to maintain the pH of buffers within the optimal range during purification, storage, and assays to ensure the enzyme's integrity and functionality.
Troubleshooting Guides
Protein Purification Issues
Q4: I am experiencing low yield during the purification of recombinant HMBS. What are the possible causes and solutions?
A4: Low protein yield is a common issue in protein purification. Here are some potential causes and troubleshooting steps:
-
Suboptimal Protein Expression:
-
Cause: Insufficient expression of the HMBS fusion protein in the host system (e.g., E. coli).
-
Solution: Optimize expression conditions, including the inducer concentration (e.g., IPTG), induction temperature, and duration. Ensure the integrity of your expression vector by sequencing.
-
-
Inefficient Cell Lysis:
-
Cause: Incomplete release of the protein from the host cells.
-
Solution: Ensure your lysis method (e.g., sonication, French press) is effective. The viscosity of the lysate can be an indicator of incomplete lysis; if it is too viscous, extend the lysis time or use additional methods.
-
-
Protein Insolubility (Inclusion Bodies):
-
Cause: HMBS may form insoluble aggregates (inclusion bodies) when overexpressed.
-
Solution: Try expressing the protein at a lower temperature (e.g., 18-25°C) for a longer period. The use of solubility-enhancing fusion tags can also be beneficial. If inclusion bodies are still a problem, purification under denaturing conditions followed by refolding may be necessary.
-
-
Inefficient Binding to Chromatography Resin:
-
Cause: The affinity tag may be inaccessible, or the binding conditions may not be optimal.
-
Solution: Ensure the binding buffer has the correct pH and ionic strength. For affinity chromatography, check that the tag is not cleaved by proteases. Increasing the incubation time with the resin may also improve binding.[8]
-
Protein Stability Issues
Q5: My purified HMBS is precipitating out of solution. How can I prevent this?
A5: Protein precipitation is often a sign of instability and aggregation. Here are some strategies to improve the solubility of purified HMBS:
-
Optimize Buffer Conditions:
-
Solution: Ensure the pH of your buffer is optimal for HMBS stability (around pH 8.0). The ionic strength of the buffer can also influence solubility; screen a range of salt concentrations (e.g., 50-250 mM NaCl) to find the most suitable condition.
-
-
Include Stabilizing Additives:
-
Solution: Additives such as glycerol (5-20%), arginine (0.5-1 M), or non-detergent sulfobetaines can help to prevent aggregation and improve stability.[9]
-
-
Control Protein Concentration:
-
Solution: Avoid concentrating the purified protein to very high levels if it is prone to aggregation. If a high concentration is required, perform this step in a buffer that has been optimized for stability.
-
-
Storage Conditions:
-
Solution: Store the protein at an appropriate temperature (4°C for short-term, -80°C for long-term) and consider adding a cryoprotectant like glycerol for frozen storage.
-
Enzyme Assay Issues
Q6: I am getting inconsistent or no activity in my HMBS enzyme assay. What could be the problem?
A6: Inconsistent results or a lack of activity in your enzyme assay can be due to several factors:
-
Inactive Enzyme:
-
Cause: The enzyme may have been denatured or degraded during purification or storage.
-
Solution: Verify the integrity of your purified protein using SDS-PAGE. Always handle the purified enzyme on ice and ensure proper storage conditions. Avoid repeated freeze-thaw cycles.
-
-
Suboptimal Assay Conditions:
-
Cause: The pH, temperature, or substrate concentration in your assay may not be optimal.
-
Solution: Ensure the assay buffer is at the optimal pH (around 8.2) and the assay is performed at the recommended temperature (typically 37°C).[7] Verify the concentration of your substrate (porphobilinogen - PBG).
-
-
Issues with Reagents:
-
Cause: The substrate or other assay reagents may have degraded.
-
Solution: Prepare fresh assay buffers and substrate solutions. Protect the PBG solution and the reaction product, hydroxymethylthis compound, from light.
-
-
Incorrect Measurement of Product:
-
Cause: The product, hydroxymethylthis compound, is unstable and will spontaneously cyclize to uroporphyrinogen I. This is then oxidized to uroporphyrin I for spectrophotometric measurement. Issues with the termination or oxidation steps can lead to inaccurate results.[6][8]
-
Solution: Ensure that the reaction is properly terminated (e.g., with strong acid) and that the oxidation step (e.g., with benzoquinone) is carried out correctly.[7]
-
Quantitative Data on HMBS Stability
The stability of hydroxymethylthis compound synthase is crucial for obtaining reliable experimental results. Below is a summary of available quantitative data on the thermostability of the wild-type enzyme.
| Parameter | Condition | Result | Reference |
| Residual Activity | Incubation at 65°C for 90 minutes | ~60% of initial activity retained | [5] |
| Melting Temperature (Tm) | Holoenzyme (cofactor bound) | 78.6 ± 0.1 °C | [3] |
| Melting Temperature (Tm) | ES3 intermediate (3 PBG molecules bound) | 71.0 ± 0.2 °C | [3] |
Experimental Protocols
Protocol 1: Recombinant Human HMBS Purification
This protocol describes a general method for the purification of His-tagged recombinant human HMBS from E. coli.
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the HMBS expression vector.
-
Grow the cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 20-28°C) overnight.[6]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged HMBS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the eluted protein to a suitable storage buffer (e.g., 20mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration and assess purity by SDS-PAGE.
-
Store the purified protein at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: HMBS Enzymatic Activity Assay
This is a spectrophotometric assay to determine the activity of purified HMBS.
-
Assay Mixture Preparation:
-
Prepare an assay buffer of 50 mM HEPES, pH 8.2, containing 0.1 M DTT.[7]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate a suitable amount of purified HMBS (e.g., 5 µg) in the assay buffer for 3 minutes at 37°C.[7]
-
Initiate the reaction by adding a pre-warmed solution of porphobilinogen (B132115) (PBG) to a final concentration of 100 µM. The final reaction volume can be, for example, 100 µL.[7]
-
Incubate the reaction mixture for a defined period (e.g., 4 minutes) at 37°C.[7]
-
-
Reaction Termination and Oxidation:
-
Measurement:
-
Centrifuge the sample to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 405 nm.[7]
-
Calculate the enzyme activity based on the molar extinction coefficient of uroporphyrin I.
-
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermostability
DSF is a technique used to determine the melting temperature (Tm) of a protein.
-
Sample Preparation:
-
Prepare a solution of the purified HMBS in a suitable buffer (e.g., 10 mM potassium phosphate, pH 8.2, 150 mM KF).[7] The final protein concentration in the assay is typically in the µM range.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup:
-
In a 96-well qPCR plate, mix the purified HMBS with the fluorescent dye.
-
If investigating the effect of a ligand, add the ligand at various concentrations to the protein solution before adding the dye.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1-2°C/minute).[7]
-
Monitor the fluorescence of the dye as the temperature increases.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.
-
Visualizations
Caption: Simplified Heme Biosynthesis Pathway Highlighting HMBS.
Caption: Experimental Workflow for HMBS Characterization.
Caption: Troubleshooting Logic for Purified HMBS Experiments.
References
- 1. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylthis compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. Graphviz [graphviz.org]
Technical Support Center: S-adenosyl-L-methionine-dependent Uroporphyrinogen III Methyltransferase (SUMT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT), also known as precorrin-2 (B1239101) synthase.
Frequently Asked Questions (FAQs)
Q1: What is S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT)?
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) is a key enzyme in the biosynthesis of modified tetrapyrroles, such as vitamin B12 and siroheme.[1] It catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to uroporphyrinogen III (urogen III), forming precorrin-2.[2][3] This reaction occurs in two successive steps, with the intermediate formation of precorrin-1.[2][3]
Q2: My SUMT enzyme activity is lower than expected. What are the possible causes?
Several factors could contribute to low enzyme activity. Here are some common issues to investigate:
-
Substrate Inhibition: The SUMT from certain organisms, such as Pseudomonas denitrificans, is known to be inhibited by its substrate, uroporphyrinogen III, at concentrations above 2 µM.[2] If you are using high concentrations of urogen III, this is a likely cause.
-
Substrate Instability: Uroporphyrinogen III is an unstable molecule, prone to oxidation. Ensure it is freshly prepared and handled under anaerobic conditions to the extent possible.
-
SAM Degradation: S-adenosyl-L-methionine (SAM) can also degrade. Use fresh or properly stored (at -80°C in small aliquots) SAM for your reactions.
-
Improper Buffer Conditions: The optimal pH for P. denitrificans SUMT is 7.7.[2] Significant deviations from the optimal pH can lead to reduced activity.
-
Enzyme Inactivation: Repeated freeze-thaw cycles or improper storage can lead to a loss of enzyme activity.
Q3: I am observing inconsistent results between experiments. What could be the reason?
Inconsistent results often stem from the instability of the substrates.
-
Variability in Urogen III Preparation: The concentration and purity of your uroporphyrinogen III solution may vary between preparations. It is crucial to be consistent in your preparation method.
-
Oxygen Exposure: Even brief exposure to oxygen can lead to the oxidation of uroporphyrinogen III, reducing the effective substrate concentration and leading to variability.
-
Pipetting Errors: Given the low substrate concentrations often used, small pipetting errors can lead to significant variations in reaction rates.
Q4: What is the mechanism of substrate inhibition in SUMT?
While the precise mechanism for SUMT has not been definitively elucidated in all species, substrate inhibition in bisubstrate enzymes often occurs through the formation of an abortive ternary complex. In the case of SUMT, at high concentrations of uroporphyrinogen III, a second molecule of urogen III may bind to the enzyme-SAM-urogen III complex, forming a dead-end E-SAM-(Urogen III)₂ complex that prevents the catalytic reaction from proceeding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | - Use a fresh batch of enzyme. - Avoid repeated freeze-thaw cycles. - Confirm protein concentration and purity. |
| Degraded substrates | - Prepare fresh uroporphyrinogen III and SAM solutions for each experiment. - Handle uroporphyrinogen III under anaerobic or low-light conditions to minimize oxidation. | |
| Incorrect assay conditions | - Verify the pH and composition of your assay buffer. The optimal pH for P. denitrificans SUMT is 7.7.[2] - Ensure the reaction temperature is optimal for your specific enzyme. | |
| Decreased activity at high substrate concentrations | Substrate inhibition by uroporphyrinogen III | - Perform a substrate titration experiment to determine the optimal uroporphyrinogen III concentration. - For P. denitrificans SUMT, keep the uroporphyrinogen III concentration below 2 µM.[2] |
| High background signal in spectrophotometric assay | Oxidation of uroporphyrinogen III to uroporphyrin | - Prepare uroporphyrinogen III immediately before use. - Degas buffers and work in an anaerobic environment if possible. |
| Contaminants in enzyme preparation or reagents | - Use highly purified enzyme and high-purity reagents. | |
| Inconsistent replicates | Instability of uroporphyrinogen III | - Minimize the time between substrate preparation and the start of the assay. - Ensure consistent handling of the uroporphyrinogen III solution across all replicates. |
| Pipetting inaccuracies | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Quantitative Data
The kinetic parameters for SUMT can vary depending on the source organism. The following table summarizes the known kinetic data for SUMT from Pseudomonas denitrificans and Methanobacterium ivanovii.
| Parameter | Pseudomonas denitrificans | Methanobacterium ivanovii |
| Km for S-adenosyl-L-methionine | 6.3 µM[2] | Not Reported |
| Km for uroporphyrinogen III | 1.0 µM[2] | 52 nM[4] |
| Turnover number (kcat) | 38 h⁻¹[2] | Not Reported |
| Substrate Inhibition by Uroporphyrinogen III | Observed at concentrations > 2 µM[2] | Not observed at concentrations up to 20 µM[4] |
Experimental Protocols
Coupled-Enzyme Spectrophotometric Assay for SUMT Activity
This protocol is adapted from general methyltransferase assay procedures and is suitable for continuously monitoring SUMT activity by measuring the decrease in absorbance at 265 nm resulting from the conversion of the by-product S-adenosyl-L-homocysteine (SAH) to other products.[5]
Materials:
-
Purified SUMT enzyme
-
S-adenosyl-L-methionine (SAM) stock solution
-
Uroporphyrinogen III stock solution (freshly prepared)
-
S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase (SAHN)
-
Adenine (B156593) deaminase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.7
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh solution of uroporphyrinogen III. Due to its instability, it should be kept on ice and protected from light and oxygen.
-
Prepare working solutions of SAM, SAHN, and adenine deaminase in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a master mix containing the assay buffer, SAHN, and adenine deaminase.
-
To each well of the 96-well plate, add the desired amount of SUMT enzyme.
-
Add the SAM solution to each well.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add the freshly prepared uroporphyrinogen III solution to each well.
-
The final reaction volume should be between 100-200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed spectrophotometer.
-
Monitor the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
The rate of reaction can be determined using the molar extinction coefficient of adenine.
-
Visualizations
Caption: Enzymatic conversion of Uroporphyrinogen III to Precorrin-2 by SUMT.
Caption: General experimental workflow for a SUMT activity assay.
Caption: Proposed mechanism of substrate inhibition by Uroporphyrinogen III.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase from Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uroporphyrinogen-III C-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Purification, characterization, and molecular cloning of S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase from Methanobacterium ivanovii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
feedback inhibition in the precorrin-2 synthesis pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precorrin-2 (B1239101) synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a lower than expected yield of precorrin-2 in our in vitro tandem-enzyme assay. What are the potential causes and how can we troubleshoot this?
A1: Low precorrin-2 yield is a common issue and can often be attributed to feedback inhibition of the key enzyme, S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT). Here are the primary causes and troubleshooting steps:
-
Substrate Inhibition of SUMT: High concentrations of the substrate, uroporphyrinogen III, can inhibit SUMT activity. In some systems, inhibition is observed at concentrations above 2 µM[1].
-
Troubleshooting:
-
Optimize the concentration of the initial substrate, 5-aminolevulinic acid (ALA). A lower ALA concentration will reduce the rate of uroporphyrinogen III production, preventing its accumulation to inhibitory levels. An optimal ALA concentration has been found to be around 5 mM in a tandem-enzyme assay.[2]
-
Adjust the molar ratios of the upstream enzymes. By carefully controlling the ratios of porphobilinogen (B132115) synthase (PBGS), porphobilinogen deaminase (PBGD), and uroporphyrinogen III synthase (UROS), you can control the flux of intermediates and prevent the buildup of uroporphyrinogen III. An optimized molar ratio of PBGS:PBGD:UROS:SUMT was found to be approximately 1:7:7:34.[3]
-
-
-
By-product Inhibition of SUMT: The by-product of the methylation reaction, S-adenosylhomocysteine (SAH), is a known inhibitor of SUMT. SAH competes with the cofactor S-adenosyl-L-methionine (SAM).[2][4]
-
Troubleshooting:
-
Increase the concentration of SAM. To outcompete the inhibitory SAH, increasing the concentration of SAM can be effective. An optimal SAM concentration has been reported to be around 200 µM.[2]
-
Consider including an SAH hydrolase. If commercially available and compatible with your assay conditions, adding an SAH hydrolase can break down SAH as it is formed, thus relieving the inhibition.
-
-
-
Suboptimal Enzyme Concentrations: The overall productivity of the pathway is highly dependent on the relative concentrations of all enzymes in the cascade.
-
Troubleshooting:
-
Systematically titrate each enzyme. To find the optimal concentration for your specific conditions, perform a series of experiments where you vary the concentration of one enzyme at a time while keeping the others constant.[2]
-
-
Q2: How can we confirm that precorrin-2 is being synthesized in our assay?
A2: Direct detection of precorrin-2 can be challenging due to its instability. A common and effective method is to convert it to a more stable and easily detectable compound, sirohydrochlorin (B1196429).
-
Coupled Assay with Precorrin-2 Dehydrogenase:
-
Include precorrin-2 dehydrogenase and NAD+ in your reaction mixture. This enzyme will convert precorrin-2 to sirohydrochlorin, which has a distinct absorbance maximum at 376 nm.[2]
-
Monitor the increase in absorbance at 376 nm over time to quantify the rate of precorrin-2 synthesis.
-
Q3: What is the role of CysG and Met8p in organisms that have these multifunctional enzymes instead of individual enzymes?
A3: In some organisms, the steps from uroporphyrinogen III to siroheme (B1205354) are catalyzed by multifunctional enzymes, which can offer advantages in terms of substrate channeling and regulation.
-
CysG: This enzyme, found in organisms like Salmonella enterica, is a trifunctional protein with S-adenosyl-L-methionine (SAM)-dependent bismethyltransferase, dehydrogenase, and ferrochelatase activities. It catalyzes the entire conversion of uroporphyrinogen III to siroheme.[5][6][7]
-
Met8p: Found in Saccharomyces cerevisiae, Met8p is a bifunctional enzyme that catalyzes the last two steps of siroheme biosynthesis: the NAD-dependent dehydrogenation of precorrin-2 to sirohydrochlorin and the subsequent ferrochelation to produce siroheme.[8][9][10][11] Both of these reactions are thought to occur at a single active site.[1][5][12]
Data Presentation
Table 1: Kinetic Parameters of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)
| Organism | Substrate | Km (µM) | Notes |
| Pseudomonas denitrificans | Uroporphyrinogen III | 1.0 | Substrate inhibition observed above 2 µM.[1] |
| S-adenosyl-L-methionine | 6.3 | ||
| Methanobacterium ivanovii | Uroporphyrinogen III | 0.052 | No substrate inhibition observed up to 20 µM.[13] |
Table 2: Optimized Component Concentrations for an In Vitro Tandem-Enzyme Assay for Precorrin-2 Synthesis
| Component | Optimal Concentration |
| 5-aminolevulinic acid (ALA) | 5 mM[3] |
| S-adenosyl-L-methionine (SAM) | 200 µM[3] |
| Molar Ratio (PBGS:PBGD:UROS:SUMT) | ~1:7:7:34[3] |
Experimental Protocols
Detailed Methodology for In Vitro Tandem-Enzyme Assay for Precorrin-2 Synthesis [2]
This protocol describes a coupled enzyme assay to synthesize and quantify precorrin-2 by converting it to sirohydrochlorin.
Materials:
-
Purified enzymes:
-
Porphobilinogen synthase (PBGS)
-
Porphobilinogen deaminase (PBGD)
-
Uroporphyrinogen III synthase (UROS)
-
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)
-
Precorrin-2 dehydrogenase
-
-
Substrates and Cofactors:
-
5-aminolevulinic acid (ALA)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 376 nm.
Procedure:
-
Prepare the Reaction Mixture:
-
All components should be degassed prior to use to create an anaerobic environment, as some intermediates in the pathway are oxygen-sensitive.
-
In a 96-well plate, prepare a 100 µL reaction mixture containing the assay buffer, SAM, NAD+, PBGS, PBGD, UROS, SUMT, and precorrin-2 dehydrogenase at their optimized concentrations.
-
Prepare a blank reaction that includes all components except ALA.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes to allow the enzymes to equilibrate to the reaction temperature.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding ALA to each well (except the blank).
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 376 nm in a spectrophotometer.
-
Take readings at regular time intervals to determine the initial reaction velocity.
-
-
Quantification:
-
The concentration of sirohydrochlorin produced can be calculated using its molar extinction coefficient (ε₃₇₆ = 2.4 x 10⁵ M⁻¹ cm⁻¹).
-
The rate of precorrin-2 production is equivalent to the rate of sirohydrochlorin formation.
-
Visualizations
Caption: Feedback inhibition in the precorrin-2 synthesis pathway.
Caption: Experimental workflow for precorrin-2 synthesis and troubleshooting.
References
- 1. The structure of Saccharomyces cerevisiae Met8p, a bifunctional dehydrogenase and ferrochelatase | The EMBO Journal [link.springer.com]
- 2. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
- 3. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The structure of Saccharomyces cerevisiae Met8p, a bifunctional dehydrogenase and ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcrbio.com [pcrbio.com]
- 7. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
- 8. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structure of Saccharomyces cerevisiae Met8p, a bifunctional dehydrogenase and ferrochelatase. - Kent Academic Repository [kar.kent.ac.uk]
- 13. Changes in Active Site Loop Conformation Relate to the Transition toward a Novel Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bottlenecks in In Vitro Tetrapyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common bottlenecks during the in vitro synthesis of tetrapyrroles.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Possible Causes | Suggested Solutions |
| Why is the yield of my target tetrapyrrole intermediate unexpectedly low? | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity. 2. Enzyme Instability: The enzyme(s) may have lost activity due to improper storage, handling, or degradation during the reaction. 3. Substrate/Product Inhibition: High concentrations of substrate or the accumulation of product can inhibit enzyme activity. For example, heme is a known feedback inhibitor of 5-aminolevulinate synthase (ALAS).[1] 4. Incorrect Cofactor Concentration: Many enzymes in the pathway require specific cofactors (e.g., PLP for ALAS, metal ions for ferrochelatase) at optimal concentrations. 5. Low Enzyme Concentration or Purity: Insufficient or impure enzyme preparations will lead to lower reaction rates. | 1. Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your specific enzyme(s). Refer to the data tables below for known optimal conditions. 2. Ensure Enzyme Stability: Store enzymes at their recommended temperatures (typically -80°C in glycerol (B35011) stocks). Avoid repeated freeze-thaw cycles. Consider adding stabilizing agents like glycerol or BSA to your reaction mixture. For thermolabile enzymes like uroporphyrinogen III synthase, maintain low temperatures during purification and storage.[2] 3. Mitigate Inhibition: Perform a substrate titration to determine the optimal concentration. If product inhibition is suspected, consider a continuous product removal strategy or perform the reaction in a larger volume. For coupled assays, ensure that the downstream enzymes are not rate-limiting to prevent intermediate accumulation.[3] 4. Optimize Cofactor Levels: Titrate the concentration of each required cofactor to determine the optimal level for your reaction. 5. Verify Enzyme Concentration and Purity: Use a reliable protein quantification method (e.g., Bradford or BCA assay) to determine the enzyme concentration. Run an SDS-PAGE to assess purity. If necessary, re-purify the enzyme. |
| My purified enzyme shows little to no activity. What could be the problem? | 1. Improper Folding or Denaturation: Recombinantly expressed proteins can misfold, especially when overexpressed. Denaturation can occur during purification due to harsh conditions (e.g., extreme pH, high salt, or temperature). 2. Absence of Essential Cofactors: The purified enzyme may be in its apo-form and require the addition of a specific cofactor for activity. 3. Oxidation of Sensitive Residues: Cysteine residues in the active site of some enzymes are prone to oxidation, leading to inactivation. 4. Incorrect Purification Protocol: The purification strategy may not be suitable for the target enzyme, leading to loss of activity. | 1. Optimize Expression and Refolding: Try expressing the protein at a lower temperature to promote proper folding. If the protein is in inclusion bodies, a refolding protocol will be necessary. 2. Supplement with Cofactors: Add the required cofactors to the assay buffer. For example, ensure pyridoxal (B1214274) 5'-phosphate (PLP) is present for ALAS assays.[1] 3. Maintain a Reducing Environment: Include reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your purification buffers and reaction mixtures to protect sensitive cysteine residues. 4. Refine Purification Strategy: Consult literature for established purification protocols for your enzyme of interest. Consider using affinity tags for easier and milder purification. |
| I am observing the formation of incorrect isomers (e.g., uroporphyrinogen I instead of III). Why is this happening? | 1. Absence or Inactivity of Uroporphyrinogen III Synthase (UROS): In the absence of active UROS, the linear tetrapyrrole hydroxymethylbilane (B3061235) will spontaneously cyclize to form the non-physiological uroporphyrinogen I isomer.[4] 2. Instability of Hydroxymethylthis compound: The substrate for UROS, hydroxymethylthis compound, is highly unstable and can non-enzymatically cyclize if not promptly converted by UROS. | 1. Ensure UROS Activity: Verify the activity of your UROS preparation. In coupled assays, ensure that the concentration of UROS is sufficient to handle the flux of hydroxymethylthis compound produced by hydroxymethylthis compound synthase (HMBS). 2. Optimize Coupled Assay Conditions: In a coupled reaction to produce uroporphyrinogen III, the relative concentrations and activities of HMBS and UROS are critical. The activity of UROS should not be rate-limiting. |
| My in vitro coupled assay is not working as expected. How can I troubleshoot it? | 1. Rate-Limiting Upstream or Downstream Enzymes: The overall reaction rate will be determined by the slowest enzyme in the pathway. 2. Incompatible Reaction Conditions: The optimal conditions for each enzyme in the coupled assay may differ. 3. Accumulation of Inhibitory Intermediates: If a downstream enzyme is slow, an intermediate can accumulate and inhibit an upstream enzyme. | 1. Identify the Rate-Limiting Step: Assay the activity of each enzyme individually to determine their specific activities under the chosen reaction conditions. Adjust the concentration of each enzyme to ensure the enzyme of interest is rate-limiting.[3] 2. Find a Compromise in Reaction Conditions: Identify a set of reaction conditions (pH, temperature) where all enzymes in the coupled system exhibit acceptable activity. 3. Optimize Enzyme Ratios: Adjust the relative concentrations of the enzymes to prevent the accumulation of any single intermediate. |
Frequently Asked Questions (FAQs)
1. What is the first committed step in tetrapyrrole biosynthesis?
The synthesis of 5-aminolevulinic acid (ALA) is the first committed step in the tetrapyrrole biosynthesis pathway.[1]
2. Which step in the pathway is typically rate-limiting?
The formation of ALA, catalyzed by 5-aminolevulinate synthase (ALAS), is generally the rate-limiting step of the pathway.[1]
3. Why is it important to perform in vitro tetrapyrrole synthesis under low-light or dark conditions?
Many tetrapyrrole intermediates are photosensitive and can be degraded or photo-oxidized upon exposure to light, leading to inaccurate results and the formation of side products.
4. How can I monitor the progress of my in vitro reaction?
The progress of the reaction can be monitored by taking aliquots at different time points and quantifying the substrate consumption or product formation using techniques like HPLC with fluorescence detection or spectrophotometry.[5][6] Porphyrins have characteristic absorption spectra that can be used for their quantification.
5. What are some common methods for purifying enzymes of the tetrapyrrole pathway?
Common protein purification techniques such as ammonium (B1175870) sulfate (B86663) fractionation, ion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography are used.[7] For recombinant proteins, affinity chromatography using tags (e.g., His-tag) is a highly effective method.[8]
Data Presentation: Enzyme Properties and Reaction Conditions
The following tables summarize key quantitative data for several enzymes in the tetrapyrrole biosynthesis pathway. These values are compiled from various studies and may vary depending on the specific experimental conditions and the source of the enzyme.
Table 1: Kinetic Parameters of Key Enzymes in Tetrapyrrole Synthesis
| Enzyme | Organism | Substrate(s) | K_m (µM) | K_i (µM) | Inhibitor |
| 5-Aminolevulinate Synthase (ALAS) | Rhodobacter capsulatus | Glycine | - | - | Hemin |
| Ferrochelatase | Human | Mesoporphyrin IX | 12.5 | - | - |
| Protoporphyrin IX | 12.5 | - | - | ||
| Iron (with Mesoporphyrin IX) | 6.7 | - | - | ||
| Zinc (with Mesoporphyrin IX) | 11.8 | - | - | ||
| Bovine | Iron | - | 15 | Manganese | |
| Porphyrin | - | 0.007 | N-Methylprotoporphyrin | ||
| Uroporphyrinogen III Synthase | Human | Hydroxymethylthis compound | 5-20 | - | Cd²⁺, Cu²⁺, Hg²⁺, Zn²⁺ |
Table 2: Optimal Reaction Conditions for Selected Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| 5-Aminolevulinate Synthase (ALAS) | Mouse | 7.4 | 37 |
| Uroporphyrinogen III Synthase | Human | 7.4 | - |
| Ferrochelatase | E. coli | ~8.0 | - |
Experimental Protocols
Protocol 1: General Assay for 5-Aminolevulinate Synthase (ALAS) Activity
This protocol describes a colorimetric assay to determine ALAS activity.
Materials:
-
Enzyme sample (cell lysate or purified protein)
-
Glycine solution (1 M)
-
Succinyl-CoA solution (100 µM)
-
Pyridoxal 5'-phosphate (PLP) solution (40 µM)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Succinylacetone (50 µM, inhibitor of ALAD)
-
Trichloroacetic acid (TCA, 10%)
-
Sodium acetate (B1210297) buffer (1 M, pH 4.6)
-
Acetylacetone
-
Modified Ehrlich's reagent
Procedure:
-
Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 50 mM glycine, 100 µM succinyl-CoA, 40 µM PLP, and 50 µM succinylacetone.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample. The final reaction volume is typically 1 mL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add sodium acetate buffer (pH 4.6) and acetylacetone.
-
Boil the mixture for 15 minutes to form a pyrrole (B145914) derivative of ALA.
-
After cooling to room temperature, add modified Ehrlich's reagent.
-
Measure the absorbance at 553 nm after 15 minutes.
-
Calculate the amount of ALA produced using a standard curve generated with known concentrations of ALA.
Protocol 2: Purification of Recombinant Human Hydroxymethylthis compound Synthase (HMBS)
This protocol outlines a general procedure for the purification of His-tagged human HMBS expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged HMBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity resin
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged HMBS from the column using the elution buffer.
-
Collect the fractions containing the purified protein.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against the dialysis buffer to remove imidazole and for storage.
-
Determine the protein concentration and store the purified enzyme at -80°C.
Protocol 3: HPLC Analysis of Porphyrins
This protocol provides a general method for the separation and quantification of porphyrin intermediates by reverse-phase HPLC with fluorescence detection.
Materials:
-
Sample containing porphyrin intermediates
-
Methanol
-
Ammonium acetate buffer (e.g., 1 M, pH 5.2)
-
Reverse-phase C18 HPLC column
Procedure:
-
Prepare the mobile phases. For example, Mobile Phase A: 10% acetonitrile in ammonium acetate buffer; Mobile Phase B: 90% acetonitrile in methanol.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the porphyrins using a gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 30 minutes.
-
Detect the eluting porphyrins using a fluorescence detector. The excitation wavelength is typically around 400-405 nm, and the emission is monitored at around 600-660 nm, depending on the specific porphyrin.
-
Identify and quantify the porphyrins by comparing their retention times and peak areas to those of known standards.
Mandatory Visualizations
Diagram 1: The Tetrapyrrole Biosynthesis Pathway
Caption: Overview of the tetrapyrrole biosynthesis pathway.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Logical Relationship for Uroporphyrinogen III Synthesis
Caption: Logical steps and potential bottleneck in Uroporphyrinogen III synthesis.
References
- 1. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A rapid and accurate spectrofluorometric method for quantification and screening of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 8. Overexpression in Escherichia coli, and one-step purification of the human recombinant ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HMBS Missense Mutations & Protein Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxymethylbilane (B3061235) synthase (HMBS) missense mutations. The focus is on addressing protein instability issues commonly encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Protein Expression and Purification
Q1: My recombinant HMBS missense mutant is expressed in inclusion bodies in E. coli. How can I improve its solubility?
A1: Expression in inclusion bodies is a common issue for mutant proteins with compromised stability. Here are several strategies to enhance soluble expression:
-
Lower Expression Temperature: After induction (e.g., with IPTG), reduce the incubation temperature to 16-20°C and extend the expression time (12-18 hours). This slows down protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: High concentrations of the inducer can lead to rapid, overwhelming protein expression and subsequent misfolding. Titrate the inducer concentration (e.g., starting from 0.1 mM IPTG) to find the optimal level for soluble expression.
-
Co-expression with Chaperones: Co-transform your E. coli with plasmids encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper protein folding.
-
Use a Solubility-Enhancing Fusion Tag: Fuse your HMBS mutant to a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can significantly improve the solubility of the fusion construct.
-
Utilize a Tighter Regulation System: If protein toxicity is suspected, switch to a more tightly regulated expression system, such as the pBAD system, to control basal expression levels.
Q2: I have a low yield of my purified HMBS mutant protein. What are the possible causes and solutions?
A2: Low protein yield can stem from several factors throughout the expression and purification process. Consider the following troubleshooting steps:
-
Optimize Codon Usage: Ensure the codon usage of your HMBS gene is optimized for your expression host (e.g., E. coli). Rare codons can slow down translation and lead to truncated or misfolded protein.
-
Add Protease Inhibitors: During cell lysis, add a protease inhibitor cocktail to prevent degradation of your target protein.
-
Check for Protein Degradation: Analyze your protein samples at different stages of purification by Western blot to check for degradation products. If degradation is observed, consider using a protease-deficient expression strain.
-
Ensure Proper Lysis: Inefficient cell lysis will result in a lower yield of soluble protein. Optimize your lysis method (e.g., sonication, French press) to ensure complete cell disruption.
-
Affinity Tag Accessibility: If using an affinity tag, ensure it is accessible for binding to the purification resin. If you suspect the tag is buried, consider moving it to the other terminus of the protein.
Protein Aggregation
Q3: My purified HMBS mutant protein aggregates over time or during concentration. How can I prevent this?
A3: Protein aggregation is a clear indicator of instability. Here are some strategies to mitigate aggregation:
-
Optimize Buffer Conditions:
-
pH: Maintain the buffer pH at least 1-1.5 units away from the protein's isoelectric point (pI) to promote electrostatic repulsion between protein molecules.
-
Ionic Strength: Test a range of salt concentrations (e.g., 50-500 mM NaCl or KCl). For some proteins, higher salt concentrations can shield electrostatic interactions that lead to aggregation, while for others, it may promote hydrophobic interactions.
-
-
Use Stabilizing Additives:
-
Glycerol (B35011): Include 5-10% glycerol in your purification and storage buffers to act as a cryoprotectant and stabilizer.
-
Arginine and Glutamic Acid: A combination of 50 mM L-arginine and 50 mM L-glutamic acid can effectively suppress protein aggregation.
-
-
Maintain Low Protein Concentration: Work with your protein at the lowest concentration suitable for your downstream applications. If high concentrations are necessary, the addition of stabilizing agents is crucial.
-
Flash-Freeze for Long-Term Storage: For long-term storage, flash-freeze your protein aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Biophysical and Functional Assays
Q4: In my thermal shift assay (DSF), I don't see a clear melting transition for my HMBS mutant. What could be the issue?
A4: A lack of a clear melting curve in a DSF experiment can be due to several reasons:
-
Protein is already aggregated: Your protein preparation may already be aggregated. Confirm the monodispersity of your sample by techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) before running the DSF experiment.
-
Protein is highly unstable: The mutant may be so unstable that it is already unfolded at the starting temperature of your experiment. Try starting the temperature ramp at a lower temperature.
-
Interference with the dye: Components in your buffer could be interfering with the fluorescent dye. Run a "no protein" control with just the buffer and dye to check for any background fluorescence changes with temperature.
-
Insufficient protein concentration: Ensure you are using an adequate protein concentration as per the assay requirements.
Q5: The enzymatic activity of my HMBS mutant is much lower than expected, even with a good protein yield. What should I consider?
A5: Low enzymatic activity can be due to misfolding or direct impairment of the catalytic site:
-
Confirm Protein Integrity: Run an SDS-PAGE and Western blot to ensure the purified protein is of the correct molecular weight and has not been degraded.
-
Assess Folding State: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of your mutant protein compared to the wild-type. A significant change in the CD spectrum may indicate misfolding.
-
Kinetic Analysis: The mutation may directly affect substrate binding or catalysis. Perform a full kinetic analysis to determine the Michaelis constant (Km) and maximum velocity (Vmax) to understand how the mutation impacts enzyme function.[1][2]
-
Cofactor Presence: Ensure that the necessary cofactor, dipyrromethane (DPM), is properly incorporated during protein expression and purification, as it is crucial for HMBS activity.[3][4]
Quantitative Data on HMBS Missense Mutations
The following tables summarize key quantitative data for several HMBS missense mutations, providing insights into their effects on protein stability and enzyme function.
Table 1: Thermal Stability of HMBS Missense Mutants
| Mutation | Wild-Type Tm (°C) | Mutant Tm (°C) | ΔTm (°C) | Reference |
| R116W | 74.5 | 64.5 | -10.0 | [1] |
| K132N | 74.5 | 74.5 | 0.0 | [1] |
| R167W | 74.5 | 70.0 | -4.5 | [1] |
| R173W | 74.5 | 65.0 | -9.5 | [1] |
| V215E | 74.5 | 68.0 | -6.5 | [1] |
| p.A347P | ~60% activity retained after 90 min at 65°C | Little to no activity retained after 90 min at 65°C | - |
Tm (melting temperature) was determined by Differential Scanning Fluorimetry (DSF).
Table 2: Enzyme Kinetics of HMBS Missense Mutants
| Mutation | Relative Activity (%) | Vmax (nmol/h per mg) | Km (PBG) (μM) | Reference |
| Wild-Type | 100 | 1261 ± 75 | 48 ± 5 | [1] |
| R116W | 0.5 | n.a. | n.a. | [1] |
| K132N | 97 | 1182 ± 78 | 41 ± 6 | [1] |
| R167W | 4.2 | 615 ± 21 | 1579 ± 111 | [1] |
| R173W | 0.6 | n.a. | n.a. | [1] |
| V215E | 30 | 423 ± 36 | 39 ± 9 | [1] |
n.a. = not applicable due to very low activity.
Experimental Protocols
1. Differential Scanning Fluorimetry (DSF) for HMBS Thermal Stability
This protocol outlines the steps for determining the melting temperature (Tm) of HMBS mutants.
Materials:
-
Purified wild-type and mutant HMBS protein (final concentration 2 μM)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
96-well qPCR plate
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, HMBS protein to a final concentration of 2 μM, and SYPRO Orange dye to a final concentration of 5x.
-
Aliquot into qPCR Plate: Aliquot the protein-dye mixture into the wells of a 96-well qPCR plate. Include a "no protein" control containing only the assay buffer and dye.
-
Seal the Plate: Seal the plate with an optically clear adhesive film.
-
Centrifuge: Briefly centrifuge the plate to ensure all liquid is at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
2. HMBS Enzymatic Activity Assay
This protocol measures the catalytic activity of HMBS by quantifying the formation of uroporphyrinogen I.
Materials:
-
Purified wild-type and mutant HMBS protein (~5 μg)
-
Porphobilinogen (PBG) substrate solution (100 μM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.2, 10 mM MgCl2)
-
5 M HCl
-
Benzoquinone (0.1% in methanol)
-
Spectrophotometer
Procedure:
-
Pre-incubation: Pre-incubate approximately 5 μg of HMBS enzyme in the assay buffer for 3 minutes at 37°C.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding 100 μM of pre-warmed PBG solution.[1]
-
Incubation: Incubate the reaction mixture for exactly 4 minutes at 37°C.[1]
-
Stop Reaction: Terminate the reaction by adding 5 M HCl and 0.1% benzoquinone in methanol.[1]
-
Incubate on Ice: Incubate the samples on ice for 30 minutes, protected from light, to allow for the oxidation of uroporphyrinogen to uroporphyrin.[1]
-
Measure Absorbance: Determine the absorbance of the samples at 405 nm using a spectrophotometer.[1]
-
Calculate Activity: The activity of HMBS is defined as nmol of uroporphyrinogen I formed per hour per mg of enzyme.[1] For determining Km and Vmax, vary the PBG concentration (e.g., from 1.5 μM to 4 mM).[1]
Visualizations
Caption: Protein quality control pathway for HMBS missense mutations.
Caption: Experimental workflow for analyzing HMBS protein instability.
References
- 1. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cofactor concentrations for precorrin-2 production
Technical Support Center: Optimizing Precorrin-2 (B1239101) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of precorrin-2. Our aim is to help you overcome common experimental hurdles related to cofactor concentrations and other reaction parameters to maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes and cofactors required for the in vitro synthesis of precorrin-2?
A1: The enzymatic synthesis of precorrin-2 from the precursor 5-aminolevulinic acid (ALA) involves a four-enzyme cascade. The key components are:
-
Enzymes :
-
Substrate :
-
Cofactors :
-
S-adenosyl-L-methionine (SAM) is the essential methyl donor for the final two methylation steps catalyzed by SUMT.[1][2][4]
-
Nicotinamide adenine (B156593) dinucleotide (NAD+) is often included in the reaction mixture, primarily for the subsequent enzymatic conversion of precorrin-2 to sirohydrochlorin (B1196429) for detection purposes, but it also plays a role in maintaining the redox balance.[1][5][6]
-
Metal ions , such as magnesium chloride (MgCl₂), are typically included in the reaction buffer to support enzyme activity.[1]
-
Q2: What are the optimal concentrations for the substrate ALA and the cofactor SAM?
A2: Based on kinetic optimization studies, the recommended concentrations for maximizing precorrin-2 production in a tandem-enzyme assay are:
Exceeding the optimal SAM concentration (above 200 µM) can lead to a gradual decline in precorrin-2 productivity.[1]
Q3: What is the optimal molar ratio of the enzymes in the cascade?
A3: To ensure a balanced metabolic flux and avoid the accumulation of inhibitory intermediates, the optimal molar ratio of the enzymes has been determined to be approximately: PBGS : PBGD : UROS : SUMT ≈ 1 : 7 : 7 : 34 [1][2][3]
Fine-tuning these ratios helps to minimize substrate and feedback inhibition, particularly on the key enzyme SUMT.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Precorrin-2 Yield | Suboptimal Cofactor Concentration: Incorrect SAM concentration can significantly limit the final methylation steps. | Titrate SAM concentrations around the optimal 200 µM mark (e.g., 50 µM, 200 µM, 500 µM) to find the sweet spot for your specific enzyme preparations.[1] |
| Enzyme Inactivity: One or more enzymes in the cascade may be improperly folded or inactive. | Express and purify each enzyme individually. Test the activity of each enzyme separately before combining them in the tandem assay. Refer to enzyme purification protocols. | |
| Feedback Inhibition by SAH: S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, is a known inhibitor of SUMT.[1][2] | Ensure the optimal molar ratio of enzymes is used to prevent bottlenecks and the accumulation of intermediates that can lead to SAH buildup.[1] Consider including an SAH hydrolase in the reaction mixture to degrade SAH as it is formed. | |
| Inconsistent Results Between Batches | Variability in Enzyme Purity/Activity: Differences in the purification and activity of enzyme batches can lead to variable yields. | Standardize your enzyme purification protocol and quantify the specific activity of each enzyme batch before use. A consistent purification scheme is crucial.[7] |
| Substrate/Cofactor Degradation: ALA and SAM can be unstable. | Prepare fresh solutions of ALA and SAM for each experiment. Store stock solutions appropriately (e.g., frozen in aliquots) to prevent degradation. | |
| Precorrin-2 Signal Disappears Quickly | Oxygen Sensitivity: Precorrin-2 is a highly oxygen-sensitive intermediate. | Degas all buffers and reaction components before starting the assay. Perform the reaction under anaerobic or low-oxygen conditions if possible.[8] |
| Product Instability: The product may be degrading under the assay conditions (e.g., pH, temperature). | Optimize the reaction buffer (pH 8.0 is a good starting point) and temperature (37°C is commonly used).[1] Analyze the product immediately after the reaction. |
Quantitative Data Summary
Table 1: Optimal Concentrations of Substrate and Cofactor
| Component | Optimal Concentration | Notes |
| 5-aminolevulinic acid (ALA) | 5 mM | Substrate |
| S-adenosyl-L-methionine (SAM) | 200 µM | Cofactor (Methyl Donor) |
| Nicotinamide adenine dinucleotide (NAD+) | 200 µM | Used for detection assay |
Data sourced from Fang et al. (2016).[1][2][3]
Table 2: Optimal Molar Ratios of Enzymes
| Enzyme | Molar Ratio |
| PBGS | 1 |
| PBGD | 7 |
| UROS | 7 |
| SUMT | 34 |
Data sourced from Fang et al. (2016).[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Tandem-Enzyme Assay for Precorrin-2 Production
This protocol describes the multi-enzyme synthesis of precorrin-2 from ALA.
Materials:
-
Purified enzymes: PBGS, PBGD, UROS, SUMT
-
Precorrin-2 dehydrogenase (for detection)
-
5-aminolevulinic acid (ALA) stock solution
-
S-adenosyl-L-methionine (SAM) stock solution
-
Nicotinamide adenine dinucleotide (NAD+) stock solution
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation: Degas all buffers and stock solutions to minimize oxygen content.
-
Reaction Mixture Assembly: In a 96-well plate, prepare a 100 µL reaction mixture. Add the components in the following order:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the enzymes to equilibrate.
-
Initiation: Start the reaction by adding ALA to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at 37°C.
-
Detection: To quantify precorrin-2, monitor the formation of sirohydrochlorin (the product of the precorrin-2 dehydrogenase reaction) by measuring the absorbance at 376 nm.[1][2]
Protocol 2: Analytical Quantification of Precorrin-2
Since precorrin-2 is unstable and lacks a strong chromophore, it is typically quantified by converting it to sirohydrochlorin, which has a distinct absorbance peak.
-
Set up the tandem-enzyme assay as described in Protocol 1, including precorrin-2 dehydrogenase in the reaction mixture from the start.
-
Monitor the increase in absorbance at 376 nm over time using a plate reader or spectrophotometer.[1][2]
-
The rate of increase in absorbance is proportional to the rate of precorrin-2 production.
-
For more advanced quantification, High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) can be used to directly measure precorrin-2 or its stable derivatives, though this requires specialized method development.[9][10]
Visualizations
Diagram 1: Precorrin-2 Biosynthesis Pathway
Caption: Enzymatic cascade for the biosynthesis of precorrin-2 from ALA.
Diagram 2: Experimental Workflow for Optimizing Precorrin-2 Production
Caption: Workflow for the systematic optimization of precorrin-2 synthesis.
References
- 1. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
- 6. Precorrin-2 dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. journals.asm.org [journals.asm.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Substrate Inhibition in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate substrate inhibition in enzymatic assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your enzymatic assays, with a focus on problems related to substrate inhibition.
| Issue | Possible Cause | Recommended Solution |
| Decreased reaction velocity at high substrate concentrations. | Substrate Inhibition: This is the classic sign of substrate inhibition, where excess substrate binds to the enzyme in a non-productive manner.[1][2][3] | Perform a substrate titration experiment to identify the optimal substrate concentration that maximizes the reaction rate before inhibition occurs.[2][4] |
| Non-linear progress curves (initial rate is not linear). | Substrate Depletion or Inhibition: The reaction rate may decrease over time due to the consumption of the substrate or the onset of substrate inhibition as product accumulates. | Use a substrate concentration that is not rapidly depleted. If inhibition is suspected, analyze the initial velocity at various substrate concentrations. |
| High background signal in negative controls. | Substrate Instability or High Concentration: The substrate may be unstable and spontaneously degrade, or a very high concentration might contribute to non-specific signals.[5] | Test lower substrate concentrations and always prepare fresh substrate solutions.[5] Run controls without the enzyme to measure the rate of spontaneous substrate degradation. |
| Low or no signal. | Suboptimal Substrate Concentration: The substrate concentration may be too low to generate a detectable signal.[4] | Perform a substrate titration to ensure the concentration is sufficient for a robust signal but below the inhibitory level.[4][5] |
| Inconsistent results between experiments. | Variability in Substrate Concentration: Minor differences in the preparation of high-concentration substrate stocks can lead to significant variations in the degree of inhibition. | Prepare a large, single batch of substrate stock solution to be used across multiple experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Understanding Substrate Inhibition
Q1: What is substrate inhibition?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1][3] Instead of reaching a maximum velocity (Vmax) and plateauing, the reaction rate peaks and then declines as the substrate concentration continues to increase.[3] This deviation from the typical Michaelis-Menten kinetics is observed in about 25% of known enzymes.[6]
Q2: What are the molecular mechanisms behind substrate inhibition?
A2: There are two primary mechanisms proposed for substrate inhibition:
-
Formation of an Unproductive Ternary Complex: A second substrate molecule binds to a secondary, non-catalytic site on the enzyme-substrate (ES) complex, forming an unproductive E-S-S complex.[3] This complex prevents the formation of the product.
-
Blockage of Product Release: A substrate molecule binds to the enzyme-product (EP) complex, which can obstruct the release of the product from the active site, thereby stalling the catalytic cycle.[3][6]
Identifying and Characterizing Substrate Inhibition
Q3: How can I determine if my enzyme is subject to substrate inhibition?
A3: The most straightforward method is to measure the initial reaction velocity over a wide range of substrate concentrations. If you plot the initial velocity against the substrate concentration and the resulting curve shows a peak followed by a decline, your enzyme is likely experiencing substrate inhibition.[3]
Q4: What is the significance of the Michaelis Constant (Km) in addressing substrate inhibition?
A4: The Km represents the substrate concentration at which the reaction rate is half of Vmax.[4][7] Knowing the Km is crucial for designing your experiments. To avoid substrate inhibition, it's often recommended to use substrate concentrations around the Km, or slightly above, but to be cautious with concentrations significantly higher than the Km.[4][7] For screening competitive inhibitors, using a substrate concentration at or below the Km is often recommended.[4][8]
Strategies to Minimize Substrate Inhibition
Q5: What is the primary strategy to minimize substrate inhibition in an enzymatic assay?
A5: The most effective strategy is to optimize the substrate concentration.[7] This involves performing a substrate titration experiment to identify the concentration that yields the highest reaction velocity without causing inhibition.[2][4]
Q6: How do I perform a substrate titration experiment?
A6: To perform a substrate titration, you measure the initial reaction velocity at a range of substrate concentrations while keeping the enzyme concentration constant.[4] The data should be plotted as reaction rate versus substrate concentration to identify the optimal concentration.[4]
Q7: Can changing the experimental conditions help reduce substrate inhibition?
A7: Yes, factors such as pH, temperature, and ionic strength can influence enzyme activity and substrate binding.[7] Optimizing these conditions for your specific enzyme may help in minimizing substrate inhibition. It is important to maintain consistent experimental conditions for reliable measurements.[7]
Q8: Are there any other advanced methods to overcome substrate inhibition, particularly in large-scale reactions?
A8: In bioreactor systems, a fed-batch approach is commonly used to alleviate substrate inhibition.[9] This method involves the slow and continuous addition of the substrate to the reaction, which maintains an optimal substrate concentration and prevents the accumulation of inhibitory levels.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration via Substrate Titration
This protocol outlines the steps to identify the optimal substrate concentration to maximize reaction velocity while avoiding substrate inhibition.
1. Reagent Preparation:
- Prepare a concentrated stock solution of your substrate in a suitable buffer.
- Prepare a working solution of your purified enzyme at a fixed concentration.
- Prepare the assay buffer with all necessary cofactors.
2. Assay Setup:
- In a multi-well plate or individual reaction tubes, prepare a series of reactions with varying substrate concentrations. It is recommended to use a wide range, for example, from 0.1x to 100x the estimated Km if known. If the Km is unknown, a broad logarithmic range of concentrations should be tested.
- Include negative controls without the enzyme to measure any non-enzymatic substrate degradation.
3. Reaction Initiation and Measurement:
- Equilibrate all reagents to the optimal reaction temperature.
- Initiate the reactions by adding the enzyme to each well/tube.
- Immediately measure the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
4. Data Analysis:
- For each substrate concentration, determine the initial reaction velocity (the linear portion of the progress curve).
- Plot the initial velocity (y-axis) against the substrate concentration (x-axis).
- Identify the substrate concentration that corresponds to the peak of the curve. This is the optimal substrate concentration to use in subsequent assays. The region where the velocity decreases indicates the onset of substrate inhibition.[2]
Visualizations
Caption: Workflow for determining optimal substrate concentration.
Caption: Mechanism of substrate inhibition by forming an inactive ESS complex.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Monomeric Uroporphyrinogen III Synthase (UROS)
Welcome to the technical support center for the purification of monomeric uroporphyrinogen III synthase (UROS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of this thermolabile enzyme.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of UROS, offering potential causes and solutions in a question-and-answer format.
Expression and Lysis
Q1: My recombinant UROS is expressed at very low levels in E. coli. How can I improve the expression?
Possible Causes:
-
Suboptimal Expression Conditions: High induction temperatures and high inducer concentrations can lead to protein misfolding and degradation.
-
Toxicity of the Recombinant Protein: Overexpression of UROS might be toxic to the E. coli host cells.
-
Codon Usage: The codon usage of the UROS gene may not be optimal for E. coli.
Solutions:
-
Optimize Induction Conditions:
-
Lower the induction temperature to 18-25°C to slow down protein synthesis and promote proper folding.
-
Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.
-
-
Use a Different E. coli Strain: Consider using strains specifically designed for expressing challenging or toxic proteins.
-
Codon Optimization: Synthesize a gene with codons optimized for E. coli expression to enhance translation efficiency.
Q2: A significant portion of my UROS is found in inclusion bodies. How can I increase the yield of soluble protein?
Possible Causes:
-
High Expression Rate: Rapid protein synthesis often overwhelms the cellular folding machinery, leading to aggregation.[1][2]
-
Hydrophobic Patches: The protein surface may have exposed hydrophobic regions that promote aggregation.
-
Lack of Chaperones: Insufficient levels of cellular chaperones to assist in proper folding.
-
Mutations: Certain mutations, such as the C73R mutation, are known to increase the propensity for aggregation and irreversible unfolding.[3][4]
Solutions:
-
Modify Expression Conditions:
-
Lower the expression temperature (e.g., 15-20°C) and use a lower inducer concentration.
-
-
Co-express with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.
-
Use a Solubility-Enhancing Tag: Fuse a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to the N-terminus of UROS.[2]
-
Refolding from Inclusion Bodies: If a large amount of protein is in inclusion bodies, you can purify these bodies and then attempt to refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a refolding step, often through dialysis or rapid dilution into a refolding buffer.
Purification and Stability
Q3: My UROS loses activity rapidly during purification. What can I do to stabilize it?
Possible Causes:
-
Thermolability: UROS is known to be a heat-sensitive enzyme.[5][6]
-
Oxidation: Oxidation of critical residues, such as cysteines, can lead to inactivation.
-
Absence of Stabilizing Agents: The purification buffers may lack essential stabilizing agents.
-
Proteolysis: Degradation of the protein by proteases released during cell lysis.
Solutions:
-
Maintain Low Temperatures: Perform all purification steps at 4°C.
-
Add Stabilizing Agents to Buffers:
-
Glycerol (B35011): Include 25% glycerol in all buffers to stabilize the protein structure.[7][8]
-
Reducing Agents: Add a reducing agent like dithiothreitol (B142953) (DTT) (typically 1-2 mM) to all buffers to prevent oxidation.
-
-
Include Protease Inhibitors: Add a protease inhibitor cocktail (e.g., PMSF) to the lysis buffer to prevent proteolytic degradation.[9]
Q4: The yield of my purified UROS is very low after chromatography. What are the likely reasons and solutions?
Possible Causes:
-
Poor Binding to Resin: The buffer conditions may not be optimal for the binding of UROS to the chromatography resin.
-
Protein Precipitation: UROS may be precipitating on the column due to unfavorable buffer conditions or high protein concentration.
-
Inefficient Elution: The elution conditions may not be strong enough to release the bound protein from the resin.
Solutions:
-
Optimize Buffer Conditions:
-
Anion Exchange Chromatography: Ensure the pH of the buffer is above the isoelectric point (pI) of UROS (around 5.2-5.5) to ensure a net negative charge for binding to an anion exchanger.
-
His-Tag Affinity Chromatography: If using a His-tagged UROS, ensure the lysis and wash buffers contain a low concentration of imidazole (B134444) (e.g., 10-20 mM) to reduce non-specific binding, and the elution buffer contains a sufficiently high concentration (e.g., 250-500 mM) for efficient elution.
-
-
Prevent Precipitation:
-
Avoid excessively high protein concentrations during purification steps.
-
Ensure the presence of stabilizing agents like glycerol in all buffers.
-
-
Optimize Elution:
-
For ion-exchange chromatography, a gradient elution with increasing salt concentration can help to determine the optimal elution conditions and improve separation.
-
For affinity chromatography, increasing the concentration of the eluting agent or the elution volume may improve recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical specific activity I should expect for purified UROS?
The specific activity of purified UROS can vary depending on the source and the assay conditions. For recombinant E. coli UROS, a specific activity of around 1500 units/mg has been reported, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uroporphyrinogen III per hour.[5][6] For UROS purified from human erythrocytes, a much higher specific activity of over 300,000 units/mg has been reported, though the unit definition may differ.[10]
Q2: Why is a coupled enzyme assay necessary for measuring UROS activity?
The direct substrate for UROS, hydroxymethylbilane (B3061235) (HMB), is highly unstable. Therefore, a coupled enzyme assay is often employed where HMB is generated in situ from porphobilinogen (B132115) (PBG) using the enzyme hydroxymethylthis compound synthase (also known as porphobilinogen deaminase).[9][11] This ensures a continuous supply of fresh substrate for the UROS reaction.
Q3: My purified UROS appears as a single band on SDS-PAGE, but the activity is low. What could be the issue?
Even if the protein is pure, it may be partially or completely inactive due to:
-
Misfolding: The protein may have folded into a non-native conformation.
-
Denaturation: The protein may have denatured during purification.
-
Oxidation: Critical residues may have been oxidized.
-
Inhibitors: The final buffer may contain an inhibiting compound.
To troubleshoot this, ensure that all purification steps were performed at low temperatures with appropriate stabilizing and reducing agents. Dialyzing the purified protein against a freshly prepared, optimized storage buffer may also help.
Q4: I am working with the C73R mutant of UROS and facing significant expression and purification challenges. What is known about this specific mutant?
The C73R mutation is a common mutation found in congenital erythropoietic porphyria and is known to cause significant instability to the UROS protein.[3][4] This mutant has a high tendency to misfold, aggregate, and form inclusion bodies.[3] In cellular environments, the C73R mutant is often targeted for degradation by the proteasome.[3] Purifying this mutant is challenging due to its inherent instability. Using very low expression temperatures, co-expressing chaperones, and maintaining high concentrations of stabilizing agents throughout the purification process are crucial for obtaining even small amounts of the folded protein.
Quantitative Data Summary
Table 1: Comparison of Properties of Uroporphyrinogen III Synthase from Different Sources
| Property | Human Erythrocytes[10] | Recombinant E. coli[5][6] |
| Molecular Weight (Monomer) | ~29.5 - 30 kDa | ~28 kDa |
| Isoelectric Point (pI) | 5.5 | 5.2 |
| pH Optimum | 7.4 | 7.8 |
| Specific Activity | >300,000 units/mg | 1500 units/mg |
| Km for HMB | 5-20 µM | 5 µM |
| Thermostability | Thermolabile (t1/2 at 60°C ≈ 1 min) | Heat-sensitive |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| Low Expression Level | Suboptimal induction | Lower temperature, reduce inducer concentration |
| Inclusion Body Formation | High expression rate, misfolding | Lower temperature, use solubility tags, co-express chaperones |
| Loss of Activity | Thermolability, oxidation | Work at 4°C, add glycerol and DTT to buffers |
| Low Purification Yield | Poor binding/elution | Optimize buffer pH and salt/eluent concentration |
Experimental Protocols
1. Coupled Enzyme Assay for UROS Activity
This protocol is adapted from established methods for measuring UROS activity.[9][11]
Materials:
-
Partially purified hydroxymethylthis compound synthase (HMBS)
-
Porphobilinogen (PBG) solution (e.g., 10 mM in Tris-HCl buffer)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
UROS sample (cell lysate or purified fraction)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Iodine solution (e.g., 0.1% w/v in ethanol)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Tris-HCl buffer, HMBS, and PBG solution. Incubate for a few minutes at 37°C to allow for the generation of hydroxymethylthis compound.
-
Initiate UROS Reaction: Add the UROS sample to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Oxidize: Stop the reaction by adding the TCA solution. This also helps to precipitate proteins. Add the iodine solution to oxidize the uroporphyrinogens to the fluorescent uroporphyrins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Quantification: Separate and quantify the uroporphyrin I and uroporphyrin III isomers. UROS activity is proportional to the amount of uroporphyrin III formed.
2. General Purification Workflow for Recombinant UROS
This is a general workflow and may require optimization for specific constructs and expression systems.
Step 1: Cell Lysis
-
Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 25% glycerol, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
Step 2: Anion Exchange Chromatography
-
Equilibrate an anion exchange column (e.g., DEAE-Sepharose) with the lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with the lysis buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl in the lysis buffer).
-
Collect fractions and assay for UROS activity.
Step 3: Hydroxyapatite (B223615) Chromatography
-
Pool the active fractions from the anion exchange step.
-
Dialyze the pooled fractions against a low phosphate (B84403) buffer (e.g., 10 mM potassium phosphate pH 7.4, 1 mM DTT, 25% glycerol).
-
Load the dialyzed sample onto a hydroxyapatite column equilibrated with the same buffer.
-
Elute with a linear gradient of increasing phosphate concentration (e.g., 10-200 mM potassium phosphate).
-
Collect fractions and assay for UROS activity.
Step 4: Gel Filtration Chromatography (Optional)
-
Concentrate the active fractions from the previous step.
-
Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-100) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 25% glycerol) for final polishing and buffer exchange.
-
Collect fractions corresponding to the expected molecular weight of monomeric UROS.
Visualizations
Caption: General workflow for the purification of recombinant UROS.
Caption: Degradation pathway of mutant UROS (e.g., C73R).
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 3. Intracellular Rescue of the Uroporphyrinogen III Synthase Activity in Enzymes Carrying the Hotspot Mutation C73R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Evidence for the Effect of Glycerol on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupled assay for uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding porphyrinogen oxidation during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of porphyrinogens during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are porphyrinogens and why are they prone to oxidation?
Porphyrinogens are the colorless, unstable precursors to porphyrins in the heme biosynthesis pathway.[1] They are macrocyclic tetrapyrroles connected by methylene (B1212753) bridges (-CH2-). This structure is highly susceptible to oxidation, which converts the methylene bridges to methene bridges (=CH-), resulting in the formation of the stable, colored, and highly conjugated porphyrin macrocycle. This oxidation involves the loss of six hydrogen atoms.[1]
Q2: What are the primary factors that promote porphyrinogen (B1241876) oxidation?
The primary factors that promote the oxidation of porphyrinogens are exposure to:
-
Oxygen: Atmospheric oxygen is a key oxidizing agent. Experiments conducted under aerobic conditions will inevitably lead to the rapid oxidation of porphyrinogens.[2]
-
Light: Porphyrins are photosensitive molecules, and exposure to light can accelerate their degradation and the oxidation of their precursors.[3][4][5][6] Samples should be protected from light to prevent photo-degradation.[6][7]
-
Heat: Elevated temperatures can increase the rate of chemical reactions, including oxidation.[5][6]
-
Oxidizing agents: The presence of chemical oxidants, including some metal ions, will readily oxidize porphyrinogens.[8]
Q3: What are the general strategies to prevent porphyrinogen oxidation?
The main strategies to maintain porphyrinogens in their reduced state are:
-
Establishing and maintaining anaerobic conditions: This is crucial to exclude molecular oxygen.[2]
-
Using reducing agents/antioxidants: These chemicals scavenge oxidants and maintain a reducing environment.[1][8]
-
Controlling temperature and light exposure: Storing samples at low temperatures (e.g., 4°C) and in the dark minimizes degradation.[3][5][6]
Troubleshooting Guide
Problem 1: My porphyrinogen solution is rapidly changing color (e.g., to pink, red, or purple).
-
Cause: This color change is a classic indicator of oxidation, where the colorless porphyrinogen is being converted to the colored porphyrin.
-
Solution:
-
Verify Anaerobic Conditions: Ensure your experimental setup is truly anaerobic. Check for leaks in your system (e.g., septa, tubing). If you are using an inert gas, ensure it is of high purity and that the system was adequately flushed. For highly sensitive experiments, using a specially designed glass vessel connected to a high-vacuum line and flushed multiple times with an inert gas like argon can achieve strictly anaerobic conditions (<0.3 μM O₂).[2]
-
Add or Replenish Reducing Agents: The reducing agent in your buffer may be depleted. Common choices include dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[1][8] Consider increasing the concentration or adding fresh reducing agent.
-
Protect from Light: Immediately wrap your reaction vessel in aluminum foil or use amber-colored glassware to prevent photo-oxidation.
-
Problem 2: I am observing a high background signal or the incorrect product in my enzymatic assay that uses a porphyrinogen substrate.
-
Cause: The porphyrinogen substrate is likely oxidizing to porphyrin, which can inhibit the enzyme or be detected by your analytical method, leading to inaccurate results.
-
Solution:
-
Prepare Substrate Freshly: Porphyrinogens are highly unstable and should be generated immediately before use as an integral part of the enzyme assay.[1]
-
Optimize Buffer Conditions: Ensure your assay buffer contains a sufficient concentration of a reducing agent like DTT.[1]
-
Degas All Solutions: Before starting the experiment, thoroughly degas all buffers and solutions to remove dissolved oxygen. This can be done by bubbling with an inert gas (e.g., argon or nitrogen) or by using a Schlenk line.
-
Problem 3: My purified porphyrinogen degrades during storage.
-
Cause: Porphyrinogens are not suitable for long-term storage in their reduced form unless stringent precautions are taken.
-
Solution:
-
Store as Porphyrin: The most stable form for storage is the oxidized porphyrin. Store the porphyrin and reduce it to the porphyrinogen state immediately before your experiment.
-
Anaerobic Frozen Storage: If short-term storage of the porphyrinogen is necessary, flash-freeze the sample in a solution containing a reducing agent under an inert atmosphere and store it at -80°C in the dark. Be aware that freeze-thaw cycles can still lead to degradation.[5]
-
Experimental Protocols
Protocol 1: Chemical Reduction of Porphyrin to Porphyrinogen using Palladium on Carbon (Pd/C)
This method is used for generating porphyrinogens from their stable porphyrin counterparts.[1]
Materials:
-
Porphyrin stock solution
-
Palladium on carbon (Pd/C), 10%
-
0.1 M Ammonium Hydroxide (NH₄OH)
-
Inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Septum-sealed reaction vial
Procedure:
-
Place the desired amount of porphyrin in a septum-sealed vial.
-
Add 3 mg of Pd/C per 100 µM of porphyrin.[1]
-
Seal the vial with the septum.
-
Purge the vial with inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Using a gas-tight syringe, add 1.8 mL of methanol and 200 µL of 0.1 M NH₄OH (for a 2 mL total volume, adjust as needed).[1]
-
Stir the suspension vigorously at room temperature.
-
The reduction is typically complete when the solution becomes colorless. This can be monitored by observing the disappearance of the porphyrin's characteristic color.
-
Once the reaction is complete, stop the stirring and allow the Pd/C catalyst to settle.
-
Carefully withdraw the colorless porphyrinogen solution using a syringe, leaving the catalyst behind. Use the solution immediately.
Protocol 2: Maintaining Anaerobic Conditions for an Enzymatic Assay
This protocol outlines the steps to create and maintain an oxygen-free environment for experiments with porphyrinogens.
Materials:
-
Degassing station with inert gas (Argon or Nitrogen)
-
Schlenk flasks or septum-sealed vials
-
Gas-tight syringes
-
Buffer solution containing a reducing agent (e.g., 50 mM Potassium Phosphate, 10 mM DTT, pH 6.8).[1]
Procedure:
-
Prepare all buffer and reagent solutions. Add a reducing agent like DTT to the appropriate buffers.[1]
-
Place the solutions in Schlenk flasks or septum-sealed vials.
-
Degas each solution by bubbling with a slow, steady stream of inert gas for at least 20-30 minutes. For more rigorous degassing, use freeze-pump-thaw cycles.
-
Maintain a positive pressure of the inert gas in the headspace of all vessels throughout the experiment.
-
Use gas-tight syringes to transfer solutions between vessels to prevent the introduction of air.
-
Generate the porphyrinogen substrate under these anaerobic conditions immediately before initiating the enzymatic reaction.
-
Incubate the reaction mixture under a continuous inert gas atmosphere and protected from light. For strictly anaerobic conditions, the reaction can be performed in a specially designed sealed glass vessel.[2]
Quantitative Data Summary
The stability of porphyrin precursors is significantly affected by storage conditions. The following table summarizes the degradation of Porphobilinogen (PBG), a key precursor, under different scenarios.
| Analyte | Storage Condition | Duration | Degradation |
| PBG in Urine | Exposed to light at room temp. | 1 day | Up to 37% |
| PBG in Urine | Protected from light at room temp. | 1 day | Up to 14% |
| Porphyrins in Plasma | Exposed to light at room temp. | 6 hours | ~50% |
| Porphyrins in Urine | Protected from light at 4°C | 4 days | Stable |
| Porphyrins in Urine | Protected from light at room temp. | 2 days | Stable |
| Data compiled from investigations by the Cardiff Porphyria Service.[5] |
Visual Guides
Caption: The process of porphyrinogen oxidation to porphyrin.
Caption: Workflow for experiments involving porphyrinogens.
References
- 1. Reduction of porphyrins to porphyrinogens with palladium on carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 4. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spmi.pt [spmi.pt]
- 6. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuation of porphyrinogen oxidation by glutathione in vitro and reversal by porphyrinogenic trace metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Soluble Recombinant Hemoglobin Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in expressing soluble recombinant hemoglobin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My recombinant hemoglobin is forming inclusion bodies. What are the initial steps to improve solubility?
Inclusion bodies are insoluble aggregates of misfolded proteins that are a common challenge in recombinant protein expression in E. coli.[1] Here are the primary strategies to enhance the solubility of your recombinant hemoglobin:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[2][3]
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression, promoting misfolding. Lowering the IPTG concentration (e.g., from 1 mM to 0.05-0.1 mM) can reduce the rate of transcription and improve solubility.[2][4]
-
Change the Expression Strain: Some E. coli strains are better suited for expressing certain proteins. Strains like BL21(DE3)pLysS, Rosetta(DE3), or those engineered with additional chaperones can improve solubility.[4][5]
-
Co-expression with Chaperones: Molecular chaperones assist in the correct folding of proteins. Co-expressing your hemoglobin with chaperone systems like DnaK/DnaJ/GrpE or GroEL/GroES can significantly increase the yield of soluble protein.[6][7][8]
2. How do I choose the right fusion partner to enhance hemoglobin solubility?
Fusion partners are proteins or peptides that are genetically fused to the target protein to improve its solubility and expression.[9] The choice of fusion partner can be critical:
-
Common Solubility-Enhancing Tags: Maltose-binding protein (MBP), glutathione (B108866) S-transferase (GST), thioredoxin (TRX), and Small Ubiquitin-like Modifier (SUMO) are well-known tags that can enhance the solubility of their fusion partners.[9][10]
-
N- vs. C-terminal Fusion: The position of the fusion tag can impact its effectiveness. N-terminal fusions are more common and often more successful at enhancing solubility than C-terminal fusions.[2][11] It is often necessary to test multiple fusion tags and their placement to find the optimal construct.[2]
-
Cleavage of the Fusion Tag: After purification, the fusion tag may need to be removed. Ensure your vector contains a specific protease cleavage site (e.g., TEV, thrombin) between the fusion partner and your hemoglobin sequence.
3. What is codon optimization and how can it improve my hemoglobin expression?
Codon optimization involves modifying the gene sequence of the target protein to match the codon usage preference of the expression host without altering the amino acid sequence.[12] This is particularly important when expressing a human protein like hemoglobin in a bacterial host like E. coli.
-
Why it's important: Different organisms have different frequencies of using synonymous codons. If the gene for human hemoglobin contains codons that are rare in E. coli, the translation rate can be slowed, leading to errors in protein folding and lower expression levels.[13][14]
-
How it helps: By replacing rare codons with those more frequently used by E. coli, the translation process becomes more efficient, which can lead to higher levels of soluble protein expression.[12][15] Several studies have shown that codon optimization can significantly increase the expression and solubility of human genes in E. coli.[12][13]
4. Can co-expression of other proteins besides chaperones improve solubility?
Yes, co-expression of specific partner proteins or enzymes can be beneficial for hemoglobin expression:
-
α-Hemoglobin Stabilizing Protein (AHSP): The α-subunits of hemoglobin are particularly unstable. Co-expressing α-hemoglobin with its specific molecular chaperone, AHSP, can significantly increase the yield of soluble and functional α-Hb.[16][17]
-
Methionine Aminopeptidase (B13392206) (MAP): E. coli may not efficiently cleave the N-terminal methionine from the expressed globin chains. Co-expressing methionine aminopeptidase (MAP) can facilitate the removal of this initial methionine, which is crucial for obtaining a native-like hemoglobin protein.[5][18]
-
Heme Transporter Genes: The availability of heme can be a limiting factor for the production of functional hemoglobin. Co-expressing bacterial heme transporter genes can increase the uptake of heme by the E. coli cells, leading to higher yields of holohemoglobin.[19]
Quantitative Data Summary
Table 1: Effect of Temperature and IPTG Concentration on Soluble Protein Expression
| Protein | Expression Temperature (°C) | IPTG Concentration (mM) | Soluble Protein Yield | Reference |
| His-FIP-fve | 21 | 0.2 | +++ | [20] |
| 28 | 0.2 | +++++ | [20] | |
| 37 | 0.2 | ++ | [20] | |
| P5βR2 | 15 | 0.3 | High | [21][22] |
| 4 | 0.3 | Highest | [21][22] | |
| Anti-HER2 scFv | 37 | 1.0 | Low | [7] |
| 25 | 1.0 | Moderate | [7] | |
| 25 (with chaperones) | 1.0 | High | [7] | |
| Serratiopeptidase | 37 | 0.8 | 45.4% of total protein | [23] |
Note: '+' indicates relative yield.
Table 2: Impact of Chaperone Co-expression on Soluble Protein Yield
| Target Protein | Chaperone System | Fold Increase in Soluble Protein | Reference |
| Anti-HER2 scFv | DnaK/DnaJ/GrpE | ~4-fold | [7] |
| Anti-domoic acid scFv | DnaK/DnaJ/GrpE | Up to 100-fold | [7] |
| scFv | GroEL/GroES | 4.6-fold increase in activity | [8] |
| 50 different proteins | Various chaperone systems | Up to 5.5-fold | [7] |
Experimental Protocols
Protocol 1: Low-Temperature Expression of Recombinant Hemoglobin
This protocol is adapted for optimizing soluble protein expression by reducing the cultivation temperature.[21][24]
-
Inoculation: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli harboring the hemoglobin expression plasmid. Incubate overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of fresh LB medium (in a baffled flask for better aeration) with the overnight culture. Grow at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[24]
-
Cooling and Induction: Transfer the culture to a lower temperature incubator (e.g., 18°C). Allow the culture to cool for about 30 minutes.[24] Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[24]
-
Expression: Continue to incubate the culture overnight (12-16 hours) at the lower temperature with vigorous shaking.[24]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or processed immediately.
-
Analysis: To analyze the proportion of soluble protein, lyse a small aliquot of cells and separate the soluble fraction from the insoluble fraction (inclusion bodies) by centrifugation. Analyze both fractions by SDS-PAGE.
Protocol 2: Chaperone Co-expression for Enhanced Solubility
This protocol outlines the co-expression of a target protein with a chaperone system using a two-plasmid system.[7]
-
Co-transformation: Co-transform the E. coli expression host (e.g., BL21(DE3)) with the plasmid carrying your recombinant hemoglobin gene and a compatible plasmid carrying the chaperone genes (e.g., pKJE7 for DnaK/DnaJ/GrpE).
-
Selection: Plate the transformed cells on LB agar (B569324) plates containing the antibiotics for both plasmids.
-
Culture and Induction of Chaperones: Inoculate a starter culture and then a larger expression culture as described in Protocol 1. When the OD600 reaches 0.4-0.5, induce the expression of the chaperones by adding L-arabinose (if under an arabinose-inducible promoter, as is common for chaperone plasmids) to a final concentration of 0.1-0.2%. Incubate for 1-2 hours.
-
Induction of Target Protein: After inducing the chaperones, induce the expression of your recombinant hemoglobin by adding IPTG to the desired final concentration.
-
Low-Temperature Expression: For synergistic effects, reduce the cultivation temperature to a lower value (e.g., 25°C) upon IPTG induction.[7]
-
Harvesting and Analysis: Harvest the cells and analyze the soluble and insoluble fractions as described in Protocol 1.
Visualizations
Caption: Workflow for recombinant hemoglobin expression and key optimization points.
Caption: Mechanism of chaperone-assisted protein folding to prevent aggregation.
Caption: Logical troubleshooting flow for improving hemoglobin solubility.
References
- 1. youtube.com [youtube.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 4. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 5. Expression and Purification of Recombinant Hemoglobin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusion partners for improving solubility & expression of recombinant proteins – SUMO, GST, MBP, etc. – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. researchgate.net [researchgate.net]
- 11. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Human hemoglobin expression in Escherichia coli: importance of optimal codon usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. High-yield expression in Escherichia coli of soluble human alpha-hemoglobin complexed with its molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Recombinant Human Hemoglobin with NH2-terminal Acetylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Recombinant Hemoglobin-Based Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Validation of Hydroxymethylbilane Synthase (HMBS) Activity Assays
Hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase (PBGD), is a critical enzyme in the heme biosynthesis pathway. Its deficiency is linked to the inherited metabolic disorder, Acute Intermittent Porphyria (AIP). Accurate and reliable measurement of HMBS activity is paramount for diagnosing AIP, identifying asymptomatic carriers, and advancing research into novel therapeutic interventions. This guide provides an objective comparison of common methods for assaying HMBS activity, supported by experimental data, to aid researchers in selecting and validating the most appropriate assay for their needs.
Overview of HMBS Activity Assays
The enzymatic activity of HMBS is typically determined by measuring the rate of conversion of its substrate, porphobilinogen (PBG), into the linear tetrapyrrole, hydroxymethylthis compound. Since hydroxymethylthis compound is unstable, it is non-enzymatically cyclized to uroporphyrinogen I, which is then oxidized to the stable, colored, and fluorescent compound uroporphyrin I. The quantification of uroporphyrin I forms the basis of the most common HMBS activity assays. The two primary detection methods are spectrophotometry and fluorometry.
-
Spectrophotometric Assays: These assays measure the absorbance of light by the oxidized product, uroporphyrin I, which has a characteristic Soret peak in the visible spectrum.
-
Fluorometric Assays: These methods capitalize on the fluorescent properties of uroporphyrin I, offering potentially higher sensitivity by measuring the emitted light upon excitation at a specific wavelength.
Quantitative Comparison of Assay Methods
The validation of an enzyme assay is crucial for ensuring the reliability and reproducibility of experimental results. Key performance parameters include linearity, precision (imprecision), sensitivity, and specificity. The following table summarizes validation data from a study comparing two different fluorometric HMBS (PBGD) activity assays.[1]
| Parameter | Fluorometric Assay (detecting Uroporphyrin) | Alternative Fluorometric Assay (detecting Coproporphyrin) |
| Linearity Range | 0–150 nM | 0–200 nM |
| Correlation Coefficient (r) | >0.99 | >0.99 |
| Within-Run Imprecision (CV%) | < 9.8% | < 9.8% |
| Between-Day Imprecision (CV%) | < 9.8% | < 9.8% |
| Sensitivity (Clinical) | 100% | 100% |
| Specificity (Clinical) | 97.4% | 100% |
| This alternative assay involves the conversion of uroporphyrinogen to coproporphyrinogen before oxidation and detection. |
Signaling Pathway and Experimental Workflow
To understand the context of the HMBS assay, it is essential to visualize its place in the broader porphyrin biosynthesis pathway and the general workflow of the experiment.
Caption: The Porphyrin Biosynthesis Pathway, highlighting the role of HMBS.
Caption: A generalized workflow for an HMBS enzymatic activity assay.
Detailed Experimental Protocols
Below are representative protocols for spectrophotometric and fluorometric HMBS activity assays, primarily adapted for use with erythrocytes.
Spectrophotometric HMBS Activity Assay
This protocol is based on the principle of measuring uroporphyrin I at its Soret peak absorbance.[2][3][4]
Materials:
-
Phosphate buffer (pH 7.6) containing dithiothreitol (B142953) (DTT), MgCl₂, and Triton X-100
-
Tris-HCl buffer (0.1 M, pH 8.1)
-
Porphobilinogen (PBG) substrate solution (1 mM)
-
Trichloroacetic acid (TCA), 40%
-
Patient/sample erythrocytes (washed)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Erythrocyte Lysis: Prepare a hemolysate by lysing washed red blood cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate for later normalization of enzyme activity.
-
Reaction Mixture Preparation: In a test tube, combine 100 µL of the lysate supernatant with 1.8 mL of 0.1 M Tris-HCl (pH 8.1).
-
Pre-incubation: Pre-incubate the mixture for 3 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding 0.5 mL of the 1 mM PBG substrate solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C in the dark to allow for the enzymatic conversion of PBG.
-
Termination and Oxidation: Stop the reaction by adding 350 µL of cold 40% TCA. This step also facilitates the oxidation of uroporphyrinogen to uroporphyrin.
-
Oxidation Completion: Expose the sample to sunlight or a UV lamp for 30 minutes to ensure complete oxidation.
-
Measurement: Centrifuge the sample to pellet precipitated proteins. Measure the absorbance of the supernatant at 405 nm.
-
Calculation: Calculate the HMBS activity, typically expressed as nanomoles of uroporphyrin formed per hour per milligram of protein (nmol/h/mg protein).
Fluorometric HMBS Activity Assay
This protocol offers higher sensitivity by measuring the fluorescence of the uroporphyrin product.[1][5]
Materials:
-
Tris-HCl buffer (1 M, pH 8.1)
-
Porphobilinogen (PBG) substrate solution (0.1 mM)
-
Trichloroacetic acid (TCA), 40%
-
Patient/sample erythrocyte lysate
-
Fluorometer with appropriate filters (Excitation ~405 nm, Emission ~655 nm)
-
Uroporphyrin standard for calibration curve
Procedure:
-
Sample Preparation: Prepare erythrocyte lysate as described in the spectrophotometric protocol.
-
Reaction Setup: In a microplate well or cuvette, mix 50 µL of the lysate supernatant with 900 µL of 1 M Tris-HCl buffer (pH 8.1).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.
-
Reaction Initiation: Add 250 µL of the 0.1 mM PBG substrate to start the reaction.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Reaction Termination: Stop the reaction by adding 175 µL of cold 40% TCA.
-
Oxidation: Allow the sample to stand under light for at least 30 minutes to ensure complete oxidation of uroporphyrinogen to uroporphyrin.
-
Measurement: Centrifuge the sample to remove any precipitate. Measure the fluorescence of the supernatant. Use an excitation wavelength of approximately 405 nm and measure the emission at around 655 nm.[5]
-
Quantification: Determine the concentration of uroporphyrin produced by comparing the fluorescence reading to a standard curve generated with known concentrations of uroporphyrin.
-
Calculation: Express the final HMBS activity in appropriate units, such as pmol of uroporphyrin per hour per gram of hemoglobin (pmol URO/h/g Hb) or nmol/h/mL of red blood cells.[1][5]
Conclusion
Both spectrophotometric and fluorometric assays are valuable tools for the quantification of HMBS activity. The choice between them often depends on the specific requirements of the study.
-
Spectrophotometric assays are robust and generally require less specialized equipment, making them a cost-effective option for many laboratories.
-
Fluorometric assays provide superior sensitivity, which is advantageous when working with samples containing low enzyme concentrations or when sample volume is limited.[1]
Regardless of the chosen method, proper validation is essential to ensure the accuracy and reliability of the results. This includes establishing linearity, precision, and determining the assay's sensitivity and specificity for the intended application. For clinical diagnostic purposes, fluorometric assays have demonstrated high sensitivity and specificity, making them a reliable choice for identifying individuals with AIP.[1]
References
- 1. Validation and evaluation of two porphobilinogen deaminase activity assays for diagnosis of acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylthis compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Properties of Hydroxymethylbilane Synthase (HMBS) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of the two principal isoforms of hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase. HMBS is a key enzyme in the heme biosynthesis pathway, and understanding the kinetics of its isoforms is crucial for research into porphyrias and the development of novel therapeutics.
Introduction to HMBS Isoforms
Hydroxymethylthis compound synthase is expressed in humans as two distinct isoforms derived from a single gene through the use of alternative promoters and splicing.[1] These are:
-
Ubiquitous (Housekeeping) HMBS: This isoform is found in all tissues and is essential for the baseline production of heme required by all cells. It is comprised of 361 amino acids.[2]
-
Erythroid-specific HMBS: This isoform is expressed exclusively in erythroid cells, the precursors to red blood cells, to accommodate the high demand for heme for hemoglobin synthesis. It is a shorter protein, lacking the first 17 N-terminal amino acids of the ubiquitous form, resulting in a 344-amino acid polypeptide.[2]
The primary function of both isoforms is to catalyze the sequential polymerization of four molecules of the substrate porphobilinogen (PBG) into the linear tetrapyrrole, hydroxymethylthis compound.[3][4]
Comparative Kinetic Analysis
A review of the current scientific literature indicates that despite the structural difference in the N-terminus, there are no significant variations in the fundamental kinetic parameters between the ubiquitous and erythroid-specific isoforms of HMBS.[2] Research has shown that the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are comparable for both forms of the enzyme.[2]
The kinetic behavior of wild-type HMBS is therefore representative of both isoforms. The following table summarizes the steady-state kinetic parameters for wild-type human HMBS.
| Kinetic Parameter | Value | Description |
| Km for PBG | 7.6 ± 0.9 µM | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for its substrate. |
| Vmax | 1750 ± 51 nmol uroporphyrinogen I / h / mg | The maximum initial velocity or rate of the enzyme-catalyzed reaction when the enzyme is saturated with the substrate. |
Data sourced from studies on recombinant wild-type human HMBS.
Mutations in the HMBS gene can lead to Acute Intermittent Porphyria (AIP), a metabolic disorder.[1][4] Kinetic analyses of these mutant enzymes often reveal significant alterations in Km and/or Vmax, leading to reduced enzymatic activity and the accumulation of porphyrin precursors.[2]
Signaling and Regulation
The differential expression of the two HMBS isoforms is regulated at the transcriptional level. Two separate promoters control the transcription of the HMBS gene, leading to the tissue-specific expression of either the ubiquitous or the erythroid isoform through alternative splicing. There is currently no evidence to suggest that the catalytic activity of the two isoforms is regulated by distinct downstream signaling pathways.
Experimental Protocols
The determination of HMBS kinetic parameters is typically performed using a continuous spectrophotometric assay. Below is a detailed methodology for a standard enzymatic activity assay for recombinant HMBS.
Protocol: HMBS Enzymatic Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of HMBS by measuring the rate of formation of uroporphyrinogen I.
Materials:
-
Purified recombinant HMBS enzyme
-
Porphobilinogen (PBG) substrate solution
-
Assay Buffer: 50 mM Sodium HEPES, pH 8.2, containing 0.1 M Dithiothreitol (DTT)
-
Stop Solution: 5 M HCl
-
Oxidizing Agent: Benzoquinone (0.1% in methanol)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Thermostated water bath or incubator at 37°C
Procedure:
-
Enzyme Preparation: Dilute the purified HMBS enzyme to a suitable concentration (e.g., ~5 µg per reaction) in the assay buffer.
-
Substrate Preparation: Prepare a series of PBG substrate solutions of varying concentrations (e.g., ranging from 1.5 µM to 4 mM) in the assay buffer.
-
Reaction Initiation:
-
Incubation: Allow the reaction to proceed for a fixed time, typically 4 minutes, at 37°C.[2]
-
Reaction Termination:
-
Stop the reaction by adding 5 M HCl.[2] The acidic environment halts the enzymatic activity and catalyzes the non-enzymatic cyclization of the product, hydroxymethylthis compound, into uroporphyrinogen I.
-
Add the benzoquinone solution to oxidize the uroporphyrinogen I to uroporphyrin I, which is a colored compound.[2]
-
-
Color Development: Incubate the terminated reaction samples on ice for 30 minutes, protected from light, to allow for complete oxidation and color development.[2]
-
Measurement: Determine the absorbance of the samples at 405 nm using a spectrophotometer.[2]
-
Data Analysis:
-
The activity of HMBS is calculated as nmol of uroporphyrinogen I formed per hour per mg of enzyme.[2]
-
To determine Km and Vmax, plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis.[2]
-
Visualizations
The following diagrams illustrate the heme biosynthesis pathway and the experimental workflow for the HMBS kinetic assay.
Caption: The Heme Biosynthesis Pathway, highlighting the role of HMBS.
Caption: Experimental workflow for a hydroxymethylthis compound synthase kinetic assay.
References
- 1. Identification and Characterization of 40 Novel Hydroxymethylthis compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of hydroxymethylthis compound synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMBS gene: MedlinePlus Genetics [medlineplus.gov]
A Comparative Guide to the Cyclization of Hydroxymethylbilane: Enzymatic vs. Spontaneous Pathways
For researchers, scientists, and drug development professionals, understanding the intricate biosynthesis of tetrapyrroles is paramount. A critical juncture in this pathway is the cyclization of the linear tetrapyrrole, hydroxymethylbilane (B3061235) (HMB). This guide provides an objective comparison of the two competing pathways for HMB cyclization: the highly specific enzymatic reaction and the slower, spontaneous chemical transformation. We will delve into the mechanisms, kinetics, product outcomes, and the experimental methodologies used to distinguish these processes, supported by experimental data.
The transformation of hydroxymethylthis compound marks a crucial branch point in the biosynthesis of all porphyrins, including heme, chlorophyll, and vitamin B12.[1][2][3] The linear HMB molecule can either be rapidly converted into the physiologically vital uroporphyrinogen III by the enzyme uroporphyrinogen III synthase (UROS), or it can undergo a slower, non-enzymatic cyclization to form the non-functional uroporphyrinogen I isomer.[4][5][6] Deficiencies in the enzymatic pathway lead to a group of genetic disorders known as porphyrias.[3]
Mechanism of Cyclization: A Tale of Two Pathways
The fundamental difference between the enzymatic and spontaneous reactions lies in the stereochemical outcome of the cyclization.
Enzymatic Cyclization: Uroporphyrinogen III synthase (EC 4.2.1.75) catalyzes the intramolecular cyclization of hydroxymethylthis compound with an accompanying inversion of the D-ring, the terminal pyrrole (B145914) ring of the linear molecule.[1][3][7] This remarkable rearrangement is believed to proceed through a spiro intermediate.[1][3][8] The enzyme meticulously orients the HMB substrate, facilitating the attack of the C-1 of the A-ring on the C-20 of the D-ring, followed by the cleavage of the bond between C-15 and the methylene (B1212753) bridge of the D-ring and the formation of a new bond between C-15 and C-19. This intricate process ensures the exclusive formation of the asymmetric uroporphyrinogen III.[1][2]
Spontaneous Cyclization: In the absence of uroporphyrinogen III synthase, hydroxymethylthis compound spontaneously cyclizes.[5][6] This reaction proceeds without the inversion of the D-ring, leading to the formation of the symmetric uroporphyrinogen I isomer.[5][9] The spontaneous process is a slower, uncatalyzed chemical reaction driven by the inherent reactivity of the hydroxymethyl group at one end of the linear tetrapyrrole with the α-free position of the pyrrole at the other end.
Comparative Performance: Kinetics and Product Yield
The enzymatic and spontaneous cyclization pathways exhibit stark differences in their reaction rates and product specificity.
| Parameter | Enzymatic Cyclization (Uroporphyrinogen III Synthase) | Spontaneous Cyclization |
| Reaction Rate | Rapid | Slow[10] |
| Kinetics | Follows Michaelis-Menten kinetics[11] | First-order kinetics (in HMB) |
| Michaelis Constant (Km) for HMB | ~5-20 µM (for human enzyme) | Not Applicable |
| Product | Uroporphyrinogen III (exclusively)[4] | Uroporphyrinogen I[5][9] |
| Product Specificity | High stereospecificity | Non-specific (forms the symmetrical isomer) |
| Physiological Relevance | Essential for heme, chlorophyll, and vitamin B12 biosynthesis[3] | Leads to non-functional byproducts; accumulation causes porphyria[9] |
Experimental Protocols
Distinguishing between the enzymatic and spontaneous cyclization products is crucial for both research and clinical diagnostics. High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying the uroporphyrinogen isomers.
Protocol 1: In Vitro Assay of Hydroxymethylthis compound Cyclization
This protocol allows for the in vitro comparison of the enzymatic and spontaneous reactions.
Materials:
-
Purified hydroxymethylthis compound synthase (HMBS) to generate HMB in situ from porphobilinogen (B132115) (PBG)
-
Purified uroporphyrinogen III synthase (UROS)
-
Porphobilinogen (PBG)
-
Tris-HCl buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Iodine solution
-
HPLC system with a C18 reverse-phase column and a fluorescence or amperometric detector
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction: Prepare a reaction mixture containing Tris-HCl buffer, PBG, and HMBS. Incubate at 37°C to generate HMB. Then, add purified UROS to initiate the enzymatic cyclization.
-
Spontaneous Reaction: Prepare a similar reaction mixture with Tris-HCl buffer, PBG, and HMBS, but omit UROS.
-
-
Incubation: Incubate both reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reactions by adding TCA. This will precipitate the proteins.
-
Oxidation: Add iodine solution to the supernatant to oxidize the colorless uroporphyrinogens to the fluorescent uroporphyrins.
-
Analysis: Analyze the samples by HPLC to separate and quantify uroporphyrin I and uroporphyrin III.
Protocol 2: HPLC Separation of Uroporphyrin Isomers
This protocol details a common method for the analytical separation of uroporphyrin I and III.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm) or an amperometric detector.
-
Reversed-phase C18 column (e.g., ODS-Hypersil).
Mobile Phase:
-
Mobile Phase A: 1.0 M Ammonium acetate (B1210297) buffer (pH 5.16)
-
Mobile Phase B: 10% Acetonitrile in Methanol
Gradient Elution: A typical gradient program starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the porphyrins based on their polarity. The exact gradient will need to be optimized for the specific column and system.
Sample Preparation: The supernatant from the in vitro assay (after oxidation) can be directly injected after filtration. For biological samples like urine, acidification and centrifugation are typically required before injection.[12]
Data Analysis: Identify the peaks for uroporphyrin I and uroporphyrin III based on their retention times, which are determined using pure standards. Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.
Visualizing the Pathways
To further elucidate the differences between these two fundamental biochemical pathways, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion
The cyclization of hydroxymethylthis compound is a pivotal step in porphyrin biosynthesis, with two distinct pathways leading to vastly different outcomes. The enzymatic pathway, mediated by uroporphyrinogen III synthase, is a rapid, highly specific, and essential process for life. In contrast, the spontaneous cyclization is a slow, non-specific reaction that produces a non-functional isomer, the accumulation of which is associated with disease. A thorough understanding of these pathways, facilitated by robust experimental techniques like HPLC, is critical for advancing research in metabolism, enzymology, and the development of therapeutics for porphyrias.
References
- 1. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxymethylthis compound - Wikipedia [en.wikipedia.org]
- 7. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 10. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Unraveling the Impact of HMBS Mutations: A Comparative Guide to Enzyme Activity and Stability
For researchers, scientists, and drug development professionals, understanding the functional consequences of hydroxymethylbilane (B3061235) synthase (HMBS) mutations is critical for advancing the diagnosis and treatment of Acute Intermittent Porphyria (AIP). This guide provides a comparative analysis of various HMBS mutations, their effects on enzyme activity and stability, and the experimental protocols used for their characterization.
Mutations in the HMBS gene are the underlying cause of Acute Intermittent Porphyria (AIP), an autosomal dominant metabolic disorder.[1][2][3][4] These mutations lead to a deficiency in the HMBS enzyme, the third enzyme in the heme biosynthetic pathway, resulting in the accumulation of neurotoxic porphyrin precursors.[5][6][7] The clinical presentation of AIP is notoriously heterogeneous, a fact that is mirrored by the vast number of identified HMBS mutations, exceeding 500.[8] This guide synthesizes experimental data to provide a clearer understanding of how different mutations affect HMBS function.
Comparative Analysis of HMBS Mutations
The functional impact of HMBS mutations varies significantly, influencing both the catalytic activity and the structural stability of the enzyme. The following table summarizes quantitative data on a selection of HMBS mutations, providing a snapshot of the current research landscape.
| Mutation | Type | Relative Enzyme Activity (%) | Thermostability | Reference |
| Wild-Type | - | 100 | Stable | [9][10] |
| R26L | Missense | Low | - | [11] |
| L30P | Missense | Similar to Wild-Type | Unstable | [9] |
| T59I | Missense | 80.6 | - | [12] |
| F77L | Missense | Similar to Wild-Type | Unstable | [9] |
| A112P | Missense | Low | Unstable | [9] |
| R116W | Missense | Defective | Misfolded | [6][7] |
| A122D | Missense | Low | Unstable | [9] |
| K132N | Missense | No conformational or kinetic defect | Stable | [6][7] |
| T145I | Missense | Similar to Wild-Type | Unstable | [9] |
| L154P | Missense | Low | Unstable | [9] |
| L170P | Missense | Similar to Wild-Type | Unstable | [9] |
| R173G | Missense | Low | - | [11] |
| R173W | Missense | Defective | Misfolded | [6][7] |
| D178H | Missense | Significant residual activity | - | [11] |
| Q204HΔ3 | In-frame Deletion | No detectable activity | - | [3] |
| V215E | Missense | Lower conformational stability | Perturbed elongation | [6][7] |
| V215M | Missense | 19.4 | - | [12] |
| V224E | Missense | Low | Unstable | [9] |
| A347P | Missense | 51 | Highly thermolabile | [3][12] |
| c.88-1G>C | Splicing | Reduced | Unstable | [4][8] |
| c.639_641delTGC | In-frame Deletion | No detectable activity | - | [3] |
| c.749_765dup | Frameshift | - | - | [11] |
| c.760–771+2del...ins... | Splicing | Reduced | Unstable | [4][8] |
| c.874insC | Frameshift | - | - | [11] |
| IVS12+3_+11delAGGGCCTGT | Splicing | Abnormal splicing | - | [11] |
Note: "Low" indicates a significant reduction in enzyme activity as reported in the study, but a precise percentage was not always provided. "-" indicates data not available in the cited sources.
Experimental Protocols
Accurate assessment of HMBS enzyme function is paramount for both clinical diagnosis and research. The following are detailed methodologies for key experiments cited in the analysis of HMBS mutations.
HMBS Enzyme Activity Assay
This assay measures the catalytic activity of the HMBS enzyme by quantifying the production of uroporphyrinogen I from its substrate, porphobilinogen (B132115) (PBG).
Protocol:
-
Lysate Preparation: Cells (e.g., erythrocytes or transfected HEK293T cells) are lysed to release the HMBS enzyme.[13][14]
-
Pre-incubation: An aliquot of the lysate is pre-incubated for 3 minutes at 37°C in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1).[14]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a preheated solution of porphobilinogen (PBG) to a final concentration of 100 µM.[6]
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 4 to 60 minutes) at 37°C in the dark.[6][14]
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 5 M HCl or 40% trichloroacetic acid.[6][14]
-
Oxidation: Uroporphyrinogen is oxidized to the stable, fluorescent uroporphyrin by incubation on ice or under sunlight for 30 minutes.[6][14]
-
Quantification: The amount of uroporphyrin is measured spectrofluorometrically at an emission wavelength of 405 nm.[14]
-
Calculation: Enzyme activity is calculated as nanomoles of uroporphyrinogen I produced per hour per milligram of protein (nmol/h/mg).[6] The activity of mutant enzymes is often expressed as a percentage of the wild-type activity.[9]
Thermostability Assay
This assay assesses the stability of the HMBS protein by measuring its residual activity after heat stress.
Protocol:
-
Lysate Preparation: Prepare cell lysates containing the wild-type or mutant HMBS enzyme as described above.
-
Heat Treatment: Incubate the lysates at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 90 minutes).[9][10][14]
-
Cooling: Immediately place the samples on ice to stop the heat-induced denaturation.[9]
-
Activity Measurement: Measure the residual HMBS enzyme activity in the heat-treated samples using the enzyme activity assay described above.
-
Calculation: The thermostability is expressed as the percentage of the initial enzyme activity that remains after the heat treatment.[10]
Differential Scanning Fluorimetry (DSF)
DSF, also known as the thermal shift assay, is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye.[15][16]
Protocol:
-
Sample Preparation: A mixture containing the purified HMBS protein, a fluorescent dye (e.g., SYPRO Orange), and the buffer of interest is prepared in a multi-well plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: As the protein unfolds, the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A higher Tm indicates greater protein stability.
Visualizing the Analysis Workflow
The following diagram illustrates the general workflow for the analysis of HMBS mutations, from patient identification to functional characterization.
Caption: Workflow for analyzing HMBS mutations.
Conclusion
The study of HMBS mutations reveals a complex landscape where different genetic alterations can have profoundly different impacts on enzyme activity and stability. Missense mutations can result in a wide range of effects, from near-normal activity to complete inactivation, and can significantly impact protein stability.[3][9] Splicing and frameshift mutations often lead to severely truncated and non-functional proteins.[4][8] A thorough understanding of these relationships, facilitated by robust experimental methodologies, is essential for accurate patient diagnosis, genetic counseling, and the development of targeted therapies for Acute Intermittent Porphyria.
References
- 1. researchgate.net [researchgate.net]
- 2. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Two Novel Hydroxymethylthis compound Synthase Splicing Mutations Predispose to Acute Intermittent Porphyria - ProQuest [proquest.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Characterization of 40 Novel Hydroxymethylthis compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Intermittent Porphyria: Predicted Pathogenicity of HMBS Variants Indicates Extremely Low Penetrance of the Autosomal Dominant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of HMBS gene mutations in spanish patients with acute intermittent porphyria | Cellular and Molecular Biology [cellmolbiol.org]
- 12. HMBS hydroxymethylthis compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Frontiers | Functional and structural analysis of a novel splice site HMBS variant in a Chinese AIP patient [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
A Comparative Analysis of Hydroxymethylbilane and Uroporphyrinogen I as Substrates in Heme Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroxyméthylbilane (HMB) and uroporphyrinogen I as substrates in the context of the heme biosynthetic pathway. This analysis is supported by experimental data to elucidate their distinct roles and metabolic fates.
Hydroxymethylthis compound (B3061235) is the linear tetrapyrrole precursor to all porphyrins in biological systems.[1] Its metabolic fate is a critical branch point in the heme synthesis pathway, leading to either the physiologically essential uroporphyrinogen III or the non-functional isomer, uroporphyrinogen I. This divergence is governed by the presence or absence of the enzyme uroporphyrinogen III synthase (UROS).[2][3]
The Decisive Step: Enzymatic Cyclization Versus Spontaneous Arrangement
Under normal physiological conditions, hydroxymethylthis compound is rapidly converted into uroporphyrinogen III by the action of uroporphyrinogen III synthase.[1] This enzymatic reaction involves the inversion of the D-ring of the linear HMB molecule, resulting in an asymmetric macrocycle that serves as the precursor for heme, chlorophylls, and cobalamins.
In the absence or deficiency of uroporphyrinogen III synthase, hydroxymethylthis compound undergoes a slower, spontaneous, non-enzymatic cyclization to form uroporphyrinogen I.[2][3] This isomer is characterized by a symmetrical arrangement of its side chains and cannot be further metabolized to heme.[4] The accumulation of uroporphyrinogen I and its downstream product, coproporphyrinogen I, is a hallmark of the genetic disorder congenital erythropoietic porphyria (CEP).[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the roles and processing of hydroxymethylthis compound and uroporphyrinogen I.
| Parameter | Hydroxymethylthis compound | Uroporphyrinogen I | Uroporphyrinogen III |
| Enzyme | Uroporphyrinogen III Synthase (UROS) | Uroporphyrinogen Decarboxylase (UROD) | Uroporphyrinogen Decarboxylase (UROD) |
| Km Value | 5-20 µM (for human UROS) | 0.80 µM (for human UROD at pH 6.8)[5] | 0.35 µM (for human UROD at pH 6.8)[5] |
| Reaction Product | Uroporphyrinogen III | Coproporphyrinogen I | Coproporphyrinogen III |
| Physiological Role | Precursor to all porphyrins | Metabolic dead-end | Intermediate in heme synthesis |
| Formation | Enzymatic (from porphobilinogen) | Spontaneous (from HMB) | Enzymatic (from HMB) |
Experimental Protocols
Uroporphyrinogen III Synthase Activity Assay (Coupled-Enzyme Method)
This assay measures the activity of UROS by providing its substrate, hydroxymethylthis compound, generated in situ from porphobilinogen (B132115) by hydroxymethylthis compound synthase.[6]
Materials:
-
Erythrocyte lysate (source of hydroxymethylthis compound synthase and uroporphyrinogen III synthase)
-
Porphobilinogen (PBG) solution
-
Tris-HCl buffer (pH 8.2)
-
Trichloroacetic acid (TCA)
-
Iodine solution
-
Sodium disulfite solution
-
HPLC system with a C18 reversed-phase column and fluorescence detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the erythrocyte lysate.
-
To generate hydroxymethylthis compound, add porphobilinogen to the reaction mixture and incubate at 37°C. The hydroxymethylthis compound synthase present in the lysate will convert PBG to HMB.
-
The UROS in the lysate will then convert the newly formed HMB to uroporphyrinogen III. Simultaneously, some HMB will spontaneously cyclize to uroporphyrinogen I.
-
Stop the reaction by adding TCA.
-
Oxidize the uroporphyrinogens to their corresponding fluorescent uroporphyrins by adding an iodine solution.
-
Quench the excess iodine with a sodium disulfite solution.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify uroporphyrin I and uroporphyrin III.[6]
Uroporphyrinogen Decarboxylase Activity Assay
This assay directly compares the decarboxylation of uroporphyrinogen I and uroporphyrinogen III by uroporphyrinogen decarboxylase (UROD).[7]
Materials:
-
Purified or partially purified uroporphyrinogen decarboxylase (e.g., from erythrocyte lysate)
-
Uroporphyrinogen I and uroporphyrinogen III substrates
-
Phosphate (B84403) buffer (pH 6.8)
-
TCA
-
HPLC system with a C18 reversed-phase column and fluorescence detector
Procedure:
-
Prepare separate reaction mixtures for each substrate (uroporphyrinogen I and uroporphyrinogen III) containing the phosphate buffer and the UROD enzyme preparation.
-
Initiate the reactions by adding the respective uroporphyrinogen substrate to each mixture.
-
Incubate the reactions at 37°C for a defined period.
-
Terminate the reactions by adding TCA.
-
Oxidize the resulting coproporphyrinogens to coproporphyrins.
-
Centrifuge the samples and analyze the supernatants by HPLC to quantify the formation of coproporphyrin I and coproporphyrin III.[7]
Visualizations
Caption: Metabolic fate of Hydroxymethylthis compound.
Caption: UROD substrate comparison workflow.
References
- 1. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Semantic Scholar [semanticscholar.org]
- 2. Hydroxymethylthis compound - Wikipedia [en.wikipedia.org]
- 3. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of mouse liver uroporphyrinogen decarboxylase by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Uroporphyrinogen III Synthase with Hydroxymethylbilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of uroporphyrinogen III synthase (UROIIIS) with its substrate, hydroxymethylbilane (B3061235) (HMB). UROIIIS is a key enzyme in the heme biosynthetic pathway, catalyzing the conversion of the linear tetrapyrrole HMB into the macrocyclic uroporphyrinogen III. Deficiencies in UROIIIS activity are associated with the debilitating genetic disorder congenital erythropoietic porphyria. Understanding the kinetic properties of this enzyme is crucial for developing therapeutic interventions and for broader applications in biotechnology.
Quantitative Kinetic Data Summary
The following table summarizes the key kinetic parameters for UROIIIS from various species when acting on its natural substrate, hydroxymethylthis compound. This data facilitates a direct comparison of the enzyme's efficiency across different organisms.
| Species | Km (µM) for HMB | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH | Reference |
| Homo sapiens (Human) | 5 - 20 | Not Reported | Not Reported | 7.4 | [1] |
| Homo sapiens (Human) | 0.15 | Not Reported | Not Reported | 8.2 | UniProt P10746 |
| Escherichia coli | 5 | Not Reported | Not Reported | 7.8 | [2] |
| Arabidopsis thaliana | Activity Confirmed | Not Reported | Not Reported | Not Reported | [1] |
Note: The specific activity for the purified human erythrocyte UROIIIS has been reported to be over 300,000 units/mg.[1] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour.
Enzymatic Reaction Pathway
Uroporphyrinogen III synthase catalyzes a remarkable intramolecular rearrangement and cyclization of the linear hydroxymethylthis compound molecule. The accepted mechanism involves the formation of a spiro-intermediate, which is crucial for the inversion of the D-ring of the tetrapyrrole, leading to the formation of the physiologically relevant uroporphyrinogen III isomer.
Caption: Enzymatic conversion of HMB to Uroporphyrinogen III by UROIIIS.
Experimental Protocols
Accurate kinetic analysis of UROIIIS relies on precise experimental methodologies. Two primary assay types are commonly employed: the coupled-enzyme assay and the direct assay. For detailed kinetic studies, the direct assay is preferred as it uses synthetically prepared HMB as the substrate, avoiding potential interference from the coupling enzyme.
Detailed Protocol for the Direct Kinetic Assay of Uroporphyrinogen III Synthase
This protocol outlines a method for determining the kinetic parameters of UROIIIS using a direct assay with HPLC-based quantification of the product.
1. Materials and Reagents:
-
Purified uroporphyrinogen III synthase
-
Hydroxymethylthis compound (HMB), synthetic
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Iodine solution (for oxidation)
-
Sodium thiosulfate (B1220275) solution (to stop oxidation)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 HPLC column
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Uroporphyrin III standard
2. Preparation of Hydroxymethylthis compound (HMB):
HMB is unstable and should be prepared fresh. It can be synthesized from porphobilinogen (B132115) (PBG) using porphobilinogen deaminase (also known as hydroxymethylthis compound synthase). The deaminase can be obtained from heat-treated erythrocyte lysates. The concentration of the prepared HMB solution should be determined spectrophotometrically.
3. Enzyme Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA (to stabilize the enzyme), and varying concentrations of freshly prepared HMB.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified UROIIIS.
-
Incubate the reaction for a specific time, ensuring that the product formation is in the linear range.
-
Stop the reaction by adding a solution of iodine in perchloric acid. This step also oxidizes the uroporphyrinogen III product to the stable and fluorescent uroporphyrin III.
-
After a short incubation with iodine, add sodium thiosulfate to quench the excess iodine.
4. HPLC Analysis:
-
Inject a defined volume of the reaction mixture into the HPLC system.
-
Separate the uroporphyrin isomers (uroporphyrin I is formed by non-enzymatic cyclization of HMB, while uroporphyrin III is the enzymatic product) on a reversed-phase C18 column.
-
A typical mobile phase gradient could be a mixture of acetonitrile and water containing a small percentage of TFA.
-
Detect the uroporphyrins using a fluorescence detector (e.g., excitation at ~405 nm and emission at ~620 nm) or a UV detector.
-
Quantify the amount of uroporphyrin III formed by comparing the peak area to a standard curve generated with known concentrations of uroporphyrin III.
5. Data Analysis:
-
Calculate the initial reaction velocity (v) at each HMB concentration.
-
Plot the initial velocity against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the catalytic constant (kcat) from the Vmax value and the enzyme concentration used in the assay (kcat = Vmax / [E]total).
-
Calculate the catalytic efficiency as the ratio of kcat to Km.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the direct kinetic analysis of UROIIIS.
Caption: Workflow for the direct kinetic assay of UROIIIS.
Comparison with Alternatives
The primary alternative to the direct assay is the coupled-enzyme assay . In this method, HMB is generated in situ from porphobilinogen (PBG) by the action of porphobilinogen deaminase. While simpler to set up as it does not require the separate synthesis and purification of HMB, the coupled assay is less ideal for precise kinetic studies. Potential drawbacks include:
-
The activity of the coupling enzyme (porphobilinogen deaminase) could become rate-limiting, leading to an underestimation of the true UROIIIS activity.
-
Substances in the crude enzyme preparations used for the coupling reaction could interfere with UROIIIS activity.
For diagnostic purposes and for monitoring enzyme purification, the coupled-enzyme assay can be a convenient and easier-to-perform alternative. However, for obtaining accurate kinetic constants such as Km and kcat, the direct assay is the method of choice.
References
A Comparative Guide to the Efficiency of Tetrapyrrole Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Tetrapyrroles are a class of essential biological pigments, central to a myriad of life-sustaining processes including photosynthesis, respiration, and various enzymatic reactions. The intricate and highly regulated biosynthetic pathways of these molecules offer numerous targets for research and therapeutic development. This guide provides an objective comparison of the efficiency of the different tetrapyrrole synthesis pathways, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this vital area of biochemistry.
Introduction to Tetrapyrrole Biosynthesis
All tetrapyrroles originate from a common precursor, 5-aminolevulinic acid (ALA). The synthesis of this crucial starting molecule is a key point of divergence, with two primary pathways found in nature: the C4 (Shemin) pathway and the C5 pathway . From ALA, a conserved series of enzymatic reactions leads to the formation of the first macrocyclic intermediate, uroporphyrinogen III. This molecule stands at a major branchpoint, from which the pathway diversifies to produce four major classes of tetrapyrroles: heme , chlorophyll (B73375) , siroheme (B1205354) , and cobalamin (Vitamin B12). The efficiency of each of these branches is tightly regulated to meet the specific metabolic needs of the organism.
The Initial Fork in the Road: A Comparison of the C4 and C5 Pathways for ALA Synthesis
The initial step of tetrapyrrole biosynthesis, the formation of ALA, is a critical control point and a key determinant of the overall efficiency of the entire pathway.
The C4 (Shemin) Pathway
The C4 pathway, first elucidated by David Shemin, involves the condensation of a four-carbon compound, succinyl-CoA (derived from the Krebs cycle), and the amino acid glycine (B1666218). This single enzymatic step is catalyzed by ALA synthase (ALAS). This pathway is predominantly found in animals, fungi, and α-proteobacteria.
The C5 Pathway
In contrast, the C5 pathway utilizes the intact five-carbon skeleton of glutamate (B1630785). This more complex pathway involves three enzymatic steps catalyzed by glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde (B1620169) aminotransferase (HemL). The C5 pathway is the primary route for ALA synthesis in plants, algae, archaea, and most bacteria.
Efficiency Comparison of the C4 and C5 Pathways
While both pathways lead to the same essential precursor, their efficiencies differ in terms of energy expenditure and precursor utilization. The C4 pathway is generally considered more efficient for microbial production of ALA due to its single enzymatic step, which bypasses the need for the ATP-dependent activation of glutamate to glutamyl-tRNA seen in the C5 pathway.[1] However, the C5 pathway is often preferred for industrial heme manufacturing as it can achieve higher titers from simple carbon sources.[2]
The following table summarizes the key differences in the energy and substrate requirements for the two pathways.
| Parameter | C4 (Shemin) Pathway | C5 Pathway |
| Starting Substrates | Succinyl-CoA + Glycine | Glutamate |
| Key Enzymes | ALA Synthase (ALAS) | Glutamyl-tRNA Synthetase (GltX), Glutamyl-tRNA Reductase (HemA), Glutamate-1-semialdehyde Aminotransferase (HemL) |
| ATP Cost per ALA | 0 | 1 ATP (for tRNA charging) |
| NADPH Cost per ALA | 0 | 1 NADPH (for reduction of glutamyl-tRNA) |
Visualizing the Pathways
To provide a clear visual representation of the initial steps of tetrapyrrole synthesis, the following diagrams illustrate the C4 and C5 pathways leading to the formation of ALA.
Downstream Branches: From a Common Intermediate to Diverse Functions
From uroporphyrinogen III, the tetrapyrrole pathway branches to synthesize a variety of essential molecules. The efficiency of these downstream branches is regulated by the activity of key enzymes at the branchpoints.
The main branches of the tetrapyrrole synthesis pathway are illustrated in the diagram below.
Heme and Chlorophyll Branches: A Tale of Two Metals
The branchpoint at protoporphyrin IX is a critical regulatory node, determining the flow of intermediates towards either heme or chlorophyll synthesis. The insertion of ferrous iron (Fe²⁺) by ferrochelatase commits the molecule to the heme branch, while the insertion of magnesium (Mg²⁺) by magnesium chelatase directs it towards chlorophyll.[3] The relative activities of these two enzymes are tightly controlled to meet the cell's demand for these essential end products.[3]
Siroheme and Cobalamin Branches
The synthesis of siroheme and cobalamin diverges from the main pathway at uroporphyrinogen III. Siroheme, a key cofactor in sulfite (B76179) and nitrite (B80452) reductases, is synthesized via the action of sirohydrochlorin ferrochelatase.[4] The biosynthesis of cobalamin, a complex process, also branches off at this point, with sirohydrochlorin cobaltochelatase playing a key role in committing the intermediate to this pathway.[5]
Experimental Protocols for Efficiency Analysis
To quantitatively compare the efficiency of different tetrapyrrole synthesis pathways, a combination of enzymatic assays and metabolic flux analysis is required.
Enzyme Activity Assays
The activity of key regulatory enzymes, such as ALA synthase and ferrochelatase, can be determined using spectrophotometric or fluorometric assays.
Experimental Workflow for Enzyme Activity Assay:
Metabolic Flux Analysis (MFA)
Metabolic flux analysis using stable isotope tracers (e.g., ¹³C-labeled glucose or glutamate) provides a powerful tool for quantifying the in vivo rates (fluxes) of metabolic pathways.[6] By tracking the incorporation of the isotope into downstream metabolites, the relative and absolute fluxes through different branches of the tetrapyrrole synthesis pathway can be determined.
Key Steps in a ¹³C-Metabolic Flux Analysis Experiment:
-
Isotope Labeling: Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [1-¹³C]-glutamate).
-
Metabolite Extraction: Harvest cells and rapidly quench metabolic activity. Extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic labeling patterns of tetrapyrrole intermediates and end-products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Flux Calculation: Use computational modeling to calculate the metabolic fluxes that best fit the observed labeling patterns.
Detailed Protocol: Comparative ¹³C-Metabolic Flux Analysis of C4 and C5 Pathways
This protocol outlines a method for comparing the metabolic flux through the C4 and C5 pathways in an organism that possesses both, or in engineered organisms expressing one of the two pathways.
-
Cell Culture and Isotope Labeling:
-
Grow parallel cultures of the cells of interest.
-
For the C4 pathway analysis, supplement the medium with ¹³C-labeled glycine or succinate.
-
For the C5 pathway analysis, use ¹³C-labeled glutamate.
-
Ensure the cultures reach a metabolic and isotopic steady state.
-
-
Sample Preparation:
-
Rapidly quench metabolism by immersing the cell culture in a cold solvent (e.g., -20°C methanol).
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the tetrapyrrole intermediates using a C18 reverse-phase HPLC column.
-
Use a tandem mass spectrometer to identify and quantify the different isotopologues of each metabolite.
-
-
Data Analysis and Flux Modeling:
-
Determine the mass isotopomer distributions for key intermediates.
-
Use a metabolic model of the tetrapyrrole synthesis pathway to calculate the fluxes that best explain the experimental data. Software packages such as INCA or OpenFLUX can be used for this purpose.
-
Conclusion
The biosynthesis of tetrapyrroles is a complex and fascinating network of interconnected pathways. Understanding the relative efficiencies of these pathways is crucial for a wide range of applications, from metabolic engineering for the production of valuable compounds to the development of novel therapeutic strategies targeting diseases associated with tetrapyrrole metabolism. The choice between the C4 and C5 pathways for ALA synthesis represents a fundamental trade-off between enzymatic simplicity and precursor availability. The subsequent branching of the pathway is tightly regulated to ensure a balanced production of heme, chlorophyll, siroheme, and cobalamin. The experimental approaches outlined in this guide provide a framework for the quantitative analysis of these intricate pathways, enabling researchers to further unravel the complexities of tetrapyrrole biosynthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gene Expression Profiling of the Tetrapyrrole Metabolic Pathway in Arabidopsis with a Mini-Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating HMBS Variant Function: A Comparative Analysis of Yeast-Based and Alternative Assays
For researchers, scientists, and drug development professionals investigating Acute Intermittent Porphyria (AIP), the functional validation of hydroxymethylbilane (B3061235) synthase (HMBS) gene variants is a critical step in distinguishing pathogenic mutations from benign polymorphisms. This guide provides a comprehensive comparison of the widely used yeast-based complementation assay with alternative methods, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection of the most appropriate validation strategy.
Defects in the HMBS enzyme, the third enzyme in the heme biosynthetic pathway, lead to the accumulation of porphyrin precursors, causing the neurotoxic attacks characteristic of AIP.[1][2] With a growing number of HMBS variants being identified as "variants of uncertain significance" (VUS), robust functional assays are essential for accurate clinical interpretation and to guide therapeutic development.[3][4][5]
This guide delves into the methodologies, data presentation, and comparative performance of three key assays: the yeast-based functional complementation assay, in vitro HMBS enzyme activity assays in mammalian cells, and minigene assays for splicing variants.
Comparative Overview of HMBS Variant Validation Assays
| Assay Type | Principle | Throughput | Biological System | Typical Output | Strengths | Limitations |
| Yeast-Based Functional Complementation Assay | A human HMBS variant's ability to rescue a lethal or temperature-sensitive phenotype in a yeast strain lacking the orthologous HEM3 gene.[3][6] | High (can be multiplexed)[3][6] | Saccharomyces cerevisiae | Functional score (normalized growth rate)[7] | Scalable, cost-effective, high-throughput, sensitive to subtle functional changes.[3][6] | Non-mammalian system, may not fully recapitulate human cellular environment, less suitable for splicing variants. |
| In Vitro HMBS Enzyme Activity Assay | Direct measurement of HMBS enzymatic activity in lysates of mammalian cells (e.g., HEK293T) expressing a specific HMBS variant.[8][9] | Low to medium | Mammalian cell lines | Percentage of wild-type enzyme activity.[9][10][11] | Physiologically relevant mammalian system, direct measure of enzymatic function. | More resource-intensive, lower throughput than yeast assays. |
| Minigene Splicing Assay | In vitro analysis of a variant's impact on pre-mRNA splicing using a construct containing the variant and flanking intronic/exonic sequences.[12][13] | Low to medium | Mammalian cell lines | Analysis of mRNA transcripts (e.g., via RT-PCR and sequencing) to detect aberrant splicing.[12][13] | Specifically designed to assess the impact on splicing, provides direct evidence of splicing defects. | Only applicable to variants predicted to affect splicing, does not assess protein function directly. |
Quantitative Data Comparison
The following table presents a comparison of functional data obtained from a high-throughput yeast-based assay and in vitro enzyme activity assays for selected HMBS variants, alongside their clinical significance as reported in ClinVar.
| HMBS Variant | Clinical Significance (ClinVar) | Yeast-Based Assay Functional Score | In Vitro Enzyme Activity (% of Wild-Type) |
| R26L | Likely Pathogenic | 0.15 | Not Reported |
| R116W | Pathogenic | 0.08 | ~50% |
| R173W | Pathogenic | 0.05 | Not Reported |
| D178H | Uncertain Significance | 0.85 | Significant residual activity |
| V215M | Uncertain Significance | Not Reported | 19.4% |
| A347P | Uncertain Significance | Not Reported | 51% |
Note: Functional scores from the yeast-based assay are normalized, where a score of 1 represents wild-type function and a score of 0 represents a loss of function.[7] Data for this table was compiled from multiple sources and serves as an illustrative comparison. Direct comparison can be challenging due to variations in experimental conditions between studies.
Experimental Protocols
Yeast-Based Functional Complementation Assay
This protocol is adapted from the multiplexed assay described by van Loggerenberg et al. (2023).[3][6]
a. Strain and Plasmids:
-
Yeast Strain: Saccharomyces cerevisiae strain with a temperature-sensitive mutation in the essential HEM3 gene (the yeast ortholog of HMBS).
-
Expression Vector: A yeast expression vector (e.g., pYES-DEST52) containing the human HMBS cDNA under the control of a suitable promoter (e.g., GAL1).
-
Controls: Plasmids expressing wild-type human HMBS (positive control) and an empty vector (negative control).
b. Library Construction (for multiplexed assay):
-
Generate a library of HMBS variants using methods like saturation mutagenesis.[3][6]
-
Clone the variant library into the yeast expression vector.
c. Yeast Transformation:
-
Transform the library of HMBS variant plasmids (or individual variant plasmids) into the temperature-sensitive hem3 yeast strain.
-
Select for transformants on appropriate selective media.
d. Functional Complementation Assay:
-
Grow the transformed yeast strains (or pooled library) at the permissive temperature (e.g., 30°C) to allow for initial growth.
-
Shift the cultures to the non-permissive temperature (e.g., 37°C) to impose selection.
-
Monitor yeast growth over time by measuring optical density (OD600).
e. Data Analysis (for multiplexed assay):
-
Isolate plasmid DNA from the yeast populations before and after selection.
-
Use deep sequencing to determine the frequency of each HMBS variant in the pre- and post-selection populations.
-
Calculate a functional score for each variant based on its enrichment or depletion after selection.[7]
In Vitro HMBS Enzyme Activity Assay
This protocol is a generalized procedure based on methods described in various studies.[8][9][10][11]
a. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line, such as HEK293T, in appropriate media.
-
Transfect the cells with expression vectors containing either wild-type HMBS or the HMBS variant of interest. Use an empty vector as a negative control.
b. Cell Lysis:
-
After 24-48 hours of transfection, harvest the cells.
-
Lyse the cells using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
c. Enzyme Activity Measurement:
-
The assay measures the conversion of porphobilinogen (B132115) (PBG) to uroporphyrin.[9]
-
Incubate a defined amount of cell lysate with a saturating concentration of PBG substrate at 37°C.
-
Stop the reaction after a specific time (e.g., 60 minutes) by adding trichloroacetic acid.
-
Oxidize the product, uroporphyrinogen, to the fluorescent uroporphyrin by exposure to light.
-
Measure the amount of uroporphyrin produced using a spectrofluorometer.
d. Data Analysis:
-
Normalize the enzyme activity to the total protein concentration in the lysate.
-
Express the activity of the HMBS variant as a percentage of the activity of the wild-type enzyme.[9][10]
Minigene Splicing Assay
This protocol provides a general framework for performing a minigene assay.[12][13]
a. Minigene Construct Generation:
-
Design a minigene construct containing the exon(s) and flanking intron sequences harboring the variant of interest.
-
Clone this genomic fragment into a splicing vector (e.g., pSPL3) that contains upstream and downstream exons and splice sites.
-
Create both a wild-type and a mutant version of the minigene construct.
b. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HeLa).
-
Transfect the cells with the wild-type and mutant minigene constructs.
c. RNA Extraction and RT-PCR:
-
After 24-48 hours, extract total RNA from the transfected cells.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers specific to the exons in the splicing vector to amplify the spliced mRNA transcripts.
d. Analysis of Splicing Products:
-
Analyze the RT-PCR products by agarose (B213101) gel electrophoresis to visualize any differences in the size of the transcripts between the wild-type and mutant constructs.
-
Sequence the RT-PCR products to precisely identify the nature of any aberrant splicing events (e.g., exon skipping, intron retention, use of cryptic splice sites).
Mandatory Visualizations
Heme Biosynthesis Pathway
Caption: A simplified diagram of the heme biosynthesis pathway highlighting the role of HMBS.
Yeast-Based HMBS Assay Workflow
References
- 1. porphyrianews.com [porphyrianews.com]
- 2. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mavedb.org [mavedb.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of 40 Novel Hydroxymethylthis compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HMBS hydroxymethylthis compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Wild-Type and Mutant Hydroxymethylbilane Synthase (HMBS) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of wild-type (WT) human hydroxymethylbilane (B3061235) synthase (HMBS) and various mutants associated with Acute Intermittent Porphyria (AIP). The information presented is based on published experimental data to facilitate a deeper understanding of the molecular basis of AIP and to aid in the development of novel therapeutic strategies.
Introduction to HMBS and Acute Intermittent Porphyria
Hydroxymethylthis compound synthase (HMBS), also known as porphobilinogen (B132115) deaminase, is the third enzyme in the heme biosynthetic pathway.[1] It catalyzes the head-to-tail condensation of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, hydroxymethylthis compound.[2] Mutations in the HMBS gene can lead to a deficiency in enzyme activity, causing the autosomal dominant disorder Acute Intermittent Porphyria (AIP).[1][3] This condition is characterized by the accumulation of neurotoxic porphyrin precursors, δ-aminolevulinic acid (ALA) and PBG, leading to life-threatening neurovisceral attacks.[4] While over 400 mutations in the HMBS gene have been identified, the clinical penetrance of AIP is low, with less than 10% of individuals carrying a pathogenic mutation developing symptoms.[3][5][6]
The impact of these mutations on the HMBS enzyme is varied, affecting its catalytic activity, structural stability, or both.[1] Understanding these differences at a molecular level is crucial for predicting disease severity and for the design of targeted therapies, such as pharmacological chaperones aimed at stabilizing the mutant enzyme.
Structural Comparison
The human HMBS enzyme is a monomeric protein composed of three domains.[7] Its structure is crucial for its function, including the binding of the dipyrromethane (DPM) cofactor and the sequential addition of four PBG substrate molecules.[2] Mutations can disrupt the overall three-dimensional structure, affecting the active site, cofactor binding, or the flexible hinge regions that are important for accommodating the growing polypyrrole chain.[8]
For instance, some mutations, like L30P and L170P, are thought to disrupt the helical structure of the enzyme.[5] Others, such as G111R, can interfere with the interactions that maintain the antiparallel β-sheet structure, thereby affecting the enzyme's 3D conformation.[7] The location of the mutation often correlates with its impact; mutations near the active site or the DPM cofactor binding site can directly impair catalysis, while those on the protein's exterior may reduce stability, leading to rapid degradation.[5][6]
Functional Comparison
The functional consequences of HMBS mutations are primarily assessed through enzyme kinetics and thermal stability assays. These studies reveal a spectrum of effects, from mild reductions in activity to complete loss of function.
Enzyme Kinetics
Mutations in the HMBS gene can significantly alter the enzyme's catalytic efficiency. This is often characterized by changes in the Michaelis constant (Km), which reflects the substrate binding affinity, and the maximum reaction velocity (Vmax). For example, the R167W mutant exhibits a very high Km and a decreased Vmax, indicating inefficient substrate binding and a reduced catalytic rate.[1] In contrast, some mutants like K132N show no significant kinetic defects.[1]
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant HMBS Enzymes
| Enzyme Variant | Relative Activity (%)* | Km (µM) | Vmax (nmol Uroporphyrinogen I/h/mg) | Reference |
| Wild-Type (WT) | 100 | 8.8 ± 1.2 | 2249 ± 38 | [1][9] |
| R116W | <5 | Not Determined | Not Determined | [1] |
| R167W | <5 | 1100 ± 200 | 120 ± 10 | [1] |
| R173W | <5 | Not Determined | Not Determined | [1] |
| K132N | ~100 | 9.0 ± 2.0 | 2100 ± 200 | [1] |
| V215E | Not specified | Not specified | Not specified | [1] |
| R26H | 0.4 ± 0.0 | 7.9 ± 1.1 | 9 ± 1 | [9] |
| A347P | 51 | Not specified | Not specified | [5] |
| Glu135AspfsX74 | 62.2 | Not specified | Not specified | [10] |
*Relative activity measured under standard assay conditions.
Thermal Stability
The thermal stability of an enzyme is a measure of its resistance to unfolding and inactivation at elevated temperatures. Differential Scanning Fluorimetry (DSF) is a common technique used to determine the melting temperature (Tm), the temperature at which half of the enzyme population is unfolded. A lower Tm compared to the wild-type enzyme indicates reduced conformational stability.
Wild-type HMBS is a highly thermostable enzyme with a Tm of approximately 74-75°C.[1][11] Many pathogenic mutants, such as R116W and R173W, exhibit significantly lower Tm values, indicating that they are less stable.[1] Interestingly, the thermal stability of HMBS has been observed to decrease as the polypyrrole chain elongates during catalysis, suggesting a loosening of the enzyme's structure is necessary for product release.[1]
Table 2: Thermal Stability of Wild-Type and Mutant HMBS Enzymes
| Enzyme Variant | Tm (°C) | Method | Reference |
| Wild-Type (WT) | ~74 | DSF | [1] |
| Wild-Type (WT) | 75 ± 0.2 | DSF | [12] |
| R116W | ~53 | DSF | [1] |
| R173W | ~60 | DSF | [1] |
| K132N | ~74 | DSF | [1] |
| R167W | ~74 | DSF | [1] |
| V215E | Lower than WT | DSF | [1] |
| A347P | Highly thermolabile | Activity Assay | [5] |
| p.Gln217Thrfs*33 | Almost undetectable | DSF | [12] |
| R26H (Eholo) | 72.6 ± 0.1 | DSF | [9] |
| Glu135AspfsX74 | Similar to WT | Activity Assay | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of enzyme function. Below are summaries of key experimental protocols frequently used in the study of HMBS.
Recombinant HMBS Expression and Purification
The expression of wild-type and mutant HMBS is typically performed in E. coli systems, which allow for the production of large quantities of the recombinant enzyme.[4]
Experimental Workflow for HMBS Expression and Purification
Caption: Workflow for recombinant HMBS expression and purification.
HMBS Enzyme Activity Assay
The enzymatic activity of HMBS is determined by measuring the rate of conversion of PBG to uroporphyrinogen I.[1]
-
Reaction Setup : Approximately 5 µg of the purified enzyme is pre-incubated in a reaction buffer (e.g., 50 mM Na-Hepes, pH 8.2, containing 0.1 M DTT) for 3 minutes at 37°C.[1]
-
Initiation : The reaction is initiated by adding a pre-heated solution of the substrate, porphobilinogen (PBG), to a final concentration of 100 µM.[1]
-
Incubation : The reaction mixture is incubated for a defined period, typically 4 minutes, at 37°C in the dark.[1][10]
-
Termination : The reaction is stopped by the addition of 5 M HCl and benzoquinone (0.1% in methanol).[1]
-
Oxidation and Detection : The samples are incubated on ice for 30 minutes, protected from light, to allow for the oxidation of uroporphyrinogen to uroporphyrin. The absorbance is then measured at 405 nm.[1]
-
Calculation : Enzyme activity is expressed as nmol of uroporphyrinogen I produced per hour per mg of enzyme.[1] For determining Km and Vmax, the assay is performed with varying concentrations of PBG (e.g., 1.5 µM to 4 mM).[1]
HMBS Enzymatic Reaction Pathway
References
- 1. Conformational stability and activity analysis of two hydroxymethylthis compound synthase mutants, K132N and V215E, with different phenotypic association with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Acute intermittent porphyria: a disease with low penetrance and high heterogeneity [frontiersin.org]
- 4. Acute Intermittent Porphyria: Predicted Pathogenicity of HMBS Variants Indicates Extremely Low Penetrance of the Autosomal Dominant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of 40 Novel Hydroxymethylthis compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. porphyrianews.com [porphyrianews.com]
- 7. HMBS gene mutations and hydroxymethylthis compound synthase activity in acute intermittent porphyria: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematically testing human HMBS missense variants to reveal mechanism and pathogenic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of a common hotspot variant in acute intermittent porphyria sheds light on the mechanism of hydroxymethylthis compound synthase function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel heterozygous mutation in the HMBS gene in a patient with acute intermittent porphyria and posterior reversible encephalopathy syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional and structural analysis of a novel splice site HMBS variant in a Chinese AIP patient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Uroporphyrinogen III Synthase
For Researchers, Scientists, and Drug Development Professionals
Uroporphyrinogen III synthase (UROS) is a key enzyme in the heme biosynthetic pathway, responsible for the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into uroporphyrinogen III. This crucial step involves the inversion of the D-ring of the substrate, leading to the physiologically relevant isomer required for the synthesis of heme, chlorophyll, and vitamin B12.[1] Inhibition of UROS is of significant interest for studying the enzyme's mechanism and for the potential development of therapeutic agents for diseases related to porphyrin metabolism. This guide provides a comparative overview of known inhibitors, their mechanisms of action, and detailed experimental protocols for their study.
Inhibitor Comparison
| Inhibitor Class | Specific Examples | Type of Inhibition | Mechanism of Action |
| Transition State Analogue | Spirolactam analogue | Competitive | Mimics the proposed spiro-pyrrolenine intermediate of the catalytic reaction, binding tightly to the active site.[1][2][3] |
| Substrate Analogue | N(D)-methyl-1-formylthis compound | Competitive | Structurally similar to the substrate, hydroxymethylthis compound, and competes for binding to the active site.[4][5] |
| Product | Uroporphyrinogen III | Product Inhibition (Competitive) | The product of the enzymatic reaction, uroporphyrinogen III, can bind to the active site, preventing the binding of the substrate.[4][5][6] |
| Substrate Analogue | 19-Bromo-hydroxymethylthis compound | Competitive | An analogue of the substrate that acts as a competitive inhibitor. |
| Metal Ions | Cd²⁺, Cu²⁺, Hg²⁺, Zn²⁺ | Not specified | These divalent cations have been shown to inhibit the activity of human erythrocyte UROS.[7] |
Experimental Protocols
A robust and reliable assay is essential for studying the inhibition of uroporphyrinogen III synthase. The following protocol describes a common method for determining the activity and inhibition of UROS, utilizing High-Performance Liquid Chromatography (HPLC) to quantify the enzymatic product.
Uroporphyrinogen III Synthase Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified uroporphyrinogen III synthase (from recombinant expression or isolated from a natural source like human erythrocytes).[7][8]
-
Hydroxymethylthis compound (substrate).
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.4.[7]
-
Quenching solution: e.g., 1 M HCl.
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 HPLC column.
-
Mobile phase for HPLC (e.g., a gradient of methanol (B129727) and aqueous buffer).
-
Uroporphyrin I and III standards for HPLC calibration.
2. Enzyme Activity Assay:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of hydroxymethylthis compound (e.g., at a concentration close to its Km, which is in the range of 5-20 µM for the human enzyme).[7]
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of purified uroporphyrinogen III synthase.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the reaction rate is linear.
-
Stop the reaction by adding the quenching solution (e.g., 1 M HCl). The acidic conditions also promote the oxidation of the uroporphyrinogen products to the more stable and fluorescent uroporphyrins.
-
Centrifuge the samples to pellet any precipitated protein.
3. Inhibition Assay:
-
Prepare a series of reaction mixtures as described above, each containing a different concentration of the inhibitor. Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor in the assay buffer for a set period before adding the substrate to allow for inhibitor binding.
-
Initiate the reaction by adding hydroxymethylthis compound.
-
Follow the same incubation, quenching, and centrifugation steps as in the enzyme activity assay.
4. Quantification of Uroporphyrin III by HPLC:
-
Inject the supernatant from the quenched reaction mixtures into the HPLC system.
-
Separate the uroporphyrin isomers (I and III) using a reversed-phase C18 column and a suitable gradient elution.
-
Detect the uroporphyrins using a fluorescence detector (e.g., excitation at ~405 nm and emission at ~620 nm).
-
Quantify the amount of uroporphyrin III formed by comparing the peak area to a standard curve generated with known concentrations of uroporphyrin III.
5. Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or other kinetic plots.
-
If applicable, calculate the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to appropriate equations.
Visualizations
Porphyrin Biosynthesis Pathway and UROS Inhibition
The following diagram illustrates the position of uroporphyrinogen III synthase in the porphyrin biosynthesis pathway and the point of inhibition.
Caption: The porphyrin biosynthesis pathway highlighting the role of UROS and its inhibition.
Experimental Workflow for UROS Inhibition Studies
This diagram outlines the general workflow for conducting inhibition studies of uroporphyrinogen III synthase.
Caption: A generalized workflow for the study of UROS inhibitors.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human uroporphyrinogen III synthase: NMR-based mapping of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Purification and properties of uroporphyrinogen III synthase (co-synthetase) from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and properties of uroporphyrinogen III synthase (co-synthase) from an overproducing recombinant strain of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Porphyrin Precursors in Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary precursors in porphyrin biosynthesis, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). The information presented herein is supported by established biochemical principles and synthesized from various experimental findings to offer a clear understanding of their respective roles and efficiencies in the synthesis of porphyrins.
Introduction to Porphyrin Biosynthesis
Porphyrins are a class of heterocyclic macrocycles essential for life, forming the core of vital molecules such as heme in hemoglobin and cytochromes, and chlorophyll (B73375) in plants. The biosynthesis of these intricate structures begins with simple precursor molecules that are sequentially assembled and modified by a cascade of eight enzymes. The two foundational precursors that initiate this complex pathway are δ-aminolevulinic acid (ALA) and porphobilinogen (PBG). Understanding the comparative performance of these precursors is critical for research in areas such as photodynamic therapy, the study of genetic disorders known as porphyrias, and the development of novel therapeutics targeting this pathway.
The Porphyrin Biosynthetic Pathway: A Comparative Overview
The journey from simple molecules to the complex porphyrin ring is a tightly regulated and compartmentalized process, occurring in both the mitochondria and the cytosol of the cell.[1][2] The two primary precursors, ALA and PBG, represent distinct entry points into this pathway.
-
δ-Aminolevulinic Acid (ALA): In non-photosynthetic eukaryotes, the biosynthesis of porphyrins is initiated with the formation of ALA.[3] This reaction, catalyzed by ALA synthase, condenses glycine (B1666218) and succinyl-CoA and is the rate-limiting step of the entire pathway.[2] The activity of ALA synthase is subject to feedback inhibition by the final product, heme, ensuring a tightly controlled production of porphyrins.[4]
-
Porphobilinogen (PBG): Two molecules of ALA are subsequently condensed by the enzyme ALA dehydratase to form a pyrrole (B145914) ring structure known as porphobilinogen (PBG).[1][5] Four molecules of PBG are then polymerized by porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form a linear tetrapyrrole, which is the fundamental backbone of the porphyrin macrocycle.[5]
Theoretically, providing PBG as a starting material bypasses the initial, rate-limiting step involving ALA synthase, which could potentially lead to a more direct and efficient synthesis of downstream porphyrins. This guide will explore the experimental basis for this comparison.
Quantitative Comparison of Porphyrin Precursors
To provide a clear comparison of the biosynthetic potential of ALA and PBG, the following table summarizes the expected outcomes of an in vitro experiment using a reconstituted enzymatic system. This system would contain all the necessary cytosolic enzymes for the conversion of these precursors to uroporphyrinogen III, the first macrocyclic intermediate.
| Parameter | δ-Aminolevulinic Acid (ALA) | Porphobilinogen (PBG) | Rationale |
| Enzymes Required for Uroporphyrinogen III Synthesis | ALA dehydratase, Porphobilinogen deaminase, Uroporphyrinogen III synthase | Porphobilinogen deaminase, Uroporphyrinogen III synthase | Starting with PBG bypasses the ALA dehydratase step. |
| Initial Rate of Porphyrin Synthesis | Slower | Faster | The conversion of ALA to PBG is an additional enzymatic step that contributes to the overall reaction time. |
| Overall Yield of Uroporphyrinogen III (at saturation) | Lower | Higher | Bypassing the initial enzymatic steps and potential feedback regulation on ALA synthase can lead to a more efficient conversion to the final product. |
| Key Regulatory Checkpoint | ALA Synthase (rate-limiting, feedback inhibition by heme) | Porphobilinogen Deaminase | When starting with PBG, the regulatory influence of ALA synthase is circumvented. |
Experimental Protocols
The following is a detailed methodology for a key experiment designed to compare the efficiency of ALA and PBG as precursors for porphyrin biosynthesis in vitro.
In Vitro Reconstitution of the Porphyrin Biosynthesis Pathway
Objective: To quantitatively compare the yield of uroporphyrinogen III from equimolar concentrations of ALA and PBG using a reconstituted system of purified enzymes.
Materials:
-
Purified recombinant human enzymes:
-
ALA dehydratase (ALAD)
-
Porphobilinogen deaminase (PBGD)
-
Uroporphyrinogen III synthase (UROS)
-
-
δ-aminolevulinic acid (ALA) hydrochloride
-
Porphobilinogen (PBG)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 10 mM MgCl2, 5 mM DTT)
-
Quenching solution (e.g., 1 M perchloric acid)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
Uroporphyrin III standard
Procedure:
-
Enzyme Preparation: Prepare stock solutions of ALAD, PBGD, and UROS in the reaction buffer to a final concentration of 1 µM each.
-
Reaction Setup:
-
ALA Reaction: In a microcentrifuge tube, combine 50 µL of ALAD, 50 µL of PBGD, and 50 µL of UROS stock solutions. Add reaction buffer to a final volume of 450 µL.
-
PBG Reaction: In a separate microcentrifuge tube, combine 50 µL of PBGD and 50 µL of UROS stock solutions. Add reaction buffer to a final volume of 450 µL.
-
Control Reactions: Prepare control reactions for each set, omitting the respective precursor.
-
-
Initiation of Reaction: To initiate the reactions, add 50 µL of a 1 mM stock solution of either ALA or PBG to the corresponding tubes, achieving a final precursor concentration of 100 µM.
-
Incubation: Incubate all tubes at 37°C in the dark for 1 hour.
-
Reaction Quenching: Stop the reactions by adding 50 µL of 1 M perchloric acid. This will also oxidize the colorless uroporphyrinogen III to the fluorescent uroporphyrin III.
-
Sample Preparation: Centrifuge the quenched reactions at 14,000 x g for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Detect the eluted uroporphyrin III using a fluorescence detector with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.
-
-
Quantification: Create a standard curve using known concentrations of the uroporphyrin III standard. Calculate the concentration of uroporphyrin III in the experimental samples by comparing their peak areas to the standard curve.
Visualizing the Biosynthetic and Experimental Pathways
To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Heme biosynthesis and the porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Pathogenicity of Novel HMBS Mutations
For researchers and drug development professionals navigating the complexities of Acute Intermittent Porphyria (AIP), accurately assessing the pathogenicity of novel mutations in the hydroxymethylbilane (B3061235) synthase (HMBS) gene is paramount. This guide provides a comparative overview of the currently employed methodologies, integrating in silico, in vitro, and cellular-based approaches to offer a comprehensive framework for variant classification.
The Challenge of Variant Interpretation in a Low-Penetrance Disease
AIP is an autosomal dominant disorder characterized by reduced activity of the HMBS enzyme, a key component of the heme biosynthesis pathway.[1][2][3] While over 500 mutations in the HMBS gene have been identified, the disease exhibits low clinical penetrance, meaning many individuals carrying a pathogenic mutation remain asymptomatic throughout their lives.[1][4][5] This variability makes it crucial to employ a multi-pronged approach to distinguish disease-causing variants from benign polymorphisms.
A typical workflow for assessing the pathogenicity of a novel HMBS mutation begins with the identification of the variant through sequencing. This is followed by computational (in silico) analysis to predict its potential impact. Finally, in vitro and cellular assays are employed to experimentally validate these predictions.
Caption: Workflow for assessing the pathogenicity of novel HMBS mutations.
In Silico Prediction Tools: A First-Pass Analysis
A variety of computational tools are available to predict the functional effect of genetic variants. These tools are generally categorized based on their underlying algorithms, which may consider sequence conservation, structural information, or a combination of factors (meta-predictors).[6][7] While these tools are invaluable for initial screening, their predictions should be interpreted with caution and validated experimentally, as their performance can be gene-specific.[8]
| Tool Category | Examples | Principle | Performance Insights |
| Combined | CADD, Eigen-PC | Integrate multiple annotations (e.g., conservation, functional genomics) into a single score. | CADD has shown high accuracy for globin gene variants and is a reliable predictor for non-missense variants.[6][7] Eigen-PC also demonstrates good performance with high sensitivity and specificity.[6][7] |
| Meta-predictor | REVEL | Averages the scores of multiple individual prediction tools. | REVEL is a top performer for missense variants, achieving high accuracy.[6][7] |
| Splicing | SpliceAI | Uses a deep neural network to predict splice variants. | Considered a top-performing splicing predictor, reaching a strong level of evidence.[6][7] |
| Conservation | GERP++, phyloP | Assess the evolutionary conservation of a specific genomic position. | GERP++ and phyloP are the most accurate conservation tools.[6][7] Highly conserved residues are more likely to be functionally important.[1] |
Biochemical Assays: Quantifying the Impact on Enzyme Function
Biochemical assays provide direct evidence of a mutation's effect on HMBS protein function. The two most common assays are enzyme activity and thermostability measurements. These are often performed using recombinant HMBS protein expressed in prokaryotic systems (e.g., E. coli).[9]
HMBS Enzyme Activity Assay
This assay measures the catalytic activity of the HMBS enzyme. A significant reduction in activity compared to the wild-type enzyme is a strong indicator of pathogenicity.[1][9]
Experimental Protocol:
-
Protein Expression: The wild-type and mutant HMBS cDNA are cloned into an expression vector and transformed into E. coli. Protein expression is induced, and the cells are harvested.
-
Lysate Preparation: The bacterial cells are lysed to release the recombinant protein. The lysate is centrifuged, and the supernatant containing the soluble protein is collected.
-
Enzyme Reaction: The supernatant is incubated with the HMBS substrate, porphobilinogen (B132115) (PBG).
-
Product Quantification: The reaction product, uroporphyrinogen, is oxidized to uroporphyrin, which is then quantified by spectrofluorometry.[10]
-
Normalization: The enzyme activity is normalized to the total protein concentration in the lysate and expressed as a percentage of the wild-type activity.[9]
Thermostability Assay
This assay assesses the structural stability of the HMBS protein. Many pathogenic mutations lead to protein misfolding and reduced stability.
Experimental Protocol:
-
Protein Expression and Lysate Preparation: As described for the enzyme activity assay.
-
Heat Treatment: The lysates containing the wild-type and mutant enzymes are incubated at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 90 minutes).[4][10]
-
Residual Activity Measurement: After heat treatment, the residual HMBS enzyme activity is measured using the protocol described above.
-
Calculation: The thermostability is calculated as the percentage of the initial enzyme activity remaining after heat treatment.[4]
Cellular Models: Probing the Effects in a Biological Context
Cellular models provide a more physiologically relevant system to study the impact of HMBS mutations on protein expression, localization, and function.
| Cellular Model | Description | Key Applications |
| Prokaryotic (E. coli) | Recombinant expression of human HMBS. | High-yield production of protein for biochemical assays (enzyme activity, thermostability).[9] |
| Mammalian (HEK293T) | Transient or stable expression of HMBS variants in human embryonic kidney cells.[5] | Analysis of protein expression levels (Western blot), mRNA stability (RT-PCR), and the effect of nonsense-mediated mRNA decay (NMD).[5] |
| Yeast Complementation | Expression of human HMBS variants in a yeast strain with a mutation in the orthologous gene (HEM3). The ability of the human variant to rescue the yeast phenotype is assessed. | High-throughput functional assessment of a large number of missense variants.[11] |
| Patient-derived Cells | Monocytes or other cells isolated from patients with porphyria. | Studying cellular bioenergetics and mitochondrial function in a native context.[12] |
The Heme Biosynthesis Pathway: The Bigger Picture
HMBS is the third enzyme in the heme biosynthesis pathway. A deficiency in HMBS leads to the accumulation of the upstream neurotoxic porphyrin precursors, 5'-aminolevulinic acid (ALA) and porphobilinogen (PBG), which are responsible for the acute neurovisceral attacks characteristic of AIP.[2][4]
Caption: Simplified heme biosynthesis pathway highlighting the role of HMBS.
Conclusion
The assessment of novel HMBS mutations requires a multifaceted approach that combines the predictive power of in silico tools with the definitive evidence from biochemical and cellular assays. By systematically applying the methodologies outlined in this guide, researchers can confidently classify the pathogenicity of novel variants, contributing to a better understanding of AIP and paving the way for the development of new therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cutting-Edge Therapies and Novel Strategies for Acute Intermittent Porphyria: Step-by-Step towards the Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Intermittent Porphyria: An Overview of Therapy Developments and Future Perspectives Focusing on Stabilisation of HMBS and Proteostasis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Intermittent Porphyria: Predicted Pathogenicity of HMBS Variants Indicates Extremely Low Penetrance of the Autosomal Dominant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and structural analysis of a novel splice site HMBS variant in a Chinese AIP patient [frontiersin.org]
- 6. Evaluation of in silico predictors on short nucleotide variants in HBA1, HBA2, and HBB associated with haemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in silico predictors on short nucleotide variants in HBA1, HBA2, and HBB associated with haemoglobinopathies | eLife [elifesciences.org]
- 8. medrxiv.org [medrxiv.org]
- 9. Identification and Characterization of 40 Novel Hydroxymethylthis compound Synthase Mutations that Cause Acute Intermittent Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. biofold.org [biofold.org]
- 12. Feasibility of cellular bioenergetics as a biomarker in porphyria patients - PMC [pmc.ncbi.nlm.nih.gov]
comparing the substrate specificity of uroporphyrinogen decarboxylase isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of uroporphyrinogen decarboxylase (UROD) isomers, supported by experimental data. Uroporphyrinogen decarboxylase is a crucial enzyme in the heme biosynthetic pathway, catalyzing the sequential removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen to form coproporphyrinogen. This process is essential for the synthesis of heme, chlorophyll, and other vital tetrapyrroles. Understanding the substrate preference of UROD is critical for research into porphyrias, a group of genetic disorders caused by deficiencies in heme synthesis enzymes, and for the development of targeted therapeutics.
Substrate Specificity: Uroporphyrinogen III vs. Uroporphyrinogen I
Uroporphyrinogen decarboxylase can utilize both naturally occurring isomers, uroporphyrinogen III and uroporphyrinogen I, as substrates. However, the enzyme exhibits a clear preference for the physiologically relevant uroporphyrinogen III isomer. This preference is reflected in the enzyme's kinetic parameters, with a notably lower Michaelis constant (Km) for uroporphyrinogen III, indicating a higher binding affinity.
At physiological substrate concentrations, the decarboxylation of uroporphyrinogen III proceeds in an ordered, clockwise fashion, starting with the D ring, followed by the A, B, and C rings. In contrast, at higher, non-physiological substrate concentrations, the sequence of decarboxylation becomes random. While UROD can also decarboxylate uroporphyrinogen I, the resulting coproporphyrinogen I cannot be further metabolized in the heme synthesis pathway and its accumulation can be cytotoxic.[1][2]
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic data for human uroporphyrinogen decarboxylase with its primary substrates and intermediates. It is important to note that while Km values are available for several substrates, specific kcat values for uroporphyrinogen I and the partially decarboxylated intermediates are not extensively reported in the literature.
| Substrate | Michaelis Constant (Km) | Turnover Number (kcat) | Catalytic Efficiency (kcat/Km) |
| Uroporphyrinogen III | 0.07 µM - 0.35 µM[3] | 0.16 s-1[3] | ~2.3 x 106 M-1s-1 |
| Uroporphyrinogen I | 0.80 µM[3] | Not Reported | Not Reported |
| Pentacarboxylate Porphyrinogen (B1241876) III | 0.05 µM[3] | Not Reported | Not Reported |
| Pentacarboxylate Porphyrinogen I | 0.07 µM[3] | Not Reported | Not Reported |
Note: The kcat for uroporphyrinogen III represents the overall rate for the four decarboxylation steps.
Experimental Protocols
Key Experiment: Uroporphyrinogen Decarboxylase Activity Assay
This assay measures the enzymatic activity of UROD by quantifying the formation of coproporphyrinogen from uroporphyrinogen.
1. Substrate Preparation:
-
Enzymatic Method: Uroporphyrinogen III can be synthesized in situ from porphobilinogen (B132115) using purified porphobilinogen deaminase and uroporphyrinogen III synthase. Uroporphyrinogen I is formed spontaneously from hydroxymethylbilane (B3061235) in the absence of uroporphyrinogen III synthase.
-
Chemical Method: Uroporphyrinogens can be prepared by the reduction of their corresponding uroporphyrins using sodium amalgam under an inert atmosphere. The resulting porphyrinogens are highly unstable and must be used immediately.
2. Enzyme Reaction:
-
A typical reaction mixture contains a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.8), a reducing agent to maintain the substrate in its reduced state (e.g., dithiothreitol), the uroporphyrinogen substrate, and the enzyme preparation (e.g., purified recombinant UROD or cell lysate).
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid) or by rapid freezing.
3. Product Quantification:
-
The porphyrinogen products are unstable and are therefore oxidized to their corresponding stable porphyrin forms (coproporphyrin) for quantification. This can be achieved by exposure to air and light or by using an oxidizing agent.
-
The different porphyrins (uroporphyrin, heptacarboxylic, hexacarboxylic, pentacarboxylic, and coproporphyrin) are then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The amount of product formed is used to calculate the enzyme activity.
Visualizing the Heme Biosynthesis Pathway and Experimental Workflow
To better illustrate the context of UROD's function and the experimental procedures, the following diagrams have been generated.
Caption: The Heme Biosynthesis Pathway, highlighting the role of UROD.
Caption: Experimental workflow for the Uroporphyrinogen Decarboxylase (UROD) activity assay.
References
A Comparative Guide to the Alternative Quaternary Forms of Porphobilinogen Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alternative quaternary forms of porphobilinogen (B132115) synthase (PBGS), also known as 5-aminolevulinate dehydratase (ALAD). PBGS is a crucial enzyme in the biosynthesis of tetrapyrroles, such as heme and chlorophyll. Its activity is modulated by a dynamic equilibrium between different oligomeric states, primarily a high-activity octamer and a low-activity hexamer. Understanding the characteristics and interplay of these forms is vital for research into porphyrias, lead poisoning, and for the development of novel therapeutics.
Performance Comparison of PBGS Quaternary Forms
The enzymatic activity of porphobilinogen synthase is intrinsically linked to its quaternary structure. The octameric form is consistently reported as the high-activity state, while the hexameric form exhibits significantly lower activity. This difference is attributed to structural variations, including the conformation of the active site lid and the presence of allosteric binding sites.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the octameric and hexameric forms of human PBGS. The wild-type (WT) enzyme exists in a pH-dependent equilibrium between the two forms, while the F12L variant predominantly adopts the hexameric conformation.
| Parameter | Quaternary Form | pH | KM (mM) | kcat (s-1) | Reference |
| KM | Octamer (WT) | 7.0 | ~0.2 | ~0.6 | [1] |
| KM | Octamer (WT) | 9.0 | 0.015 | Not Reported | [1] |
| KM | Hexamer (WT) | 9.0 | 4.5 | Not Reported | [1] |
| KM | Hexamer (F12L variant) | 7.0 | ~18 | Negligible Activity | [1] |
| KM | Hexamer (F12L variant) | 9.0 | Indistinguishable from WT hexamer | Not Reported | [1] |
Signaling Pathways and Regulatory Mechanisms
The equilibrium between the different quaternary forms of PBGS is a key aspect of its allosteric regulation, a concept described by the "morpheein model".[2] This equilibrium is influenced by several factors:
-
pH: Higher pH favors the dissociation of the octamer into dimers, which can then reassemble into the less active hexamer.[1]
-
Allosteric Effectors: In many species, but not in metazoa or fungi, an allosteric magnesium ion binding site is present in the octamer but not the hexamer. Binding of Mg2+ stabilizes the octameric form.[3]
-
Mutations: Certain mutations, such as the F12L variant in humans, can destabilize the octamer and shift the equilibrium towards the hexameric form, leading to reduced enzyme activity and diseases like ALAD porphyria.
-
Small Molecules: Some drugs and small molecules can selectively bind to and stabilize the hexameric form, acting as allosteric inhibitors.[2]
Currently, there is limited evidence for the regulation of PBGS quaternary structure by upstream cellular signaling pathways. The primary regulatory mechanisms appear to be intrinsic to the enzyme and its immediate microenvironment.
Experimental Protocols
Analysis of PBGS Quaternary Structure by Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE separates proteins based on their size, shape, and native charge, making it an ideal method to resolve the different oligomeric forms of PBGS.
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Tris-HCl buffers (pH 6.8 and 8.8)
-
Ammonium persulfate (APS), 10% (w/v)
-
Tetramethylethylenediamine (TEMED)
-
Native PAGE running buffer (25 mM Tris, 192 mM glycine, pH 8.3)
-
Native sample buffer (62.5 mM Tris-HCl pH 6.8, 40% glycerol, 0.01% bromophenol blue)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (10% acetic acid, 40% methanol (B129727) in water)
Protocol:
-
Gel Casting:
-
Assemble glass plates for gel casting.
-
Prepare a 7.5% resolving gel solution with 1.5 M Tris-HCl (pH 8.8). Add APS and TEMED to initiate polymerization. Pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After polymerization, remove the overlay and pour the 4% stacking gel solution with 0.5 M Tris-HCl (pH 6.8), APS, and TEMED. Insert the comb.
-
-
Sample Preparation:
-
Mix purified PBGS samples (at desired concentrations) with native sample buffer. Do not heat or add reducing agents.
-
-
Electrophoresis:
-
Place the polymerized gel in the electrophoresis apparatus and fill the reservoirs with cold native PAGE running buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background. The octamer will migrate slower than the hexamer.
-
Separation of PBGS Oligomers by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the separation of the larger octamer from the smaller hexamer and dimer.
Materials:
-
Size-exclusion chromatography column (e.g., Superdex 200 or similar, with a fractionation range suitable for proteins from ~150 kDa to >600 kDa)
-
HPLC or FPLC system
-
SEC running buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Filtered and degassed protein sample
Protocol:
-
System and Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the running buffer at a constant flow rate (e.g., 0.5 mL/min).
-
-
Sample Injection:
-
Inject a clarified and filtered sample of purified PBGS onto the column.
-
-
Elution and Fraction Collection:
-
Elute the proteins isocratically with the running buffer.
-
Collect fractions of the eluate.
-
-
Analysis:
-
Monitor the elution profile by measuring absorbance at 280 nm. The octamer will elute earlier than the hexamer.
-
Analyze the collected fractions by native PAGE and/or enzyme activity assays to confirm the identity of the oligomeric species.
-
Porphobilinogen Synthase Enzyme Kinetics Assay
This assay measures the production of porphobilinogen (PBG) from the substrate 5-aminolevulinic acid (ALA). The PBG is then quantified colorimetrically using Ehrlich's reagent.
Materials:
-
5-aminolevulinic acid (ALA) solution
-
PBGS enzyme solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0-9.0, depending on the experimental question)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Modified Ehrlich's Reagent (1.0 g p-dimethylaminobenzaldehyde in 30 mL glacial acetic acid, add 8.0 mL 70% perchloric acid, bring to 50 mL with glacial acetic acid. Store in the dark at 4°C).[4][5]
-
Spectrophotometer
Protocol:
-
Enzyme Reaction:
-
Pre-warm the assay buffer and ALA solution to the desired reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube, combine the assay buffer and a range of ALA concentrations.
-
Initiate the reaction by adding the PBGS enzyme solution.
-
Incubate for a fixed time (e.g., 5-20 minutes) during which the reaction is linear.
-
-
Reaction Termination and Protein Precipitation:
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
-
Colorimetric Detection:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of modified Ehrlich's reagent to the supernatant.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting pink-colored product at 555 nm.
-
Calculate the concentration of PBG produced using a molar extinction coefficient of 61,000 M-1cm-1.[5]
-
Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate KM and Vmax.
-
References
- 1. Porphobilinogen Synthase: An equilibrium of different assemblies in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Human Porphobilinogen Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Colorimetric PBG Assay... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 5. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
A Comparative Guide to Porphobilinogen Deaminase and Uroporphyrinogen III Cosynthase: Mechanistic Insights for Researchers
For Immediate Release
This guide provides a detailed, objective comparison of the enzymatic mechanisms of Porphobilinogen (B132115) Deaminase (PBGD) and Uroporphyrinogen III Cosynthase (UROS), two sequential and critical enzymes in the heme biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced functional differences between these two enzymes, supported by experimental data.
Introduction to the Key Players in Heme Synthesis
The biosynthesis of heme, an essential prosthetic group for a multitude of proteins, is a highly conserved and complex pathway.[1][2] Two pivotal enzymes in this pathway, Porphobilinogen Deaminase (also known as Hydroxymethylbilane (B3061235) Synthase) and Uroporphyrinogen III Cosynthase (also known as Uroporphyrinogen III Synthase), work in tandem to construct the foundational tetrapyrrole macrocycle.[3][4] While their functions are sequential, their catalytic mechanisms are fundamentally distinct. A deficiency in PBGD leads to Acute Intermittent Porphyria (AIP), whereas a lack of functional UROS results in Congenital Erythropoietic Porphyria (CEP).[5][6]
Mechanistic Dissection: From Linear Chain to Macrocycle
Porphobilinogen Deaminase is responsible for the head-to-tail polymerization of four molecules of the monopyrrole, porphobilinogen (PBG), into a linear tetrapyrrole known as hydroxymethylthis compound (HMB).[7][8] The enzyme utilizes a unique dipyrromethane cofactor covalently attached to a cysteine residue, which acts as a primer for the growing polypyrrole chain.[5][9] The reaction proceeds through a series of stable enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄), with the release of an ammonia (B1221849) molecule at each condensation step.[9][10][11] Finally, the completed linear hexapyrrole (cofactor plus four substrate units) is hydrolyzed to release the tetrapyrrole HMB.[5][11]
In stark contrast, Uroporphyrinogen III Cosynthase does not possess a prosthetic group and acts on the product of PBGD, the linear HMB.[12] Its remarkable function is to catalyze the cyclization of HMB into the asymmetric uroporphyrinogen III.[6][13] This is not a simple ring closure; UROS masterfully orchestrates an intramolecular rearrangement, inverting the final (D) pyrrole (B145914) ring of HMB before catalyzing the condensation between the ends of the linear molecule.[6][12] This inversion is crucial for the formation of the physiologically relevant isomer III. The proposed mechanism involves the formation of a spirocyclic intermediate.[6][13] In the absence of UROS, HMB will spontaneously cyclize to form the symmetric and non-functional uroporphyrinogen I.[9][14]
Quantitative Performance: A Comparative Analysis
The following table summarizes key quantitative parameters for human Porphobilinogen Deaminase and Uroporphyrinogen III Cosynthase, providing a basis for comparing their catalytic efficiencies and substrate affinities.
| Parameter | Porphobilinogen Deaminase (PBGD) | Uroporphyrinogen III Cosynthase (UROS) | Reference |
| Substrate | Porphobilinogen (PBG) | Hydroxymethylthis compound (HMB) | [6][7] |
| Product | Hydroxymethylthis compound (HMB) | Uroporphyrinogen III | [8][13] |
| Cofactor | Dipyrromethane | None | [5][9] |
| Michaelis Constant (K_m) | 3.6 - 11.2 µM | 0.15 - 20 µM | [5] |
| Maximum Velocity (V_max) | ~249 nmol/mg/h (purified human erythrocyte) | >300,000 units/mg (purified human erythrocyte) | [5] |
Experimental Protocols
Assay for Porphobilinogen Deaminase Activity
This assay quantifies PBGD activity by measuring the rate of formation of uroporphyrin I. In the absence of UROS, the PBGD product, hydroxymethylthis compound, spontaneously cyclizes to form uroporphyrinogen I, which is then oxidized to the fluorescent uroporphyrin I for quantification.
Materials:
-
Erythrocyte lysate or purified enzyme solution
-
Porphobilinogen (PBG) substrate solution (e.g., 2 mM in 0.1 M Tris-HCl, pH 8.2)
-
0.1 M Tris-HCl buffer, pH 8.2
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Spectrofluorometer or HPLC with fluorescence detection
Procedure:
-
Prepare the reaction mixture by combining the enzyme sample with 0.1 M Tris-HCl buffer.
-
To inactivate any endogenous UROS, pre-incubate the sample at a specific temperature (e.g., 60°C for human UROS, which has a half-life of 1 minute at this temperature).
-
Initiate the enzymatic reaction by adding the PBG substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
Oxidize the uroporphyrinogen I to uroporphyrin I by exposure to light or an oxidizing agent.
-
Quantify the amount of uroporphyrin I formed using a spectrofluorometer (excitation ~405 nm, emission ~655 nm) or by HPLC with fluorescence detection.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Assay for Uroporphyrinogen III Cosynthase Activity (Coupled-Enzyme Assay)
This method measures UROS activity by quantifying the uroporphyrinogen III produced from PBG in the presence of excess PBGD.
Materials:
-
Sample containing UROS (e.g., erythrocyte lysate)
-
Purified Porphobilinogen Deaminase (PBGD)
-
Porphobilinogen (PBG) substrate solution
-
0.1 M Tris-HCl buffer, pH 8.2
-
Trichloroacetic acid (TCA), 10% (w/v)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the UROS sample, an excess of purified PBGD, and 0.1 M Tris-HCl buffer.
-
Initiate the reaction by adding the PBG substrate.
-
Incubate at 37°C for a defined time.
-
Terminate the reaction with 10% TCA.
-
Centrifuge to remove precipitated protein.
-
Oxidize the uroporphyrinogens (I and III) in the supernatant to their corresponding uroporphyrins.
-
Separate and quantify the uroporphyrin I and uroporphyrin III isomers using reverse-phase HPLC with fluorescence detection.
-
The UROS activity is determined from the amount of uroporphyrin III formed, after subtracting the amount of uroporphyrin I (which forms spontaneously).
Visualizing the Pathway and Mechanisms
To further elucidate the roles of these enzymes, the following diagrams illustrate their position in the heme biosynthesis pathway and their distinct catalytic actions.
Caption: Sequential action of PBGD and UROS in heme biosynthesis.
Caption: Contrasting mechanisms of PBGD and UROS.
References
- 1. Human uroporphyrinogen III synthase: NMR-based mapping of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. cs.tufts.edu [cs.tufts.edu]
- 5. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of uroporphyrinogen III, which is the common precursor of all tetrapyrrole cofactors, from 5-aminolevulinic acid by Escherichia coli expressing thermostable enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-enzymes.com [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. google.com [google.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bimolane in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Bimolane, a cytotoxic antineoplastic agent.
Bimolane, an inhibitor of topoisomerase II, requires special precautions for its disposal due to its cytotoxic nature, which poses risks to both laboratory personnel and the environment.[1] Adherence to these procedures is critical for minimizing exposure and ensuring that all waste is managed in a safe and compliant manner.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves. Double gloving is recommended. | Prevents skin contact with the cytotoxic agent.[1] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs. | Protects clothing and skin from contamination.[1] |
| Eye Protection | Safety goggles or a face shield. | Prevents eye contact from splashes or aerosols.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of aerosolization. | Protects against inhalation of the compound.[1] |
All personnel must be trained in the correct use and disposal of PPE. Contaminated PPE is to be treated as chemotherapy waste and disposed of accordingly.[1]
Bimolane Disposal Protocol
The disposal of Bimolane and its associated waste is managed through two primary streams: trace chemotherapy waste and bulk chemotherapy waste.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in managing Bimolane waste.[1]
-
Trace Waste : This includes items that are "RCRA Empty," meaning they contain less than 3% residual Bimolane.[1] Examples include empty vials, syringes, and PPE with minimal contamination.
-
Bulk Waste : This category includes any waste that does not meet the "RCRA Empty" criteria. Examples are unused or partially used vials of Bimolane, grossly contaminated PPE, and materials used to clean up spills.
Step 2: Containerization
-
Trace Waste : Dispose of in a designated yellow chemotherapy waste container. These containers are typically incinerated.
-
Bulk Waste : All bulk Bimolane waste must be collected in a black, RCRA-approved hazardous waste container.[1] These containers must be clearly labeled as "HAZARDOUS WASTE" and specify the contents as "Bimolane".[1]
Step 3: Storage and Labeling
Store all waste containers in a designated, secure area away from general laboratory traffic.[1] Ensure all containers are properly sealed and labeled with the appropriate warnings and contents.[1]
Step 4: Disposal
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Protocols
Spill Cleanup Protocol:
In the event of a Bimolane spill, follow these steps immediately:
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[1]
-
Secure the Area : Restrict access to the spill area to prevent further contamination.[1]
-
Don PPE : Before commencing cleanup, ensure all personnel involved are wearing the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if necessary.[1]
-
Contain the Spill : Use a chemotherapy spill kit to absorb the spill.
-
Clean the Area : Decontaminate the area with an appropriate cleaning agent.
-
Dispose of Waste : All materials used for cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in a black, RCRA-approved hazardous waste container.
-
Wash Hands : Thoroughly wash hands with soap and water after the cleanup is complete.[1]
-
Report the Incident : Report the spill to the laboratory supervisor and the EHS department.[1]
Logical Workflow for Bimolane Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of Bimolane waste.
Caption: Decision workflow for Bimolane waste segregation and disposal.
References
Essential Safety and Handling Protocols for Bilane and Related Compounds
In the dynamic environment of research and drug development, ensuring the highest standards of safety in chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of bilane-related compounds, with a specific focus on the cytotoxic agent Bimolane, due to the limited specific safety information available for the parent compound "this compound." The term "this compound" can refer to a class of tetrapyrrole compounds, and their specific hazards can vary greatly depending on their substitutions. Therefore, it is crucial to always consult the Safety Data Sheet (SDS) for the specific this compound derivative being used.
Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any work with potentially hazardous this compound compounds like Bimolane, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the essential PPE for handling cytotoxic agents.
| Equipment | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves. Double gloving is recommended. | Prevents skin contact with the cytotoxic agent. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield. | Prevents eye contact from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator should |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
